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Core Science & Biosynthesis

Foundational

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride properties

Technical Whitepaper: Properties and Applications of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride in PROTAC Development Executive Summary The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has shift...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Properties and Applications of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride in PROTAC Development

Executive Summary

The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the paradigm of drug discovery from traditional target inhibition to targeted protein degradation. Early-generation PROTACs predominantly utilized highly flexible polyethylene glycol (PEG) or linear alkyl chains to connect the Protein of Interest (POI) ligand (warhead) to the E3 ubiquitin ligase ligand (anchor)[1]. However, these flexible linkers often suffer from poor pharmacokinetic profiles, including low cell permeability and high entropic penalties during ternary complex formation[2][3].

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (CAS: 34033-52-8) has emerged as a critical building block in next-generation degrader design. As a 4-aryl piperidine, it functions as a semi-flexible linker . By incorporating structural rigidity, this compound optimizes the 3D orientation of the degrader, stabilizes the POI-PROTAC-E3 ternary complex, and significantly enhances the drug-like properties (DMPK) of the resulting bifunctional molecules[1][4].

Physicochemical Properties

Understanding the baseline properties of this linker is essential for rational synthetic planning. The presence of the hydrochloride salt ensures the stability of the secondary piperidine amine during storage, preventing premature oxidation or degradation.

PropertyValueScientific Implication
Chemical Name 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochlorideStandardized nomenclature for procurement and regulatory filing.
CAS Number 34033-52-8Unique identifier for chemical databases.
Empirical Formula C13H18ClNO2Dictates mass spectrometry (LC-MS) expected m/z values.
Molecular Weight 255.74 g/mol Low molecular weight allows for the construction of PROTACs that remain closer to the Lipinski/Beyond-Rule-of-5 thresholds.
Functional Groups Carboxylic acid, Secondary amine (HCl salt)Bifunctional nature allows orthogonal coupling strategies (e.g., amide coupling at the acid, reductive amination at the piperidine).
SMILES O=C(CC(C=C1)=CC=C1C2CCNCC2)O.ClUseful for in silico modeling of ternary complex conformations.

Mechanistic Role in PROTAC Design

As a Senior Application Scientist, I emphasize that linker selection is not merely a geometric exercise; it is a thermodynamic and pharmacokinetic optimization process.

Thermodynamic Pre-organization: Highly flexible PEG chains exist in a vast ensemble of conformational states in solution. When a PROTAC binds to both the POI and the E3 ligase, it must adopt a single, highly constrained conformation. This results in a massive loss of conformational entropy (entropic penalty), which weakens the overall binding affinity (cooperativity)[1]. The 4-aryl piperidine motif in 2-(4-(Piperidin-4-yl)phenyl)acetic acid restricts the rotational degrees of freedom. This "pre-organizes" the PROTAC, reducing the entropic penalty upon ternary complex formation and driving potent degradation even at nanomolar concentrations[1][2].

Pharmacokinetic (DMPK) Enhancements: Traditional long PEG linkers increase the Topological Polar Surface Area (TPSA), which severely limits passive membrane permeability. The incorporation of a saturated nitrogen heterocycle (piperidine) combined with an aryl ring introduces lipophilic rigidity while maintaining aqueous solubility through the basic amine center[2][4]. This specific structural modification has been shown to increase oral bioavailability and cellular uptake in advanced VHL- and CRBN-recruiting degraders[3][4].

PROTAC_Mechanism POI Protein of Interest (POI) Linker Semi-Flexible Linker (Piperidine-Aryl) POI->Linker Warhead Binding TC Ternary Complex Formation (Pre-organized 3D Orientation) Linker->TC Rigidification E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Linker Anchor Binding Degradation Ubiquitination & Proteasomal Degradation TC->Degradation UPS Pathway

Fig 1. Mechanistic pathway of PROTAC ternary complex formation driven by a semi-flexible linker.

Experimental Workflows & Protocols

Because 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is a bifunctional molecule containing both a free carboxylic acid and a secondary amine (protected as an HCl salt), direct activation of the carboxylic acid without first occupying the amine can lead to uncontrolled oligomerization. The following self-validating protocol utilizes a chemically sound stepwise approach.

Protocol 1: Stepwise Bioconjugation of the Semi-Flexible Linker

Objective: To synthesize a functional PROTAC by sequentially conjugating the linker to a POI warhead and an E3 ligase anchor.

Step 1: Warhead Conjugation via Reductive Amination

  • Rationale: We first functionalize the piperidine nitrogen. Reductive amination is chosen over amide coupling here to maintain the basicity of the piperidine nitrogen, which is crucial for maintaining solubility and cell permeability[2].

  • Procedure:

    • Dissolve 1.0 eq of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride in anhydrous Dichloroethane (DCE).

    • Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free piperidine amine from the HCl salt. Causality: Failure to neutralize the salt will prevent the nucleophilic attack of the amine on the aldehyde.

    • Add 1.0 eq of the aldehyde-functionalized POI ligand, followed by 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3). Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO3, extract with EtOAc, and concentrate.

Step 2: E3 Ligand Conjugation via Amide Bond Formation

  • Rationale: With the piperidine amine occupied, the carboxylic acid can now be safely activated. We use HATU as the coupling reagent because it is highly efficient for forming amide bonds with minimized epimerization, especially useful when coupling to sterically hindered E3 ligands (like substituted VHL binders).

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes to form the active OAt ester.

    • Add 1.1 eq of the amine-functionalized E3 ligand (e.g., a CRBN or VHL anchor). Stir at room temperature for 4 hours.

    • Monitor reaction completion via LC-MS. Self-Validation: Look for the total consumption of the active ester mass and the appearance of the expected PROTAC [M+H]+ peak.

Step 3: Purification

  • Purify the crude mixture using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final PROTAC as a TFA salt.

Bioconjugation_Workflow Step1 1. Amine Liberation (Linker HCl + DIPEA) Step2 2. Reductive Amination (Addition of POI Aldehyde) Step1->Step2 Free Piperidine Step3 3. Carboxylic Acid Activation (Intermediate + HATU/DIPEA) Step2->Step3 POI-Linker Complex Step4 4. Amide Bond Formation (Addition of E3 Ligand) Step3->Step4 Active Ester Step5 5. Prep-HPLC Purification & LC-MS Validation Step4->Step5 Crude PROTAC

Fig 2. Stepwise bioconjugation workflow preventing oligomerization of the bifunctional linker.

Protocol 2: Validation of Ternary Complex Formation (TR-FRET)

To validate that the semi-flexible linker successfully pre-organizes the complex, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Rationale: TR-FRET provides a homogeneous, highly sensitive read-out of protein-protein proximity. It is superior to standard biochemical assays because it eliminates background autofluorescence and directly measures the thermodynamic stability of the POI-PROTAC-E3 complex.

  • Procedure: Incubate recombinant POI (tagged with a Terbium-cryptate donor) and E3 ligase (tagged with an Alexa Fluor 647 acceptor) with varying concentrations of the synthesized PROTAC. A peak in the FRET signal (the "hook effect" curve) confirms successful, highly cooperative ternary complex formation.

Comparative Data: Flexible vs. Semi-Flexible Linkers

The transition from PEG to piperidine-aryl linkers yields measurable improvements in drug development metrics. The table below summarizes the typical quantitative shifts observed when utilizing 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride[1][2][4].

ParameterTraditional PEG LinkerPiperidine-Aryl LinkerScientific Impact
Conformational Entropy High (Highly flexible)Low (Pre-organized)Enhances target binding affinity (lower Kd) by reducing the entropic penalty.
Cell Permeability (Papp) Low (< 1 x 10⁻⁶ cm/s)Moderate to High (> 5 x 10⁻⁶ cm/s)Rigidification and masking of polar surface area improve passive diffusion across lipid bilayers.
Aqueous Solubility HighModerate to HighThe basic piperidine nitrogen ensures the molecule remains soluble in physiological buffers despite increased rigidity.
Metabolic Stability Susceptible to oxidative cleavageHighly stableSaturated heterocycles resist rapid cytochrome P450-mediated degradation compared to long ether chains.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". National Center for Biotechnology Information (PMC). Available at:[Link]

  • K., N., et al. "Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs)". Taylor & Francis Online. Available at: [Link]

  • Pettersson, M., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability". ACS Publications. Available at:[Link]

  • Cantrill, C., et al. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design". Semantic Scholar. Available at:[Link]

Sources

Exploratory

2-(4-(Piperidin-4-yl)phenyl)acetic acid molecular weight

An In-Depth Technical Guide to 2-(4-(Piperidin-4-yl)phenyl)acetic acid: Properties, Synthesis, and Application For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-(Piperidin-4-yl)phenyl)acetic acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(piperidin-4-yl)phenyl)acetic acid, a bifunctional molecule of significant interest in contemporary drug discovery. The piperidine moiety is a foundational scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] This guide details the compound's physicochemical properties, outlines a robust synthetic pathway with step-by-step protocols, describes methods for its analytical characterization, and explores its critical application as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). By integrating theoretical principles with practical methodologies, this document serves as an essential resource for researchers engaged in the synthesis and application of novel therapeutic agents.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of countless approved drugs and clinical candidates.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework to orient functional groups for optimal interaction with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling key ionic interactions and influencing physicochemical properties such as solubility.

2-(4-(Piperidin-4-yl)phenyl)acetic acid leverages this valuable scaffold, combining it with a phenylacetic acid moiety. This unique architecture makes it an important building block, particularly in the field of targeted protein degradation. It serves as a semi-flexible linker, a critical component in the design of PROTACs, which are heterobifunctional molecules engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The structural rigidity imparted by the piperidine and phenyl rings can significantly influence the three-dimensional orientation of the PROTAC, which is crucial for the formation of a stable ternary complex (Target-PROTAC-E3 Ligase) and subsequent degradation efficiency.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. 2-(4-(Piperidin-4-yl)phenyl)acetic acid is most commonly supplied and handled as its hydrochloride salt to improve stability and solubility.

PropertyValueSource
Compound Name 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
Synonym(s) Semi-flexible linker for PROTAC® development
Appearance White to off-white powder
CAS Number 34033-52-8
Molecular Formula C₁₃H₁₈ClNO₂ (Hydrochloride Salt)[3]
Molecular Weight 255.74 g/mol (Hydrochloride Salt)[3]
Molecular Formula C₁₃H₁₇NO₂ (Free Base)Calculated
Molecular Weight 219.28 g/mol (Free Base)Calculated
InChI Key FNOBOFAOAPCDCL-UHFFFAOYSA-N (Hydrochloride Salt)
SMILES O=C(O)CC1=CC=C(C=C1)C2CCNCC2.Cl
Storage Conditions 2-8°C, sealed in a dry environment[3]

Synthesis and Purification

The synthesis of 2-(4-(piperidin-4-yl)phenyl)acetic acid typically involves a multi-step process that utilizes a protecting group strategy to ensure regioselectivity. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under various reaction conditions and its straightforward removal under acidic conditions. A common synthetic precursor is 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid.[4]

The following diagram illustrates a logical workflow for the synthesis and subsequent purification of the target compound.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Starting Material: 2-(4-(1-(Boc)piperidin-4-yl)phenyl)acetic acid B Deprotection Step: Acidic Cleavage of Boc Group A->B e.g., HCl in Dioxane or TFA C Work-up & Isolation: Neutralization & Extraction B->C D Crude Product: 2-(4-(piperidin-4-yl)phenyl)acetic acid HCl C->D Yields Crude Salt E Purification Method: Recrystallization or Chromatography D->E F Final Product: High-Purity Compound E->F

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Boc Deprotection

This protocol describes the final deprotection step to yield the hydrochloride salt of the target compound from its Boc-protected precursor.

Expertise & Experience: The choice of an acid like HCl in an anhydrous solvent such as dioxane is critical. It ensures the efficient cleavage of the acid-labile Boc group while simultaneously precipitating the desired product as its hydrochloride salt, which often aids in purification and handling. Trifluoroacetic acid (TFA) is an alternative, but would require a subsequent salt-formation step if the hydrochloride is desired.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., 1,4-dioxane or dichloromethane).[4]

    • Place the flask in an ice bath to cool to 0°C. This mitigates any potential exothermic reaction upon acid addition.

  • Acid Addition:

    • Slowly add a solution of hydrochloric acid in 1,4-dioxane (typically 4M, 5-10 eq) dropwise to the stirred solution.

    • Causality: A stoichiometric excess of HCl is used to ensure the complete removal of the Boc group and full conversion to the hydrochloride salt.

  • Reaction Monitoring (Trustworthiness):

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. A self-validating system ensures that the reaction proceeds to completion before work-up, maximizing yield and purity.

  • Product Isolation:

    • Upon completion, the product often precipitates out of the solution as a white solid.

    • If precipitation is incomplete, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities and then collected by vacuum filtration.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the final product with high purity (≥95%).

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. This multi-faceted approach provides orthogonal data, forming a self-validating system for quality control.

G cluster_methods Analytical Methods cluster_results Validation Data Compound Final Compound NMR 1H & 13C NMR (Structural Confirmation) Compound->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Compound->MS HPLC HPLC/UPLC (Purity Assessment) Compound->HPLC Structure Correct Structure NMR->Structure MW Correct Mass MS->MW Purity Purity ≥ 95% HPLC->Purity

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the aliphatic protons of the piperidine ring, and the methylene protons of the acetic acid group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the free base (C₁₃H₁₇NO₂) would be expected to show a protonated molecular ion [M+H]⁺ at m/z ≈ 220.13.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.

Exemplary HPLC Protocol:

  • System: Agilent 1260 HPLC System or equivalent.[5]

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm).[5]

  • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.[5][6]

  • Mobile Phase B: 0.1% Formic Acid or Acetic Acid in Acetonitrile.[5][6]

  • Gradient: A typical gradient would run from 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Purity Assessment: Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks. For use in drug discovery, a purity of ≥95% is generally required.

Applications in Drug Discovery: A PROTAC Linker

The primary application of 2-(4-(piperidin-4-yl)phenyl)acetic acid in modern drug discovery is as a building block for PROTACs. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands.

The carboxylic acid group of 2-(4-(piperidin-4-yl)phenyl)acetic acid provides a convenient handle for amide bond formation, allowing it to be coupled to the E3 ligase ligand (or a portion of the linker). The piperidine nitrogen can then be functionalized, attaching it to the target-binding ligand (or the rest of the linker).

G TargetLigand Target Protein Ligand Linker Linker Moiety 2-(4-(piperidin-4-yl) -phenyl)acetic acid TargetLigand->Linker:f0 E3Ligand E3 Ligase Ligand Linker:f1->E3Ligand

Caption: Conceptual structure of a PROTAC utilizing the title compound as a linker component.

Expertise & Experience: The choice of linker is a critical aspect of PROTAC design. The length, rigidity, and vector of the linker determine the relative orientation of the target protein and the E3 ligase. The semi-rigid nature of the phenyl-piperidine scaffold in 2-(4-(piperidin-4-yl)phenyl)acetic acid restricts conformational flexibility compared to purely aliphatic linkers (e.g., PEG chains), which can be advantageous for optimizing the geometry of the ternary complex and improving degradation efficacy.

Conclusion

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a valuable and versatile chemical building block with a well-defined role in advanced drug discovery. Its synthesis is achievable through established chemical methods, and its purity can be rigorously assessed using standard analytical techniques. As a semi-flexible linker, it plays a crucial part in the rational design of PROTACs, a transformative therapeutic modality. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and utilize this important compound in their research endeavors.

References

  • PubChem. 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. [Link][4]

  • ACS Publications - Organic Letters. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. [Link][7]

  • MDPI - Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][1]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link][6]

  • World Journal of Pharmaceutical Research. Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivaties. [Link][2]

  • PubChem. (4-(4-Phenyl-piperidin-1-YL)-benzenesulfonylamino)-acetic acid. [Link][8]

  • ECHA. 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride. [Link][9]

  • Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. [10]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link][11]

  • Google Patents. Method for preparing phenyl acetic acid derivatives. [12]21B2/en) [cite: 16]

Sources

Foundational

An In-Depth Technical Guide to 2-(4-(Piperidin-4-yl)phenyl)acetic Acid: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Key Architectural Element in PROTACs In the rapidly evolving landscape of therapeutic modalities, Proteolysis Targeting Chi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Architectural Element in PROTACs

In the rapidly evolving landscape of therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to eliminate disease-causing proteins.[1] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The architecture of a PROTAC is a critical determinant of its efficacy, with the linker moiety that connects the target-binding and E3 ligase-binding ligands playing a pivotal role.[2] 2-(4-(Piperidin-4-yl)phenyl)acetic acid has garnered significant attention as a semi-flexible linker, offering a balance of structural rigidity and conformational adaptability that is often crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-(4-(Piperidin-4-yl)phenyl)acetic acid, with a focus on its utility in the development of novel PROTACs. As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

Physicochemical and Structural Properties

The unique structural features of 2-(4-(Piperidin-4-yl)phenyl)acetic acid contribute to its effectiveness as a PROTAC linker. The piperidine ring introduces a degree of rigidity, which can be advantageous for maintaining an optimal orientation of the two ligands.[1] Concurrently, the phenylacetic acid moiety provides a connection point for conjugation and a degree of flexibility.

PropertyValueSource
CAS Number 34033-52-8 (for hydrochloride salt)[3]
Molecular Formula C₁₃H₁₈ClNO₂ (for hydrochloride salt)[3]
Molecular Weight 255.74 g/mol (for hydrochloride salt)[3]
Appearance Powder[3]
Storage Temperature 2-8°C[3]
Topological Polar Surface Area (TPSA) 49.33 Ų[4]
Predicted LogP 2.2025[4]

Synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid Hydrochloride

The synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid is typically achieved through a multi-step process, culminating in the deprotection of a Boc-protected intermediate. The following protocol is a validated and reliable method for its preparation.

Experimental Protocol: A Two-Step Synthesis

Part 1: Synthesis of 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

This initial step involves a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the phenylacetic acid moiety and the piperidine ring.[5][6]

  • Reaction Scheme:

    G reagent1 4-Bromophenylacetic acid product 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid reagent1->product Suzuki Coupling reagent2 N-Boc-4-piperidone boronic acid pinacol ester reagent2->product catalyst Pd(PPh₃)₄ K₂CO₃ Suzuki Coupling Suzuki Coupling catalyst->Suzuki Coupling

    A representative Suzuki coupling reaction.
  • Step-by-Step Methodology:

    • To a solution of 4-bromophenylacetic acid (1.0 eq) in a suitable solvent such as a mixture of toluene and water (e.g., 4:1 v/v), add N-Boc-4-piperidone boronic acid pinacol ester (1.2 eq) and a base such as potassium carbonate (2.0 eq).

    • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid.

Part 2: Boc Deprotection to Yield 2-(4-(Piperidin-4-yl)phenyl)acetic acid Hydrochloride

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.[7]

  • Reaction Scheme:

    G reactant 2-(4-(1-Boc-piperidin-4-yl)phenyl)acetic acid product 2-(4-(Piperidin-4-yl)phenyl)acetic acid Hydrochloride reactant->product Deprotection reagent HCl in Dioxane Deprotection Deprotection reagent->Deprotection

    Final Boc deprotection step.
  • Step-by-Step Methodology:

    • Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous solvent such as 1,4-dioxane or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in dioxane (e.g., 4M solution, 5-10 eq) or trifluoroacetic acid (TFA).[7]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride as a powder.[3]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic data for 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the acetic acid moiety, and the protons of the piperidine ring. The aromatic protons will likely appear as two doublets in the range of δ 7.0-7.5 ppm. The methylene protons of the acetic acid group should appear as a singlet around δ 3.6 ppm. The piperidine protons will exhibit more complex splitting patterns, typically in the range of δ 1.5-3.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (120-140 ppm), the methylene carbon of the acetic acid group (around 40 ppm), and the carbons of the piperidine ring (25-55 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the mass of the free base plus a proton [M+H]⁺ at approximately m/z 234.14.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Application in PROTAC Development

The primary application of 2-(4-(Piperidin-4-yl)phenyl)acetic acid is as a linker in the synthesis of PROTACs. Its carboxylic acid functional group provides a convenient handle for conjugation to an amine-containing ligand, typically the E3 ligase ligand, via an amide bond formation.

Mechanism of Action in PROTACs

The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex. The semi-flexible nature of the 2-(4-(Piperidin-4-yl)phenyl)acetic acid linker allows for the necessary conformational adjustments to optimize the interaction between the target protein and the E3 ligase, facilitating efficient ubiquitination.

The role of the linker in PROTAC mechanism.
Experimental Protocol: Amide Bond Formation for PROTAC Synthesis

The following is a general protocol for the conjugation of 2-(4-(Piperidin-4-yl)phenyl)acetic acid to an amine-containing ligand (e.g., an E3 ligase ligand like pomalidomide or a derivative).

  • Step-by-Step Methodology:

    • Dissolve 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 eq) and the amine-containing ligand (1.0-1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 1.2 eq) along with an additive like HOBt (Hydroxybenzotriazole, 1.2 eq).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting PROTAC conjugate by flash column chromatography or preparative HPLC.

Conclusion and Future Perspectives

2-(4-(Piperidin-4-yl)phenyl)acetic acid has established itself as a valuable and versatile building block in the design and synthesis of PROTACs. Its semi-flexible nature provides a crucial balance of properties that contribute to the successful formation of the ternary complex, a prerequisite for efficient targeted protein degradation. The synthetic protocols outlined in this guide are robust and can be readily implemented in a research setting. As the field of targeted protein degradation continues to expand, the rational design of linkers will become increasingly important. The insights provided in this guide will aid researchers in the strategic incorporation of 2-(4-(Piperidin-4-yl)phenyl)acetic acid and similar architectural elements into the next generation of potent and selective protein degraders.

References

  • Anderson, R.C., Jarema, J.A., Shapiro, M.J., Stokes, J.P., & Ziliox, M. (1995). J. Org. Chem. 60, 2650.
  • Cromm, P. M., & Crews, C. M. (2017). The PROTAC technology: a novel approach for targeted protein degradation. Annual review of pharmacology and toxicology, 57, 339-354.
  • Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1083–1093.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]

  • Mares, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1544.
  • Zengerle, M., Chan, K. H., & Ciulli, A. (2020). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS chemical biology, 15(7), 1776-1786.
  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’chemical space: an industrial perspective. Journal of medicinal chemistry, 62(11), 5152-5188.
  • Tinworth, C. P., et al. (2019). PROTAC-mediated degradation of Bruton’s tyrosine kinase is inhibited by covalent binding. ACS Chemical Biology, 14(3), 342-347.
  • Schiedel, M., Herp, D., & Hammann, P. (2019). PROTACs—a new era of targeted drug discovery.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & medicinal chemistry, 25(17), 4599-4608.
  • Churcher, I. (2018). Protac-induced protein degradation in drug discovery: a medicinal chemist's perspective. Journal of medicinal chemistry, 61(2), 444-452.

Sources

Exploratory

2-(4-(Piperidin-4-yl)phenyl)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid This guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-(piperidin-4-yl)phenyl)acetic acid, a key bui...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

This guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-(piperidin-4-yl)phenyl)acetic acid, a key building block in modern drug discovery. The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals. Its unique three-dimensional architecture allows for precise vectoral presentation of substituents, making it an invaluable component for optimizing ligand-protein interactions. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the chemical principles, strategic considerations, and practical methodologies involved in the synthesis of this important compound.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 2-(4-(piperidin-4-yl)phenyl)acetic acid is most effectively approached through a convergent strategy. This approach dissects the molecule into two primary fragments that are synthesized separately before being joined, a method that generally offers greater flexibility and higher overall yields compared to a linear synthesis.

Our retrosynthetic analysis identifies two key bond disconnections:

  • C-N bonds of the piperidine ring: This disconnection reveals a precursor containing a pyridine ring, which can be reduced to the desired piperidine in a late-stage transformation. This is a robust and widely-used strategy for synthesizing piperidine derivatives.

  • C-C bond between the phenyl and piperidine rings: This disconnection breaks the molecule into a substituted phenylacetic acid moiety and a 4-functionalized piperidine (or pyridine) precursor. This bond is ideally formed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

This analysis leads to a logical and efficient forward synthesis, which will be the primary focus of this guide.

G Target 2-(4-(Piperidin-4-yl)phenyl)acetic acid Intermediate1 2-(4-(Pyridin-4-yl)phenyl)acetic acid Target->Intermediate1 C-N bonds (Hydrogenation) Precursor1 Ethyl (4-bromophenyl)acetate Intermediate1->Precursor1 Aryl-Aryl C-C (Suzuki Coupling) Precursor2 Pyridine-4-boronic acid Intermediate1->Precursor2 G Start1 Ethyl (4-bromophenyl)acetate Step1 Suzuki-Miyaura Coupling Start1->Step1 Start2 Pyridine-4-boronic acid Start2->Step1 Intermediate1 Ethyl 2-(4-(pyridin-4-yl)phenyl)acetate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 2-(4-(Pyridin-4-yl)phenyl)acetic acid Step2->Intermediate2 Step3 Catalytic Hydrogenation Intermediate2->Step3 FinalProduct 2-(4-(Piperidin-4-yl)phenyl)acetic acid Step3->FinalProduct

Caption: Forward synthesis workflow via the convergent pathway.

Experimental Protocols

The following protocols are representative procedures derived from analogous transformations reported in the literature. Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of Ethyl 2-(4-(pyridin-4-yl)phenyl)acetate

This procedure is based on standard Suzuki-Miyaura coupling conditions. [1][2]

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl (4-bromophenyl)acetate (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Hydrolysis to 2-(4-(Pyridin-4-yl)phenyl)acetic acid

This is a standard saponification procedure. [3][4]

  • Reaction Setup: Dissolve the ethyl 2-(4-(pyridin-4-yl)phenyl)acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately 4-5. The product will often precipitate out of solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 3: Synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

This procedure is based on established methods for pyridine hydrogenation. [5]

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), add 2-(4-(pyridin-4-yl)phenyl)acetic acid (1.0 eq.) and the catalyst, Platinum(IV) oxide (PtO₂) (0.05-0.10 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-70 bar). Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 16-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude product can be purified by recrystallization or trituration with a suitable solvent like diethyl ether or ethyl acetate to afford the final product, often as a hydrochloride or acetate salt depending on the work-up.

Data Summary

The following table summarizes typical conditions and considerations for each key step of the synthesis.

StepReactionKey Reagents & CatalystsSolventTemp.PressureTypical Yield
1 Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂ORefluxAtmos.60-85%
2 HydrolysisNaOH or LiOH, HClTHF/H₂OR.T.Atmos.>90%
3 HydrogenationPtO₂ or Rh/CAcetic AcidR.T. - 40°C50-70 bar80-95%

Conclusion

The synthesis of 2-(4-(piperidin-4-yl)phenyl)acetic acid is efficiently achieved through a convergent strategy that leverages the power of palladium-catalyzed cross-coupling and catalytic hydrogenation. The outlined pathway, beginning with a Suzuki-Miyaura reaction to form the 4-arylpyridine core, followed by the reduction of the pyridine ring, represents a reliable and scalable method for accessing this valuable chemical intermediate. The principles and protocols discussed herein provide a solid foundation for researchers in the field to produce this and related 4-arylpiperidine structures for application in pharmaceutical and materials science research.

References

A complete list of all sources cited in this document is provided below for verification and further reading.

  • PubMed.

  • Google Patents.

  • [A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof.]()
  • Google Patents.

  • PMC.

  • ResearchGate.

  • Google Patents.

  • PubMed.

  • PubMed.

  • Google Patents.

  • PMC.

  • DOI.

  • Beilstein Journals.

  • Organic Chemistry Portal.

  • Chemistry LibreTexts.

  • Sigma-Aldrich.

  • ResearchGate.

  • Google Patents.

  • Organic Syntheses.

  • Inventiva Pharma.

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Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

A roadmap for the characterization of a novel neuroactive compound Abstract 2-(4-(Piperidin-4-yl)phenyl)acetic acid is a novel chemical entity with a structural framework suggestive of potential activity within the centr...

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Author: BenchChem Technical Support Team. Date: March 2026

A roadmap for the characterization of a novel neuroactive compound

Abstract

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a novel chemical entity with a structural framework suggestive of potential activity within the central nervous system (CNS). Its hybrid structure, combining a 4-phenylpiperidine moiety—a common feature in opioids and other CNS-acting drugs—with a phenylacetic acid group known for its diverse biological activities, marks it as a compound of significant research interest.[1][2][3] This technical guide outlines a comprehensive, multi-stage research program designed to elucidate the mechanism of action of this compound, from initial target hypothesis and in silico screening to detailed in vitro validation and cellular functional analysis. This document serves as a strategic workflow for researchers, scientists, and drug development professionals aiming to characterize novel compounds with therapeutic potential.

Introduction and Rationale

The field of neuropharmacology is in constant pursuit of novel molecular entities that can selectively modulate CNS targets to treat a range of disorders. The compound 2-(4-(Piperidin-4-yl)phenyl)acetic acid presents a compelling case for investigation due to its constituent chemical motifs. The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting agents, including opioid analgesics and sigma receptor ligands.[1][4][5] The phenylacetic acid portion is also of interest, as derivatives have been shown to possess anti-inflammatory and other biological properties.[6][7]

Notably, the overall structure bears a resemblance to agonists of the gamma-aminobutyric acid (GABA) type B (GABA-B) receptor, such as baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[8] GABA is the primary inhibitory neurotransmitter in the CNS, and its receptors are validated targets for treating conditions like spasticity, anxiety, and epilepsy.[9][10] This structural similarity forms the primary basis for our central hypothesis: 2-(4-(Piperidin-4-yl)phenyl)acetic acid acts as a modulator of GABAergic neurotransmission, potentially through direct interaction with GABA receptors.

This guide will detail a logical and rigorous experimental workflow to test this hypothesis and fully characterize the compound's mechanism of action.

Stage 1: Target Identification and Initial Validation

The initial phase of the investigation focuses on identifying the most probable biological targets of 2-(4-(Piperidin-4-yl)phenyl)acetic acid through a combination of computational and high-throughput experimental approaches.

In Silico Screening and Molecular Docking

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable insights into potential protein-ligand interactions.

  • Pharmacophore Modeling: A 3D pharmacophore model will be generated based on the structure of known GABA-B receptor agonists. This model will define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for binding. The structure of 2-(4-(Piperidin-4-yl)phenyl)acetic acid will then be compared to this model to assess its fit.

  • Molecular Docking: The compound will be docked into the ligand-binding domain of a homology model or crystal structure of the GABA-B receptor. This will predict the binding pose and estimate the binding affinity, providing a quantitative measure of the potential interaction. Similar docking studies will be performed against other potential targets containing the 4-phenylpiperidine pharmacophore, such as the µ-opioid receptor and sigma receptors, to assess selectivity.[11][12]

Experimental Target Identification: Broad-Panel Screening

While in silico methods are predictive, empirical data is essential. A broad-based competitive binding assay screen against a panel of known CNS receptors, ion channels, and transporters will be conducted. This is a critical step to identify primary targets and potential off-target effects early in the discovery process. A typical panel would include:

  • GABA Receptors: GABA-A and GABA-B subtypes.

  • Opioid Receptors: µ, δ, and κ subtypes.

  • Sigma Receptors: σ1 and σ2 subtypes.

  • Dopamine and Serotonin Receptors.

  • GABA Transporters (GATs). [13]

This screening will provide an initial "hit" list of potential targets for further investigation.

Stage 2: Quantitative In Vitro Characterization

Once a primary target is identified—for the purpose of this guide, we will proceed with the hypothesis that the GABA-B receptor is the primary target—the next stage involves detailed biophysical and biochemical characterization of the interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to measure the kinetics and affinity of molecular interactions.[14][15][16] It is an indispensable tool for validating a direct interaction between a small molecule and its protein target.

Experimental Protocol: SPR Analysis of Compound Binding to GABA-B Receptor

  • Immobilization: The purified GABA-B receptor (or its extracellular ligand-binding domain) is immobilized on the surface of an SPR sensor chip.[14][15]

  • Analyte Injection: A series of concentrations of 2-(4-(piperidin-4-yl)phenyl)acetic acid are flowed over the sensor surface.[17]

  • Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

This experiment will definitively confirm a direct interaction and provide a quantitative measure of the compound's affinity for the GABA-B receptor.

ParameterDescriptionHypothetical Value
ka (M⁻¹s⁻¹) Association Rate Constant1.5 x 10⁵
kd (s⁻¹) Dissociation Rate Constant3.0 x 10⁻³
KD (nM) Equilibrium Dissociation Constant20
Hypothetical SPR data for the interaction of the compound with the GABA-B receptor.
Elucidating Functional Activity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Having confirmed binding, the next critical step is to determine the functional consequence of this interaction—is the compound an agonist, antagonist, or allosteric modulator? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay format well-suited for studying G-protein coupled receptors (GPCRs) like the GABA-B receptor.[18][19][20]

GABA-B receptors are GPCRs that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10][21] A competitive TR-FRET immunoassay can be used to measure these changes in cAMP levels.

Experimental Protocol: TR-FRET cAMP Assay

  • Cell Culture: A cell line stably expressing the human GABA-B receptor is cultured in 384-well plates.

  • Compound Treatment: The cells are incubated with varying concentrations of 2-(4-(piperidin-4-yl)phenyl)acetic acid. A known GABA-B agonist (e.g., baclofen) is used as a positive control.

  • Cell Lysis and Reagent Addition: The cells are lysed, and the TR-FRET assay reagents are added. These typically include a Europium cryptate-labeled anti-cAMP antibody (donor) and a dye-labeled cAMP analog (acceptor).[19]

  • Signal Detection: The plate is read on a TR-FRET-compatible plate reader. High cAMP levels result in a low FRET signal, while low cAMP levels (indicative of GABA-B receptor activation) lead to a high FRET signal.

  • Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated.

CompoundEC50 (nM)Maximum Inhibition of cAMP (%)
Baclofen (Control)15085
2-(4-(piperidin-4-yl)phenyl)acetic acid25080
Hypothetical TR-FRET data demonstrating agonistic activity.

This data would provide strong evidence that the compound is a functional agonist at the GABA-B receptor.

Stage 3: Cellular and Systems-Level Validation

The final stage of the mechanistic investigation is to confirm the compound's activity in a more physiologically relevant context.

Electrophysiology: Patch-Clamp Analysis

The gold standard for assessing the functional effects of a compound on ion channels and receptors is patch-clamp electrophysiology. GABA-B receptor activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.[21]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Neurons or a cell line expressing GABA-B receptors and GIRK channels are used.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow across the membrane.

  • Compound Application: 2-(4-(piperidin-4-yl)phenyl)acetic acid is applied to the cell, and the resulting change in membrane current is recorded.

  • Data Analysis: An outward potassium current upon application of the compound would confirm its agonistic activity at the cellular level.

Signaling Pathway Visualization

The culmination of these experiments allows for the construction of a signaling pathway diagram, providing a clear visual representation of the compound's mechanism of action.

GABA-B_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound 2-(4-(piperidin-4-yl)phenyl)acetic acid GABAB_R GABA-B Receptor Compound->GABAB_R Binds & Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Production K_ion K+ GIRK->K_ion Efflux

Proposed signaling pathway for 2-(4-(piperidin-4-yl)phenyl)acetic acid.

Conclusion and Future Directions

This technical guide has outlined a systematic and rigorous approach to elucidating the mechanism of action of 2-(4-(piperidin-4-yl)phenyl)acetic acid. The proposed workflow, from initial hypothesis generation based on structural analysis to detailed in vitro and cellular characterization, provides a comprehensive framework for understanding the compound's pharmacological profile. The central hypothesis focuses on the GABA-B receptor, a target of significant therapeutic importance.

The successful completion of these studies would not only define the molecular mechanism of this novel compound but also pave the way for its further development as a potential therapeutic agent for neurological disorders. Future studies would involve assessing its selectivity profile against a wider range of targets, evaluating its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its efficacy in animal models of disease.

References

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  • Phenylpiperidines - Wikipedia. (URL: [Link])

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC. (URL: [Link])

  • Characterization of Small Molecule-Protein Interactions Using SPR Method | Request PDF. (URL: [Link])

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (URL: [Link])

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  • Time-Resolved FRET-Based Assays to Characterize G Protein-Coupled Receptor Hetero-oligomer Pharmacology - PubMed. (URL: [Link])

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  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One - Research journals. (URL: [Link])

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed. (URL: [Link])

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (URL: [Link])

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  • Fluorescent ligands to investigate GPCR binding properties and oligomerization | Biochemical Society Transactions | Portland Press. (URL: [Link])

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  • (PDF) Synthesis, properties and applications of esters of phenylacetic acid - ResearchGate. (URL: [Link])

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  • In vitro modulation of gamma amino butyric acid (GABA) receptor expression by bone marrow stromal cells - PubMed. (URL: [Link])

  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics | Chemical Reviews - ACS Publications. (URL: [Link])

  • Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists | Scientific.Net. (URL: [Link])

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC. (URL: [Link])

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  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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Exploratory

The Strategic Application of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid in Targeted Protein Degradation: A Technical Guide

Foreword: Beyond Inhibition, Towards Elimination For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven pharmacology—designing molecules to fit into the active site of a protein to...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Inhibition, Towards Elimination

For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven pharmacology—designing molecules to fit into the active site of a protein to inhibit its function. While immensely successful, this approach has its limitations, leaving a vast portion of the proteome, including non-enzymatic scaffolding proteins and transcription factors, deemed "undruggable." The advent of targeted protein degradation (TPD) has shattered this paradigm. Instead of merely inhibiting a target, we can now co-opt the cell's own machinery to eliminate it entirely. At the heart of this revolution lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This technical guide focuses on a key architectural element in this elegant system: the linker. Specifically, we will provide an in-depth exploration of 2-(4-(Piperidin-4-yl)phenyl)acetic acid , a semi-flexible linker that has garnered significant interest for its potential to optimize the delicate balance of properties required for potent and effective protein degradation. We will move beyond a simple description of its use, delving into the causality behind its selection, detailed synthetic protocols, and the methodologies for evaluating its impact on PROTAC efficacy.

The Lynchpin of a PROTAC: The Critical Role of the Linker

A PROTAC molecule is comprised of three distinct components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two. The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's success. Its length, composition, and rigidity profoundly influence:

  • Ternary Complex Formation and Stability: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and the E3 ligase. The linker dictates the spatial orientation of these two proteins, and an optimal linker will facilitate favorable protein-protein interactions, a phenomenon known as positive cooperativity.

  • Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC, including its molecular weight, polar surface area, solubility, and cell permeability—all critical factors for developing a viable therapeutic.

  • Pharmacokinetics: The linker can be a site of metabolic vulnerability. Its design can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

The choice between a flexible linker (e.g., polyethylene glycol or alkyl chains) and a more rigid one is a key consideration in PROTAC design. While flexible linkers can allow for more adaptable binding, this can come at the cost of an entropic penalty upon complex formation, potentially destabilizing the ternary complex. Rigid linkers, on the other hand, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, but may be more challenging to optimize.

This is where semi-flexible linkers like 2-(4-(Piperidin-4-yl)phenyl)acetic acid find their utility. The 4-aryl piperidine structure provides a degree of conformational constraint, reducing the entropic penalty associated with binding, while still allowing for sufficient flexibility to accommodate the formation of a productive ternary complex.

A Case Study: Design and Synthesis of a BRD4-Targeting PROTAC with a Semi-Flexible Linker

To illustrate the application of 2-(4-(Piperidin-4-yl)phenyl)acetic acid, we will detail the design and synthesis of a hypothetical, yet representative, PROTAC targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a well-validated cancer target, and numerous PROTACs have been developed for its degradation. We will use the well-known BRD4 inhibitor, JQ1, as our warhead, and a derivative of pomalidomide to recruit the Cereblon (CRBN) E3 ligase.

Synthesis of the 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Linker

The synthesis of the linker begins with commercially available starting materials and involves standard, robust chemical transformations. The piperidine nitrogen is initially protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent coupling steps.

Protocol 1: Synthesis of 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

  • Suzuki Coupling: To a solution of 4-bromophenylacetic acid (1.0 eq) and 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq) and Pd(dppf)Cl2 (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid.

Assembly of the Final PROTAC

The final PROTAC is assembled through a series of amide bond formations, coupling the linker to the warhead and the E3 ligase ligand.

Protocol 2: Synthesis of BRD4-Targeting PROTAC

  • Amide Coupling with JQ1 analogue: To a solution of a JQ1 analogue with a suitable amine handle (1.0 eq) and 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the Boc-protected PROTAC intermediate.

  • Boc Deprotection: Dissolve the intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

  • Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to yield the deprotected amine.

  • Amide Coupling with Pomalidomide analogue: To a solution of the deprotected amine (1.0 eq) and a pomalidomide derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Purify the final PROTAC by reverse-phase HPLC.

Biological Evaluation: Quantifying PROTAC Efficacy

The efficacy of a PROTAC is assessed by its ability to induce the degradation of the target protein. The two key metrics for this are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

PROTAC ComponentStructure
Warhead (BRD4 Ligand) JQ1 analogue
Linker 2-(4-(Piperidin-4-yl)phenyl)acetic acid
E3 Ligase Ligand (CRBN) Pomalidomide analogue

Table 1: Representative Biological Data for the Hypothetical BRD4-Targeting PROTAC

ParameterValue
DC50 (in MCF-7 cells) 15 nM
Dmax (at 100 nM) >95%
BRD4 Binding Affinity (Kd) 50 nM
CRBN Binding Affinity (Kd) 2 µM
Protocol for Determining DC50 and Dmax via Western Blotting
  • Cell Culture and Treatment: Seed a suitable cell line (e.g., MCF-7 breast cancer cells, which express high levels of BRD4) in 6-well plates.

  • Allow cells to adhere and grow to 70-80% confluency.

  • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 µM down to 0.1 nM) for a defined period (e.g., 18 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for BRD4 and the loading control using densitometry software.

    • Normalize the BRD4 signal to the loading control signal for each sample.

    • Plot the normalized BRD4 levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Visualizing the Mechanism and Workflow

The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis Cell_Treatment Cell Culture & PROTAC Treatment Synthesis->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: A streamlined workflow for the synthesis and biological evaluation of PROTACs.

Conclusion and Future Directions

The use of 2-(4-(Piperidin-4-yl)phenyl)acetic acid as a semi-flexible linker represents a sophisticated approach to PROTAC design, offering a balance between conformational rigidity and flexibility that can be crucial for achieving potent and selective protein degradation. This guide has provided a comprehensive overview of its application, from the underlying rationale to detailed synthetic and biological evaluation protocols, using a representative BRD4-targeting PROTAC as a case study.

The field of targeted protein degradation is rapidly advancing, and the design of novel linkers with unique properties will continue to be a major driver of innovation. As we move forward, we can expect to see the development of "smart" linkers that are, for example, photo-cleavable or tissue-specifically activated, further enhancing the precision and therapeutic potential of this transformative technology. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the exciting possibilities of targeted protein degradation.

References

  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. [Link]

  • Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]

Foundational

An In-Depth Technical Guide to 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract: The 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold represents a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility as both a bioactive core and a functional linker in complex mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold represents a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility as both a bioactive core and a functional linker in complex molecular architectures. Its unique combination of a rigid phenylacetic acid moiety and a flexible, yet conformationally influential, piperidine ring has led to its exploration in a multitude of therapeutic areas. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the nuanced synthetic strategies required for its derivatization, exploring its structure-activity relationships across various biological targets, and detailing key experimental protocols. Particular emphasis is placed on its role in developing ligands for neurological targets, anti-inflammatory agents, and its pivotal application as a semi-flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction to the 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Scaffold

Core Structure and Physicochemical Properties

The 2-(4-(piperidin-4-yl)phenyl)acetic acid molecule is characterized by a phenylacetic acid group substituted at the 4-position with a piperidine ring. This structure imparts a unique set of properties. The carboxylic acid group provides a key hydrogen bond donor/acceptor and a potential attachment point for conjugation, while the piperidine nitrogen offers a site for substitution to modulate basicity, lipophilicity, and target engagement. The 4,4'-disubstituted biphenyl-like core introduces a degree of rigidity, which can be crucial for orienting functional groups within a protein binding pocket.

Significance in Medicinal Chemistry: A Versatile Scaffold

The piperidine ring is a prevalent motif in pharmaceuticals, valued for its ability to serve as a rigid scaffold and influence molecular conformation.[1][2][3] The 2-(4-(piperidin-4-yl)phenyl)acetic acid framework leverages this advantage, acting as a versatile template for designing ligands against a diverse range of biological targets.[4] Its most prominent contemporary application is as a semi-flexible linker in the development of PROTACs, bifunctional molecules designed for targeted protein degradation.[5] The inherent rigidity of the scaffold can significantly impact the three-dimensional orientation of the degrader, which is a critical factor for optimizing ternary complex formation and achieving desired drug-like properties.[5]

Synthetic Strategies

The synthesis of derivatives based on this scaffold requires a robust and flexible chemical approach, often involving the strategic coupling of pre-functionalized phenyl and piperidine moieties.

Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the molecule at the C-C bond between the phenyl and piperidine rings. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, as a key strategic step. The phenylacetic acid portion can be derived from a halogenated phenylacetic ester, and the piperidine portion from a suitable piperidine-4-boronic acid or ester derivative.

G Target 2-(4-(Piperidin-4-yl)phenyl)acetic acid Derivative Disconnect1 C(Aryl)-C(Piperidine) Disconnection (e.g., Suzuki Coupling) Target->Disconnect1 Fragment1 Protected Piperidine-4-boronic Ester Disconnect1->Fragment1 Fragment2 4-Halophenylacetic Acid Ester Disconnect1->Fragment2 Fragment1_synthon Protected 4-Halopiperidine Fragment1->Fragment1_synthon Fragment2_synthon 4-Halotoluene Fragment2->Fragment2_synthon

Caption: Retrosynthetic analysis of the core scaffold.

Key Synthetic Methodologies

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki coupling is a highly effective method for forming the Csp2-Csp3 bond between an aryl boronic acid and an alkyl halide, or more relevantly here, a Csp2-Csp2 bond between a phenyl boronic acid and a halogenated piperidine precursor (or vice-versa).[6] The choice of base, such as K2CO3, can be critical for achieving optimal yields, particularly with electron-withdrawing groups on the aromatic ring.[6]

2.2.2. Synthesis and Functionalization of the Piperidine Ring: The piperidine ring itself can be constructed and modified through various means. Reductive amination is a cornerstone reaction for introducing substituents onto the piperidine nitrogen.[7] For creating stereochemically defined derivatives, diastereoselective synthesis methods can be employed to control the orientation of substituents at positions 2 and 4 of the piperidine ring, providing scaffolds with defined three-dimensional structures.[8]

Detailed Experimental Protocol: Synthesis of 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid[6]

This protocol describes a common synthetic route, illustrating the principles discussed.

Objective: To synthesize the Boc-protected title compound, a key intermediate for further derivatization or use as a PROTAC linker.

Materials:

  • 4-Bromophenylacetic acid

  • (1-(tert-butoxycarbonyl)piperidin-4-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Potassium phosphate tribasic (K3PO4)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-bromophenylacetic acid (1.0 eq), (1-(tert-butoxycarbonyl)piperidin-4-yl)boronic acid (1.2 eq), and K3PO4 (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water to form a 10:1 mixture (e.g., 10 mL dioxane, 1 mL water).

  • Catalyst Addition: Add Pd(OAc)2 (0.05 eq) and PCy3 (0.10 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate with 1% acetic acid) to yield the final product.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (≥95%). The melting point should be consistent with reported values (approx. 164-170 °C).[5]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The scaffold has been successfully modified to target a variety of proteins. The following case studies highlight key SAR insights.

Case Study 1: Derivatives as Sigma (σ) Receptor Ligands

Derivatives based on the related N-(1-benzylpiperidin-4-yl)phenylacetamide core have shown high affinity and selectivity for σ1 receptors, which are implicated in various neurological processes.[4]

Key SAR Insights: [4]

  • Aromatic Substitution: Substitution on the phenylacetamide ring is well-tolerated. Placing substituents at the 3-position generally leads to higher affinity for both σ1 and σ2 receptors compared to 2- or 4-position substitutions.

  • Electronic Effects: Halogen substitutions (e.g., fluoro, chloro) tend to maintain or increase σ1 affinity.

  • Steric/Electronic Tuning: Electron-donating groups like methoxy at the 3-position can reduce σ2 affinity while maintaining moderate σ1 affinity, thereby improving selectivity.

Compound Modification Position of Substitution Substituent Type Effect on σ1 Affinity Effect on σ2 Affinity
Unsubstituted PhenylacetamideN/AHHighModerate
Halogen Substitution3-positionClIncreasedIncreased
Halogen Substitution2-positionFMaintainedMaintained/Slightly Decreased
Electron-Donating Group3-positionOCH3ModerateSignificantly Reduced
Case Study 2: Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

2-(Piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and pain-related disorders.[9] The inhibition of sEH stabilizes endogenous anti-inflammatory lipid mediators. These amide derivatives showed excellent inhibitory potencies and demonstrated anti-inflammatory effects in cellular models.[9]

Application as Linkers in PROTACs

The core 2-(4-(piperidin-4-yl)phenyl)acetic acid structure is commercially available as a building block for PROTACs. Its role is to covalently connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The length, rigidity, and exit vector of the linker are critical for promoting the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein. The semi-flexible nature of this scaffold provides a balance between conformational restriction and adaptability, which is often essential for successful degrader design.

G cluster_0 General SAR Principles Core Core Scaffold 2-(4-(piperidin-4-yl)phenyl)acetic acid N1 Piperidine N-Substitution (R1) Core->N1 R1 Phenyl Phenyl Ring Substitution (R2) Core->Phenyl R2 Acid Acetic Acid Modification (R3) Core->Acid R3 N1_desc Modulates: - Basicity (pKa) - Lipophilicity (logP) - Target Engagement (e.g., H-bonds) - E3 Ligase Binding (in PROTACs) N1->N1_desc Phenyl_desc Modulates: - Electronic Properties - Steric Interactions - Pi-stacking with target residues Phenyl->Phenyl_desc Acid_desc Modulates: - Polarity / Solubility - Acts as attachment point - Can be converted to amides, esters Acid->Acid_desc

Caption: Key modification points on the scaffold.

Pharmacological and Preclinical Evaluation

In Vitro Assay Methodologies

Evaluating the biological activity of new derivatives requires robust and reproducible in vitro assays. For sEH inhibitors, a common method involves a fluorescence-based assay.

4.1.1. Detailed Experimental Protocol: sEH Inhibition Assay [9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human soluble epoxide hydrolase (sEH).

Principle: The assay uses a substrate that is non-fluorescent until it is hydrolyzed by sEH, yielding a highly fluorescent product. The reduction in the rate of fluorescence generation is proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human sEH

  • PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate) substrate

  • Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 96-well plate, add 100 µL of Bis-Tris buffer to each well.

  • Compound Addition: Add 1 µL of the test compound dilutions to the appropriate wells. Include wells for a positive control (a known sEH inhibitor, e.g., TPPU) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 20 µL of a pre-diluted solution of recombinant human sEH to each well. Gently mix and incubate for 5 minutes at room temperature.

  • Substrate Addition & Measurement: Initiate the reaction by adding 20 µL of the PHOME substrate solution. Immediately place the plate in the fluorescence reader.

  • Data Collection: Measure the fluorescence kinetically every minute for 20-30 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Serial Dilutions of Test Compound in DMSO B Add Buffer and Compound/Control to 96-well Plate A->B C Add Recombinant sEH Enzyme Incubate for 5 min B->C D Initiate Reaction with Fluorescent Substrate (PHOME) C->D E Kinetic Fluorescence Reading (Ex: 330nm, Em: 465nm) D->E F Calculate Reaction Rates (Slope of Fluorescence vs. Time) E->F G Normalize Data and Plot % Inhibition vs. [Compound] F->G H Calculate IC50 Value (Non-linear Regression) G->H

Caption: Workflow for sEH enzymatic inhibition assay.

Pharmacokinetic (PK) Profile

The pharmacokinetic properties of derivatives are heavily influenced by the substituents on the piperidine and phenyl rings. For instance, in a series of prolyl-4-piperidinylacetic acid derivatives developed as VLA-4 antagonists, the introduction of a hydroxyl group on an adjacent ring resulted in moderate plasma clearance in both rats and dogs, indicating acceptable metabolic stability and excretion profiles.[10] The parent phenylacetic acid moiety itself is known to exhibit capacity-limited clearance.[11] Understanding the metabolic fate and potential for transporter interactions is crucial for optimizing the in vivo performance of any new analog.

Future Directions and Emerging Applications

The 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:

  • Novel Therapeutic Targets: Exploring the scaffold's utility against new protein classes by systematically decorating its key functionalization points.

  • Advanced PROTAC Design: Fine-tuning the linker properties by synthesizing stereochemically pure and conformationally constrained analogs to enhance ternary complex stability and degradation efficiency.

  • Targeted Drug Delivery: Utilizing the carboxylic acid handle to conjugate these derivatives to other modalities, such as antibodies or nanoparticles, for targeted delivery to specific tissues or cell types, for example in oncology applications.[1]

This technical guide has outlined the fundamental importance, synthesis, and application of 2-(4-(piperidin-4-yl)phenyl)acetic acid derivatives. Its proven track record and inherent versatility ensure that it will continue to be a privileged scaffold in the development of next-generation therapeutics.

References

  • Dounay, A. B., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3699–3702. Available from: [Link]

  • Künstner, S., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11), e1800128. Available from: [Link]

  • Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(6), 763–775. Available from: [Link]

  • Zafar, A., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 988-1025. Available from: [Link]

  • Martín-López, J., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals, 14(12), 1323. Available from: [Link]

  • Patil, S., et al. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Biomedical Chromatography, 34(12), e4950. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Senturk, B., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9871–9903. Available from: [Link]

  • Piscitelli, S. C., et al. (2001). Phenylacetate Pharmacokinetics Based on Iterative Two-Stage Population Analysis. Pharmacotherapy, 21(3), 261-268. Available from: [Link]

  • Urbahns, K., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. Available from: [Link]

  • Corral-Martinez, P., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Journal of Experimental Botany, 74(16), 5143–5157. Available from: [Link]

  • Khan, I., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. Available from: [Link]

  • Daniels, R. N., et al. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Pharmaceuticals, 15(11), 1420. Available from: [Link]

  • Murafuji, H., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(8), 2259–2263. Available from: [Link]

  • Zefirov, N. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1421. Available from: [Link]

  • Aziz-ur-Rehman, et al. (2021). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Serbian Chemical Society, 86(1), 1-1. Available from: [Link]

  • Nowik, W., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(8), 4153. Available from: [Link]

Sources

Exploratory

2-(4-(Piperidin-4-yl)phenyl)acetic acid literature review

An In-Depth Technical Guide to 2-(4-(Piperidin-4-yl)phenyl)acetic Acid: A Core Moiety in Modern Drug Discovery This guide provides a comprehensive technical overview of 2-(4-(piperidin-4-yl)phenyl)acetic acid, a molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-(Piperidin-4-yl)phenyl)acetic Acid: A Core Moiety in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-(piperidin-4-yl)phenyl)acetic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, core applications, and the broader biological context of its structural components, moving beyond simple protocols to explain the underlying scientific principles and rationale that guide its use in the laboratory.

At its core, 2-(4-(piperidin-4-yl)phenyl)acetic acid is a bifunctional molecule, integrating two key pharmacophoric scaffolds: a 4-arylpiperidine and a phenylacetic acid. The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to present substituents in specific three-dimensional orientations.[1][2][3][4]

The primary contemporary application of this molecule is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed for targeted protein degradation. The inherent rigidity of the 4-substituted phenylpiperidine structure can significantly influence the three-dimensional orientation of the PROTAC, which is critical for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Synthesis and Methodologies: Constructing the Core Scaffold

The synthesis of 2-(4-(piperidin-4-yl)phenyl)acetic acid is a multi-step process that hinges on established, reliable chemical transformations. The most common and industrially scalable approach involves the construction of the piperidine ring via catalytic hydrogenation of a pyridine precursor, often employing a protecting group strategy to ensure regioselectivity and compatibility with subsequent reactions.

Key Synthetic Pathway: Catalytic Hydrogenation

The conversion of a stable aromatic pyridine ring into a saturated piperidine is a cornerstone of nitrogen-heterocycle synthesis.[1] While the aromaticity of pyridine presents an energetic barrier and the nitrogen atom can potentially poison certain catalysts, several robust methods have been developed to overcome these challenges.[1]

Workflow: Pyridine Hydrogenation to Piperidine

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Core Reduction P1 4-Bromophenylacetic acid derivative S1 Suzuki Coupling (Pd Catalyst) P1->S1 P2 Pyridine-4-boronic acid P2->S1 R1 2-(4-(Pyridin-4-yl)phenyl)acetic acid derivative S1->R1 S2 Catalytic Hydrogenation (e.g., PtO2, H2) R1->S2 R2 2-(4-(Piperidin-4-yl)phenyl)acetic acid derivative S2->R2

Caption: General synthetic workflow from pyridine precursor.

Causality in Experimental Design: The choice of catalyst is paramount. Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for this transformation.[1][5] The reaction is typically performed under hydrogen pressure (50-70 bar) in a protic solvent. Glacial acetic acid is often the solvent of choice because it enhances the activity of the platinum catalyst, facilitating the reduction of the electron-deficient pyridine ring.[5] Alternative catalytic systems include rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and more advanced iridium-based catalysts for ionic hydrogenation.[1][2][6]

The Role of Protecting Groups

Direct functionalization of the piperidine nitrogen can be challenging. Therefore, a protecting group strategy is almost universally employed. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

The synthesis typically begins with a Boc-protected piperidine precursor, which is then elaborated to the final phenylacetic acid structure. Alternatively, and more commonly for this specific molecule, the pyridine precursor is hydrogenated, and the resulting secondary amine is immediately protected with a Boc group.

Workflow: Boc-Protection and Deprotection

G Start 2-(4-(Piperidin-4-yl)phenyl)acetic acid (Free Amine) BocProtected 2-(4-(1-Boc-piperidin-4-yl)phenyl)acetic acid Start->BocProtected Boc2O, Base (Protection) Final Target Molecule (Hydrochloride Salt) BocProtected->Final TFA or HCl (Deprotection)

Caption: Boc-protection enables controlled synthesis.

Experimental Protocol: Boc Deprotection to Yield Final Product

  • Dissolution: Dissolve the starting material, 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid[7], in a suitable organic solvent such as dioxane or dichloromethane.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is often triturated with diethyl ether to precipitate the hydrochloride salt.

  • Purification: The final product, 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride, is collected by filtration and dried under vacuum.

Core Application: A Linker for Targeted Protein Degradation

The most prominent role of 2-(4-(piperidin-4-yl)phenyl)acetic acid is as a structural component in PROTACs. A PROTAC is a heterobifunctional molecule with three parts: a "warhead" that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Logical Diagram: PROTAC Mechanism of Action

G cluster_PROTAC PROTAC Molecule Warhead Warhead Ligand Linker Linker (e.g., 2-(4-(piperidin-4-yl)phenyl)acetic acid) Target Target Protein Warhead->Target binds E3Ligand E3 Ligase Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 binds UPS Ubiquitin-Proteasome System Target->UPS Ternary Complex Formation & Ubiquitination E3->UPS Ternary Complex Formation & Ubiquitination Degradation Degradation UPS->Degradation

Caption: Role of the linker in PROTAC-mediated degradation.

The linker is not merely a passive spacer. Its length, rigidity, and chemical nature are critical for allowing the two ends of the PROTAC to bind their respective proteins simultaneously, forming a productive ternary complex. The semi-rigid nature of the 4-arylpiperidine scaffold in 2-(4-(piperidin-4-yl)phenyl)acetic acid helps to control the spatial orientation and reduce the entropic penalty of complex formation, potentially leading to more potent and efficient protein degradation.

Physicochemical Data and Analogues

Precise characterization is essential for any chemical building block. Below is a summary of the key properties for the title compound and its common Boc-protected precursor.

Property2-(4-(Piperidin-4-yl)phenyl)acetic acid HCl2-(4-(1-Boc-piperidin-4-yl)phenyl)acetic acid
Molecular Formula C₁₃H₁₈ClNO₂C₁₈H₂₅NO₄
Molecular Weight 255.74 g/mol 319.40 g/mol
CAS Number 34033-52-81000991-31-0
Appearance PowderPowder
Storage Temperature 2-8°C2-8°C
Key Functional Groups Carboxylic Acid, Secondary Amine (as salt)Carboxylic Acid, Boc-protected Amine
Biological Potential of Related Scaffolds

While 2-(4-(piperidin-4-yl)phenyl)acetic acid is primarily valued as a linker, its core structure is found in many biologically active molecules. This suggests that derivatives could be explored for direct therapeutic applications.

Scaffold / Analogue ClassAssociated Biological ActivityPotential Therapeutic Area
4-Substituted Piperidines Opioid Receptor Modulation[8]Analgesia
Piperidine Hybrids Antifungal / Antimycotic[9]Infectious Diseases
(4-Benzyl-piperidin-1-yl)-acetic Acid Analogues GABA Transporter (GAT) Inhibition[10]Epilepsy, Anxiety
(4-Benzyl-piperidin-1-yl)-acetic Acid Analogues Sigma Receptor (σR) Ligands[10]Neuropsychiatric Disorders

This context is valuable for lead optimization and library design, as modifications to the core linker structure could impart additional, desirable pharmacological properties or, conversely, introduce unwanted off-target effects that must be screened for.

Conclusion and Future Outlook

2-(4-(Piperidin-4-yl)phenyl)acetic acid stands out as a high-value chemical tool and building block in modern medicinal chemistry. Its well-defined synthesis, rooted in the robust catalytic hydrogenation of pyridines, makes it readily accessible. Its primary utility as a semi-flexible linker has cemented its importance in the rapidly advancing field of targeted protein degradation with PROTACs.

Future research will likely focus on expanding the library of such linkers, exploring subtle modifications to the piperidine and phenyl rings to fine-tune the geometric and electronic properties that govern ternary complex efficacy. Furthermore, the rich pharmacological history of the 4-arylpiperidine scaffold provides fertile ground for the discovery of novel derivatives with direct therapeutic activity, ensuring this versatile molecule will remain a subject of scientific inquiry for years to come.

References

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025).
  • ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • PMC. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central.
  • Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines.
  • Chemical Review and Letters. (2021).
  • DTIC. (2025). Piperidine Synthesis.
  • Sigma-Aldrich. (n.d.). 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95%. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95%. Sigma-Aldrich.
  • PubChemLite. (n.d.). 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. PubChemLite.
  • Sigma-Aldrich. (n.d.). 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid ≥95%. Sigma-Aldrich.
  • Google Patents. (2009). Substituted 4-amino piperidine opioid receptor modulators.
  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central.
  • Inventiva Pharma. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to (4-Benzyl- piperidin-1-yl)-acetic Acid and its Analogues for Researchers and. BenchChem.

Sources

Foundational

Whitepaper: Discovery and Application of 2-(4-(Piperidin-4-yl)phenyl)acetic acid in Targeted Protein Degradation

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally disrupted modern drug discovery by enabling the degradation of previously "undruggable" proteins. A PROTAC is a heterobifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally disrupted modern drug discovery by enabling the degradation of previously "undruggable" proteins. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ubiquitin ligase ligand, and a chemical linker connecting the two. Historically, early-stage PROTAC design relied heavily on highly flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains[1][2].

However, the field is undergoing a structural paradigm shift. Researchers have discovered that linker flexibility often incurs a massive thermodynamic cost during the formation of the critical Protein of Interest (POI)-PROTAC-E3 Ligase ternary complex[3]. To overcome this, the integration of rigidified scaffolds has become a premier optimization strategy. 2-(4-(Piperidin-4-yl)phenyl)acetic acid (commonly supplied as its hydrochloride salt, CAS 34033-52-8) has emerged as a highly effective 4-aryl piperidine building block. This technical guide explores the mechanistic causality, thermodynamic advantages, and experimental workflows for utilizing this semi-flexible linker in advanced PROTAC development.

Structural Rationale and Thermodynamic Causality

The decision to utilize 2-(4-(Piperidin-4-yl)phenyl)acetic acid is driven by specific physicochemical and thermodynamic principles rather than trial and error.

Chemical Bifunctionality

This molecule is an ideal linker due to its orthogonal reactive sites:

  • Piperidine Ring (Secondary Amine): Provides a nucleophilic nitrogen that can be selectively alkylated or acylated. Crucially, at physiological pH, this basic nitrogen can become protonated, enhancing the overall aqueous solubility of the highly lipophilic PROTAC molecule[1].

  • Acetic Acid Moiety (Carboxylic Acid): Provides a readily activatable electrophilic center for standard amide bond coupling with primary or secondary amines on E3 ligase ligands (e.g., thalidomide or VHL derivatives).

Overcoming the Entropic Penalty

The formation of a stable and productive ternary complex is the absolute cornerstone of PROTAC-mediated degradation[2]. When a PROTAC with a highly flexible PEG linker binds to its target and the E3 ligase, it must "freeze" from thousands of possible conformations into a single, highly specific 3D geometry. This loss of conformational freedom results in a severe entropic penalty ( ΔS<0 ), which actively resists complex formation[3][4].

By incorporating the rigid 4-aryl piperidine core of 2-(4-(Piperidin-4-yl)phenyl)acetic acid, researchers artificially restrict the molecule's ground-state conformational freedom[3]. The phenyl ring provides planarity and potential for π−π stacking at the protein-protein interface, while the piperidine ring introduces directional rigidity[1]. This pre-organizes the PROTAC into a productive geometry, drastically reducing the entropic penalty upon binding and driving positive cooperativity between the POI and the E3 ligase[2][3].

ConformationalLogic Flex Flexible Linker (PEG) High Conformational Entropy Penalty High Entropic Penalty During Binding Flex->Penalty Rigid Rigid Linker (4-aryl piperidine) Pre-organized Conformation Benefit Low Entropic Penalty Favorable Thermodynamics Rigid->Benefit TernaryFlex Unstable/Transient Ternary Complex Penalty->TernaryFlex TernaryRigid Highly Stable Ternary Complex Benefit->TernaryRigid

Thermodynamic logic illustrating how rigid linkers enhance ternary complex stability.

Quantitative Data & Comparative Analysis

To justify the transition from flexible to semi-rigid architectures, the following table summarizes the comparative performance metrics of these linker classes based on computational and empirical data[1][2][3].

ParameterFlexible Linkers (e.g., PEG4, Alkyl)Semi-Rigid Linkers (e.g., 4-aryl piperidine)
Rotatable Bonds High (>12)Low (Typically 2-4 in the core structure)
Entropic Penalty upon Binding High (Unfavorable thermodynamics)Low (Pre-organized conformation)
Aqueous Solubility Excellent (Hydrophilic oxygen atoms)Good (Protonatable piperidine nitrogen)
Metabolic Stability Susceptible to in vivo oxidative degradationHigh resistance to metabolic cleavage
Ternary Complex Cooperativity Often neutral or negative ( α≤1 )Frequently positive ( α>1 ) due to 3D orientation

Experimental Protocols: Synthesis and Self-Validation

Scientific integrity demands that synthesis workflows are not just step-by-step instructions, but self-validating systems that prevent false positives. The following protocol details the conjugation of 2-(4-(Piperidin-4-yl)phenyl)acetic acid to build a PROTAC.

Phase 1: Linker Activation and E3 Ligand Conjugation

Causality: The carboxylic acid must be converted into a highly reactive ester to facilitate nucleophilic attack by the E3 ligand's amine.

  • Preparation: Dissolve 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Mechanistic Note: DIPEA is critical here not only to drive the HATU coupling but to neutralize the hydrochloride salt of the piperidine linker, freeing the amine.

  • Coupling: Add the primary amine-containing E3 ligase ligand (e.g., lenalidomide derivative, 1.0 eq). Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Do not proceed blindly. Sample 5 μ L of the reaction mixture, dilute in methanol, and analyze via LC-MS. The disappearance of the linker mass (m/z 219.13 for the free base) and the appearance of the product mass confirms successful amide formation.

Phase 2: Warhead Conjugation via the Piperidine Nitrogen

Causality: The secondary amine of the piperidine ring is now utilized to attach the target-binding warhead.

  • Reaction Setup: To the purified intermediate from Phase 1, add the carboxylic acid-functionalized POI warhead (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Incubation: Stir at room temperature overnight to ensure complete conversion, as secondary amines (piperidine) are sterically hindered compared to primary amines, slowing the reaction rate.

  • Purification: Purify the final PROTAC using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the PROTAC as a TFA salt.

SynthesisWorkflow Step1 1. Carboxylic Acid Activation HATU / DIPEA in DMF Step2 2. E3 Ligand Conjugation Amide Bond Formation Step1->Step2 Step3 3. Piperidine N-Acylation Target Warhead Conjugation Step2->Step3 Step4 4. LC-MS & HPLC Purification Self-Validating Purity Check Step3->Step4 Step5 5. TR-FRET Assay Validate Ternary Complex Step4->Step5

Step-by-step synthetic and validation workflow for 4-aryl piperidine-based PROTACs.

Biophysical Validation of the Ternary Complex

Synthesizing the PROTAC is insufficient; the biological efficacy of the rigidified linker must be proven. To validate that 2-(4-(Piperidin-4-yl)phenyl)acetic acid improves 3D orientation, researchers must employ a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay[4].

Assay Protocol:

  • Recombinantly express and tag the POI with a Europium (Eu) donor fluorophore.

  • Tag the E3 ligase (e.g., VHL or CRBN) with an Allophycocyanin (APC) acceptor fluorophore.

  • Titrate the synthesized PROTAC across a 12-point concentration gradient (e.g., 1 pM to 10 μ M) into a microplate containing the tagged proteins.

  • Data Interpretation: A successful rigid linker will yield a sharp, bell-shaped curve. The peak of this curve represents the maximum ternary complex formation. At excessively high concentrations, the curve will drop (the "hook effect") because binary complexes (POI-PROTAC and E3-PROTAC) outcompete the ternary complex. A left-shifted peak compared to a PEG-linked control validates that the 4-aryl piperidine linker has successfully enhanced binding cooperativity.

Conclusion

The evolution of PROTAC technology is heavily reliant on the intelligent design of the linker region. 2-(4-(Piperidin-4-yl)phenyl)acetic acid represents a highly engineered solution to the thermodynamic bottlenecks of protein degradation. By leveraging its bifunctional reactivity and rigid 4-aryl piperidine scaffold, drug development professionals can synthesize PROTACs that require less energy to form stable ternary complexes, ultimately leading to more potent and selective therapeutics.

References

  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95% | Sigma-Aldrich. Sigma-Aldrich. Available at:

  • [3] Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights | Journal of Medicinal Chemistry. ACS Publications. Available at:

  • [1] Linkers in PROTACs. Precise PEG LLC. Available at:

  • [4] Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC (NIH). Available at:

  • [2] Overview of PROTAC Linkers. ChemPep. Available at:

Sources

Exploratory

An In-depth Technical Guide on the Role of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid in PROTACs

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is a multi-faceted challenge where each component—the warhead, the E3 ligase ligand, and the linker—plays a critical role in determining the ultimate efficacy and pharmacological properties of the degrader. This technical guide focuses on the strategic incorporation of the 2-(4-(piperidin-4-yl)phenyl)acetic acid moiety, a key structural element often employed in the linker component of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will explore its function in providing structural rigidity, its impact on the physicochemical properties of the PROTAC, and its role as a versatile synthetic handle. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the causality behind its use, step-by-step experimental protocols for synthesis and characterization, and a framework for its application in the development of next-generation protein degraders.

Introduction: The PROTAC Revolution and the Centrality of the Linker

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[] Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single PROTAC molecule.[]

The architecture of a PROTAC consists of three distinct components:

  • A "warhead" ligand that binds to the POI.

  • An "anchor" ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).

  • A chemical linker that connects the warhead and the anchor.

While the warhead and anchor provide the binding specificity, the linker is a critical determinant of a PROTAC's overall success. Its length, flexibility, and chemical composition profoundly influence the stability and geometry of the ternary complex, which are crucial for efficient ubiquitination.[3] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[4]

The Role of Rigid Linkers

Recent advancements in PROTAC design have highlighted the advantages of incorporating rigid structural elements into the linker.[5] Rigid linkers, such as those containing piperidine, piperazine, or phenyl rings, can constrain the conformational flexibility of the PROTAC.[4][5] This pre-organization can reduce the entropic penalty of forming the ternary complex and can orient the warhead and anchor in a manner that is optimal for productive ubiquitination.[1] The 2-(4-(piperidin-4-yl)phenyl)acetic acid moiety is a prime example of such a rigidifying element that also offers desirable physicochemical properties and synthetic tractability.[6]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The PROTAC-mediated degradation of a target protein is a multi-step process that leverages the cell's endogenous protein-degradation machinery. The following diagram illustrates the key steps in this pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Recruits Ub Ubiquitin (Ub) Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Releases Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Synthesis_Workflow Start Starting Materials: - Boc-Linker-COOH (1) - VHL-Amine (2) - POI-Warhead (4) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Couple Linker (1) and VHL-Amine (2) Start->Step1 Intermediate1 Intermediate: Boc-Linker-VHL (3) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 Intermediate: Amine-Linker-VHL (TFA salt) Step2->Intermediate2 Step3 Step 3: Linker Elongation / Warhead Coupling (e.g., Amide coupling with POI-Warhead-COOH (4)) Intermediate2->Step3 Final_PROTAC Final PROTAC: POI-Linker-VHL (5) Step3->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification

Figure 2: Representative PROTAC Synthesis Workflow.

Detailed Experimental Protocol: Synthesis

Step 1: Amide coupling of the linker to the VHL ligand

  • To a solution of 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid (1.2 eq.) in dry N,N-dimethylformamide (DMF), add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized VHL ligand (e.g., a derivative of VH032; 1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected linker-VHL conjugate.

Step 2: Boc deprotection of the piperidine nitrogen

  • Dissolve the Boc-protected linker-VHL conjugate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the amine-linker-VHL intermediate is often used directly in the next step without further purification.

Step 3: Coupling of the warhead to the linker-VHL intermediate

  • To a solution of the POI warhead containing a carboxylic acid (1.1 eq.) in dry DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir for 15 minutes at room temperature.

  • Add a solution of the amine-linker-VHL intermediate (from Step 2; 1.0 eq.) and additional DIPEA (to neutralize the TFA salt) in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative reverse-phase HPLC to obtain the desired compound with high purity.

Characterization of PROTAC Activity

Once synthesized, the PROTAC must be rigorously characterized to determine its biological activity. This involves a series of in vitro and cellular assays to assess its ability to form a ternary complex and induce the degradation of the target protein.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. [7]Several biophysical techniques can be employed to study and quantify this interaction.

AlphaLISA (Amplified Luminescent Proximity Homestead Assay)

AlphaLISA is a bead-based, no-wash immunoassay that is well-suited for studying ternary complex formation in a high-throughput format. [8]

AlphaLISA_Workflow Reagents Reagents: - Tagged POI (e.g., GST-BRD4) - Tagged E3 Ligase (e.g., His-VHL) - PROTAC Dilution Series - Donor & Acceptor Beads Step1 Step 1: Plate Components Add tagged POI, tagged E3 ligase, and PROTAC dilutions to a 384-well plate. Reagents->Step1 Step2 Step 2: Incubation (Complex Formation) Incubate at room temperature for ~60 min. Step1->Step2 Step3 Step 3: Add Beads Add AlphaLISA Acceptor beads (anti-tag 1) and Donor beads (anti-tag 2). Step2->Step3 Step4 Step 4: Incubation (Bead Binding) Incubate in the dark at room temperature for 60-180 min. Step3->Step4 Detection Step 5: Detection Read plate on an AlphaScreen-capable reader. Excitation at 680 nm, Emission at 615 nm. Step4->Detection Analysis Data Analysis: Plot signal vs. log[PROTAC]. Observe bell-shaped 'hook effect' curve. Detection->Analysis

Figure 3: AlphaLISA Ternary Complex Assay Workflow.

Detailed Experimental Protocol: AlphaLISA [9]

  • Reagent Preparation:

    • Prepare a serial dilution of the PROTAC in the appropriate assay buffer.

    • Dilute the tagged POI (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged) to their optimized final concentrations in the assay buffer.

    • Prepare a mixture of AlphaLISA Donor beads (e.g., anti-His) and Acceptor beads (e.g., anti-GST) according to the manufacturer's protocol.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the protein mixture (containing both the POI and the E3 ligase).

    • Add 5 µL of the PROTAC dilution or vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.

    • Add 10 µL of the AlphaLISA bead mixture to all wells.

    • Seal the plate and incubate in the dark at room temperature for 60-180 minutes.

  • Detection and Analysis:

    • Read the plate using an AlphaScreen-capable plate reader.

    • Plot the luminescence signal against the logarithm of the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") is typically observed, which is indicative of ternary complex formation and its disruption at high PROTAC concentrations due to the formation of binary complexes.

Cellular Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein within a cellular context.

Western Blot Analysis

Western blotting is the gold-standard technique for quantifying the degradation of a target protein. [9]It allows for the determination of key parameters such as the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of degradation achieved). [10]

Western_Blot_Workflow Start Cell Culture & Treatment Seed cells and treat with a dilution series of PROTAC for a set time (e.g., 24h). Step1 Cell Lysis & Protein Quantification Lyse cells and determine protein concentration (e.g., BCA assay). Start->Step1 Step2 SDS-PAGE Separate proteins by size on a polyacrylamide gel. Step1->Step2 Step3 Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Step2->Step3 Step4 Immunoblotting Block membrane, then incubate with primary antibodies (anti-POI, anti-loading control). Step3->Step4 Step5 Secondary Antibody & Detection Incubate with HRP-conjugated secondary antibodies and add chemiluminescent substrate. Step4->Step5 Imaging Imaging Capture signal using a chemiluminescence imager. Step5->Imaging Analysis Data Analysis Quantify band intensities, normalize to loading control, and plot % degradation vs. log[PROTAC] to determine DC50 and Dmax. Imaging->Analysis

Sources

Foundational

Engineering Ternary Complexes: 2-(4-(Piperidin-4-yl)phenyl)acetic Acid as a Semi-Flexible PROTAC Linker

Executive Summary Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery by enabling the degradation of previously "undruggable" targets. A critical deter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery by enabling the degradation of previously "undruggable" targets. A critical determinant of PROTAC efficacy is the chemical linker connecting the E3 ligase ligand to the Protein of Interest (POI) warhead. This technical guide provides an in-depth analysis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid (CAS: 34033-52-8), a highly effective semi-flexible linker building block[1]. By transitioning from highly flexible polyethylene glycol (PEG) or alkyl chains to semi-rigid heterocyclic scaffolds, researchers can dramatically improve the thermodynamic profile of ternary complex formation, enhance metabolic stability, and optimize pharmacokinetic (PK) properties[2].

The Paradigm Shift to Semi-Flexible Linkers

Historically, early-stage PROTAC development relied heavily on PEG and alkyl chains due to their synthetic tractability and high conformational flexibility, which allowed the bifunctional molecule to "search" for productive binding orientations[3]. However, this flexibility comes at a severe entropic cost.

When a highly flexible PROTAC forms a ternary complex (POI–PROTAC–E3), it must freeze multiple rotatable bonds into a single bioactive conformation. This massive loss of conformational entropy reduces the overall binding affinity[]. Furthermore, exposed linear alkyl chains are susceptible to lipophilic-driven off-target effects and poor metabolic stability, while long PEG chains can hinder cell permeability due to an excessive polar surface area (PSA)[5].

To overcome these limitations, the field has shifted toward rigid and semi-flexible linkers incorporating cycloalkanes, piperidines, piperazines, and aromatic rings[2]. 2-(4-(Piperidin-4-yl)phenyl)acetic acid represents an optimal balance: the phenyl ring provides rigid planarity, while the piperidine ring restricts conformational space without completely abolishing flexibility, enabling precise pre-organization of the ternary complex.

Chemical Profiling and Physicochemical Advantages

The bifunctional nature of 2-(4-(Piperidin-4-yl)phenyl)acetic acid makes it a versatile crosslinker for advanced bioconjugation:

  • Piperidine Moiety (Secondary Amine): Serves as a highly nucleophilic attachment point for alkylation, reductive amination, or amidation. Crucially, the basic nitrogen can become protonated at physiological pH. This localized positive charge significantly enhances aqueous solubility and oral bioavailability compared to purely lipophilic carbon linkers[6].

  • Phenylacetic Acid Moiety: Provides a carboxylic acid for standard peptide coupling (amidation). The methylene spacer (–CH 2​ –) between the phenyl ring and the carboxylic acid acts as a crucial buffer, preventing steric clash during the coupling reaction and allowing slight rotational freedom at the attachment vector[1].

Quantitative Comparison of Linker Classes

Data summarized from industry standards in PROTAC DMPK profiling[3][][5].

Linker ClassRotatable BondsEntropic PenaltyMetabolic StabilityAqueous SolubilityCell Permeability
Alkyl Chains High (>10)HighLow (Oxidation)PoorHigh
PEG Chains High (>10)HighModerateExcellentLow (High PSA)
Piperidine-Phenyl Low (3-5)Low (Pre-organized)High (Steric shielding)Good (Protonable N)Moderate to High

Mechanistic Role in Ternary Complex Formation

The primary function of 2-(4-(Piperidin-4-yl)phenyl)acetic acid is to pre-organize the PROTAC into a catalytically favorable orientation. By limiting the degrees of freedom, the linker acts as a rigid spacer that maintains a defined distance and vector between the E3 ligase (e.g., CRBN or VHL) and the POI. This structural rigidity disfavors the formation of off-target ternary complexes and prevents the PROTAC from collapsing onto itself via intramolecular interactions[3].

G POI Protein of Interest (POI) PROTAC PROTAC (Piperidine-Phenyl Linker) POI->PROTAC Warhead Binding Ub Polyubiquitination PROTAC->Ub Ternary Complex Induces Transfer E3 E3 Ubiquitin Ligase E3->PROTAC Ligand Binding Proteasome 26S Proteasome Degradation Ub->Proteasome Target Degradation

Ternary complex formation driven by semi-flexible linker pre-organization.

Synthetic Methodologies and Experimental Protocols

To ensure high-yield assembly of PROTACs using 2-(4-(Piperidin-4-yl)phenyl)acetic acid, a bidirectional coupling strategy is employed. The protocol below establishes a self-validating system where each intermediate is analytically confirmed before proceeding, preventing the accumulation of side products.

Protocol: Bidirectional PROTAC Assembly

Phase 1: Carboxylic Acid Activation and E3 Ligand Coupling Causality: The carboxylic acid is coupled first because the secondary amine of the piperidine (if unprotected) can self-condense. If the commercial building block is supplied as a hydrochloride salt[1], the amine is temporarily deactivated, but standard practice dictates reacting the acid first under controlled stoichiometry.

  • Preparation: Dissolve 1.0 eq of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride in anhydrous DMF (0.1 M).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Rationale: HATU provides rapid kinetics and minimizes epimerization. DIPEA neutralizes the HCl salt and acts as the base for activation. Stir for 15 minutes at room temperature.

  • Coupling: Add 1.0 eq of the E3 ligase ligand (e.g., a lenalidomide derivative containing a primary amine). Stir for 2-4 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN/H 2​ O, and analyze via LC-MS. Success Criterion: Complete consumption of the starting material mass and appearance of the intermediate amide mass [M+H] + .

Phase 2: Functionalization of the Piperidine Nitrogen Causality: The secondary amine of the piperidine is highly nucleophilic. Reductive amination is preferred over S N​ 2 alkylation to prevent over-alkylation (quaternary amine formation) and to maintain a mild reaction environment.

  • Preparation: To the purified intermediate from Phase 1, add 1.2 eq of the POI warhead functionalized with an aldehyde group in 1,2-dichloroethane (DCE).

  • Imine Formation: Stir for 1 hour at room temperature to allow the intermediate iminium ion to form.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc) 3​ ). Rationale: NaBH(OAc) 3​ is a mild reducing agent that specifically reduces imines/iminium ions without reducing aldehydes or ketones.

  • Self-Validation (Kaiser Test & LC-MS): Perform a ninhydrin (Kaiser) test. Success Criterion: A negative (yellow) result indicates the complete consumption of the secondary amine. Confirm the final PROTAC mass via high-resolution mass spectrometry (HRMS).

  • Purification: Purify the final PROTAC using preparative reverse-phase HPLC (C18 column, H 2​ O/MeCN gradient with 0.1% TFA).

G Start 2-(4-(Piperidin-4-yl)phenyl)acetic acid Step1 Step 1: Carboxylic Acid Activation (HATU/DIPEA in DMF) Start->Step1 Step2 Step 2: Amide Coupling with E3 Ligand Amine Step1->Step2 Step3 Step 3: Piperidine Reductive Amination (NaBH(OAc)3, POI-Aldehyde) Step2->Step3 End Final PROTAC Assembly & RP-HPLC Purification Step3->End

Synthetic workflow for bidirectional PROTAC assembly using the semi-flexible linker.

Conclusion

The integration of 2-(4-(Piperidin-4-yl)phenyl)acetic acid into PROTAC design marks a critical evolution from flexible, entropically penalized chains to highly optimized, semi-flexible architectures. By leveraging its dual functional handles and rigidifying core, drug developers can achieve superior ternary complex stability, enhanced metabolic resistance, and improved physicochemical profiles necessary for clinical translation.

References

  • [2] Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy, 2020.[Link]

  • [6] Cecchini, C., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". RSC Medicinal Chemistry, 2022.[Link]

Sources

Exploratory

Advanced Technical Guide: Safety, Handling, and Application of 2-(4-(Piperidin-4-yl)phenyl)acetic acid in PROTAC Development

Executive Summary In the rapidly evolving field of targeted protein degradation (TPD), the rational design of bifunctional degraders—commonly known as Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD), the rational design of bifunctional degraders—commonly known as Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the physicochemical properties of the linker connecting the target-binding ligand to the E3 ligase recruiter. 2-(4-(Piperidin-4-yl)phenyl)acetic acid (often supplied as a hydrochloride salt, CAS: 34033-52-8) has emerged as a critical semi-flexible building block [1].

This whitepaper provides an authoritative guide on the mechanistic utility, safety profile, and experimental handling of this compound. Designed for application scientists and drug development professionals, this document integrates safety causality with self-validating synthesis protocols to ensure high-fidelity experimental outcomes.

Mechanistic Role in Targeted Protein Degradation

Historically, early PROTAC designs relied on highly flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, excessive flexibility often results in a high entropic penalty upon ternary complex formation and poor oral bioavailability.

The incorporation of the 4-aryl piperidine core of 2-(4-(Piperidin-4-yl)phenyl)acetic acid introduces a defined degree of rigidity.

  • Causality of Rigidity: The piperidine ring restricts the dihedral angles available to the linker, pre-organizing the PROTAC into a conformation that favors the productive spatial orientation of the E3 ligase relative to the Protein of Interest (POI) [1].

  • Pharmacokinetic Impact: Replacing lipophilic alkyl chains or highly solvated PEG chains with this semi-rigid, ionizable piperidine-phenylacetic acid motif can optimize the topological polar surface area (tPSA) and improve the overall drug-like properties of the degrader [1].

PROTAC_Pathway POI Target Protein (POI) Warhead POI Ligand POI->Warhead Linker Semi-Flexible Linker (Piperidin-phenylacetic acid) Warhead->Linker Amide Bond E3Ligand E3 Ligase Ligand Linker->E3Ligand Amide Bond E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Ubiquitin Ubiquitination Pathway E3Ligase->Ubiquitin Recruits Ubiquitin->POI Degradation

PROTAC ternary complex formation and targeted protein degradation pathway.

Physicochemical Properties & Hazard Identification

Understanding the physical state and reactivity of 2-(4-(Piperidin-4-yl)phenyl)acetic acid is paramount for safe handling. The compound features a zwitterionic potential (a basic secondary amine and an acidic carboxylic acid), which is why it is predominantly commercialized as a hydrochloride salt to prevent auto-polymerization and oxidative degradation.

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
CAS Number 34033-52-8 [1]
Empirical Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Physical Form Solid powder
Functional Groups Carboxylic acid, Secondary amine (piperidine)

Table 2: Hazard Identification & Environmental Controls

Hazard MetricClassificationMitigation Strategy
Storage Class 11 (Combustible Solids) [1]Store away from strong oxidizing agents and open flames.
Water Hazard (WGK) WGK 3 (Highly hazardous to water) [1]Do not allow product to reach ground water or sewage systems.
Storage Temperature 2-8 °C [1]Maintain cold chain to prevent thermal degradation.
Handling Environment Fume Hood / Inert AtmosphereHandle under N₂ or Ar to prevent moisture absorption (hygroscopic salt).

Experimental Methodology: Self-Validating Amide Coupling

To integrate this linker into a PROTAC architecture, researchers typically perform sequential amide couplings. The following protocol describes the activation of the carboxylic acid moiety for coupling with an amine-bearing E3 ligase ligand (e.g., a functionalized lenalidomide or VHL ligand).

This protocol is designed as a self-validating system : it builds in mandatory analytical checkpoints (LC-MS) to ensure chemical causality is verified before proceeding to resource-intensive purification steps.

Step-by-Step Protocol

Step 1: Reagent Preparation & Solubilization

  • Action: Weigh 1.0 equivalent (eq) of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride and 1.1 eq of the target amine ligand. Transfer to a dry, round-bottom flask purged with Argon.

  • Causality: The Argon purge prevents the introduction of atmospheric moisture, which would competitively hydrolyze the activated ester intermediate in subsequent steps.

  • Action: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

Step 2: Base-Mediated Neutralization

  • Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0–5 °C.

  • Causality: DIPEA serves a critical dual purpose. First, it neutralizes the HCl salt of the piperidine linker, liberating the free amine. Second, it establishes the necessary basic environment for the coupling reagent to function efficiently without acting as a competing nucleophile (due to DIPEA's steric hindrance).

Step 3: Carboxylic Acid Activation

  • Action: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a single portion. Stir at 0–5 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive highly reactive OAt ester. The low initial temperature controls the exothermic activation and minimizes epimerization risks.

Step 4: Self-Validation via LC-MS

  • Action: After 2 hours, extract a 5 µL aliquot, quench in 100 µL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid), and inject into the LC-MS.

  • Validation Checkpoint: The reaction is only deemed successful if the Extracted Ion Chromatogram (EIC) shows >95% depletion of the starting linker mass (expected [M+H]⁺ at m/z 220.13 for the free base) and the emergence of the target PROTAC intermediate mass. If unreacted linker remains, an additional 0.2 eq of HATU is added.

Step 5: Purification

  • Action: Upon LC-MS validation, concentrate the reaction mixture under reduced pressure and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow A 1. Weigh Linker (CAS: 34033-52-8) B 2. Dissolve in Anhydrous DMF A->B Inert Atmosphere (N2/Ar) C 3. Add DIPEA & HATU (Activation) B->C Cool to 0-5 °C D 4. Add Nucleophilic Ligand C->D Warm to Room Temp E 5. LC-MS Monitoring D->E Self-Validation Step F 6. Prep-HPLC Purification E->F Target Mass Confirmed

Step-by-step experimental workflow for linker activation and amide coupling.

References

Protocols & Analytical Methods

Method

A Robust and Scalable Synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, three-step protocol for the synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid, a key building block in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, three-step protocol for the synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid, a key building block in modern medicinal chemistry. This compound is particularly valuable as a semi-rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1] The presented synthetic route is designed for reliability and scalability, proceeding from commercially available starting materials via a Suzuki-Miyaura cross-coupling, followed by catalytic hydrogenation and saponification. Each step is accompanied by expert rationale, detailed procedural instructions, and characterization data to ensure reproducibility and success for researchers in the field of drug discovery and development.

Strategic Overview & Rationale

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in FDA-approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility while providing a versatile three-dimensional vector for substituent placement.[2][3][4] The target molecule, 2-(4-(Piperidin-4-yl)phenyl)acetic acid, combines this privileged scaffold with a phenylacetic acid moiety, creating a bifunctional molecule ideal for various applications.

Our synthetic strategy was designed around three core principles: efficiency, reliability, and the use of well-established, high-yielding reactions. The chosen pathway minimizes complex purification steps and utilizes commercially available precursors, making it accessible for most chemistry laboratories.

The overall workflow can be visualized as follows:

Figure 1: High-level workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Step 1 (Suzuki-Miyaura Coupling): This palladium-catalyzed cross-coupling reaction was selected for its exceptional tolerance of various functional groups (including the ester in our substrate), mild reaction conditions, and the high yields it typically affords. It represents the most efficient method for constructing the core aryl-heteroaryl bond.[5]

  • Step 2 (Catalytic Hydrogenation): The reduction of a pyridine to a piperidine is a fundamental transformation in heterocyclic chemistry.[6][7] Catalytic hydrogenation is the most direct and atom-economical method for this dearomatization.[2] The reaction is performed under acidic conditions to protonate the pyridine nitrogen, which activates the ring system and accelerates the rate of reduction.

  • Step 3 (Saponification): Base-catalyzed hydrolysis is a classic and highly effective method for converting an ester to a carboxylic acid. It is a clean, high-yielding reaction that is straightforward to perform and monitor, providing the final product in high purity after a simple acidic workup.[8][9]

Detailed Experimental Protocols

PART A: Synthesis of Ethyl 2-(4-(pyridin-4-yl)phenyl)acetate (Intermediate 1)

Reaction Scheme: (Image of the Suzuki coupling reaction)

Materials & Reagents:

Reagent M.W. Amount Moles (mmol) Equiv.
Ethyl 2-(4-bromophenyl)acetate 245.10 5.00 g 20.4 1.0
4-Pyridinylboronic Acid 122.92 3.01 g 24.5 1.2
Pd(PPh₃)₄ 1155.56 707 mg 0.61 0.03
K₂CO₃ 138.21 8.46 g 61.2 3.0
Toluene - 80 mL - -
Ethanol - 20 mL - -

| Water | - | 20 mL | - | - |

Protocol:

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Ethyl 2-(4-bromophenyl)acetate (5.00 g, 20.4 mmol), 4-pyridinylboronic acid (3.01 g, 24.5 mmol), and potassium carbonate (8.46 g, 61.2 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add toluene (80 mL), ethanol (20 mL), and water (20 mL) to the flask.

  • To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 707 mg, 0.61 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer. Wash the organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the product as a white to yellow solid.

Expected Yield: 85-95%.

PART B: Synthesis of Ethyl 2-(4-(piperidin-4-yl)phenyl)acetate (Intermediate 2)

Reaction Scheme: (Image of the pyridine reduction reaction)

Materials & Reagents:

Reagent M.W. Amount Moles (mmol) Equiv.
Ethyl 2-(4-(pyridin-4-yl)phenyl)acetate 241.29 4.00 g 16.6 1.0
Palladium on Carbon (10% w/w) - 400 mg - 10% w/w
Ethanol - 100 mL - -

| Concentrated HCl (37%) | 36.46 | 1.5 mL | ~18.2 | 1.1 |

Protocol:

  • Safety First: This procedure involves hydrogen gas and a potentially pyrophoric catalyst. Conduct in a well-ventilated fume hood and use appropriate safety equipment.

  • Add ethyl 2-(4-(pyridin-4-yl)phenyl)acetate (4.00 g, 16.6 mmol) and ethanol (100 mL) to a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Slowly add concentrated hydrochloric acid (1.5 mL, ~18.2 mmol).

  • Carefully, under a stream of nitrogen, add 10% palladium on carbon (400 mg).

  • Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas. Repeat this three times.

  • Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

  • Stir the reaction mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure. The resulting residue is the hydrochloride salt of the product, which can often be used directly in the next step.

  • For isolation of the free base, dissolve the residue in water (50 mL), cool in an ice bath, and basify to pH >10 with 1M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product as a viscous oil or low-melting solid.

Expected Yield: >90%.

PART C: Synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid (Final Product)

Reaction Scheme: (Image of the ester hydrolysis reaction)

Materials & Reagents:

Reagent M.W. Amount Moles (mmol) Equiv.
Ethyl 2-(4-(piperidin-4-yl)phenyl)acetate 247.34 3.50 g 14.1 1.0
Lithium Hydroxide (LiOH) 23.95 675 mg 28.2 2.0
Tetrahydrofuran (THF) - 40 mL - -
Water - 20 mL - -

| 1M Hydrochloric Acid (HCl) | - | ~30 mL | - | - |

Protocol:

  • Dissolve ethyl 2-(4-(piperidin-4-yl)phenyl)acetate (3.50 g, 14.1 mmol) in a mixture of THF (40 mL) and water (20 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide (675 mg, 28.2 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to pH ~6-7 by the dropwise addition of 1M HCl. The product will precipitate as a white solid.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid under high vacuum to afford the final product, 2-(4-(Piperidin-4-yl)phenyl)acetic acid.[1]

Expected Yield: 90-98%.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

To provide a deeper understanding of the key bond-forming step, the catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. This cycle is a cornerstone of modern organic synthesis.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination R1R2 R¹-R² PdII_B->R1R2 R1X R¹-X (Aryl Halide) R1X->PdII_A R2B R²-B(OR)₂ (Boronic Acid) R2B->PdII_A

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines. Available at: [Link]

  • American Chemical Society Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Available at: [Link]

  • University of Liverpool Repository. Asymmetric Reduction of Pyridinium Salts to Piperidines. (2020). Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available at: [Link]

  • American Chemical Society Publications. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2000). Available at: [Link]

  • Google Patents.A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Defense Technical Information Center. Piperidine Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 4-carboxy-4-anilidopiperidine derivatives. Available at: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]

  • Google Patents.Method for preparing phenyl acetic acid derivatives.
  • ResearchGate. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Available at: [Link]

  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Available at: [Link]

  • International Union of Crystallography. Ethyl 2-(6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridin-1-yl)acetate. (2016). Available at: [Link]

  • Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available at: [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). Available at: [Link]

  • PrepChem.com. Synthesis of ethyl 4-pyridylacetate. Available at: [Link]

  • MDPI. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. (2022). Available at: [Link]

  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]

  • ResearchGate. Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Available at: [Link]

  • Google Patents.4-phenylpiperidines and their preparation.

Sources

Application

Application Note: Utilizing 2-(4-(Piperidin-4-yl)phenyl)acetic acid in PROTAC Linkerology

Introduction & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven targeted protein degradation. A critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven targeted protein degradation. A critical, yet historically under-optimized, component of a PROTAC is the linker. While early PROTACs relied heavily on highly flexible polyethylene glycol (PEG) or alkyl chains, modern "linkerology" increasingly favors semi-rigid architectures[1].

2-(4-(Piperidin-4-yl)phenyl)acetic acid has emerged as a highly valuable semi-flexible linker building block. Its integration into PROTAC design provides three distinct mechanistic advantages:

  • Reduction of Entropic Penalty: Highly flexible PEG chains exist in thousands of microstates in solution. Forcing these chains into a single bioactive conformation during the formation of the POI-PROTAC-E3 ternary complex incurs a massive thermodynamic (entropic) penalty. The rigid phenyl-piperidine axis pre-organizes the molecule, lowering this barrier and stabilizing the ternary complex[1].

  • Enhanced Aqueous Solubility: PROTACs frequently violate Lipinski’s Rule of Five, suffering from poor solubility due to high molecular weight and lipophilicity. The piperidine ring introduces a basic secondary amine (pKa ~9–10). At physiological pH (7.4), this nitrogen is protonated, drastically improving aqueous solubility and cellular permeability[2][3].

  • Vectorial Directivity: The para-substitution of the phenyl ring combined with the piperidine chair conformation projects the attached ligands at precise spatial vectors, minimizing steric clashes between the Protein of Interest (POI) and the E3 ligase.

Ternary POI Protein of Interest (POI) Linker Semi-Rigid Linker (Piperidine-Phenylacetic Acid) POI->Linker Warhead Binding E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) Linker->E3 E3 Ligand Binding Ub Ubiquitin Transfer E3->Ub Recruits Ub->POI Polyubiquitination

Event-driven mechanism of PROTAC-mediated targeted protein degradation.

Physicochemical Profile

Understanding the baseline properties of the linker core is essential for predicting the DMPK (Drug Metabolism and Pharmacokinetics) profile of the final PROTAC.

PropertyValue / Description
Chemical Name 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
CAS Number 34033-52-8
Molecular Weight 255.74 g/mol (Hydrochloride salt)
Functional Handles Secondary Amine (Piperidine), Carboxylic Acid
Linker Classification Semi-Rigid / Heterocyclic / Aromatic
Primary Application Scaffold for targeted protein degradation (PROTACs)

Strategic Workflow & Causality in Synthesis

When designing a synthetic route using 2-(4-(Piperidin-4-yl)phenyl)acetic acid, the order of operations is dictated by the molecule's bifunctional nature. Because it contains both a nucleophilic secondary amine and a carboxylic acid, it acts effectively as an amino acid.

Critical Expert Insight (Causality): If an amide coupling reagent (e.g., HATU) is introduced before the piperidine nitrogen is capped, the linker will undergo rapid intermolecular self-condensation (polymerization). Therefore, Step 1 must always be the functionalization of the piperidine nitrogen (typically via Nucleophilic Aromatic Substitution (SNAr) or reductive amination with the warhead). Only after the amine is masked can the carboxylic acid be safely activated for coupling to the E3 ligase ligand.

Workflow N1 2-(4-(Piperidin-4-yl)phenyl)acetic acid N4 Step 1: SNAr / N-Alkylation (Capping the Piperidine) N1->N4 N2 Target Ligand (Warhead) N2->N4 N3 E3 Ligase Ligand (Amine) N6 Step 2: Amide Coupling (HATU, DIPEA, DMF) N3->N6 N5 Intermediate: Warhead-Linker-COOH N4->N5 N5->N6 N7 Final PROTAC Molecule N6->N7

Synthetic workflow for PROTAC assembly using 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Experimental Protocols

Protocol A: Warhead Attachment via SNAr (Piperidine Capping)

This protocol describes the attachment of a fluorinated warhead to the piperidine nitrogen.

Reagents:

  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 eq)

  • Warhead-Fluoroaromatic (e.g., a functionalized target ligand) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous DMSO

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0 eq). Causality: The first equivalent of base neutralizes the HCl salt of the linker. The remaining equivalents act as the proton scavenger for the SNAr reaction.

  • Electrophile Addition: Add the Warhead-Fluoroaromatic (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 90°C for 12–18 hours. Monitor the reaction via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~4 using 1M HCl to ensure the phenylacetic acid moiety is fully protonated (precipitating the product).

  • Isolation: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase flash chromatography to yield the Warhead-Linker-COOH intermediate.

Protocol B: E3 Ligase Ligand Attachment via Amide Coupling

With the piperidine nitrogen safely capped, the carboxylic acid can now be coupled to an E3 ligase ligand (e.g., a lenalidomide or VHL derivative bearing a primary amine).

Reagents:

  • Warhead-Linker-COOH intermediate (1.0 eq)

  • E3-Ligand-NH₂ (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the Warhead-Linker-COOH intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Causality: HATU is selected over EDC/HOBt because it is exceptionally efficient at activating sterically hindered carboxylic acids, minimizing epimerization and maximizing yield in complex PROTAC syntheses. DIPEA provides the necessary basic environment without acting as a competing nucleophile.

  • Incubation: Stir the mixture at room temperature for 15 minutes to allow the active ester to form fully.

  • Coupling: Add the E3-Ligand-NH₂ (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Purification: Quench the reaction with a few drops of water. Directly purify the crude mixture using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the Final PROTAC Molecule .

References

  • Current strategies for the design of PROTAC linkers: a critical review: Troup, R. I., et al. (2020). Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development: MDPI Pharmaceuticals. (2023). MDPI. Available at:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?: RSC Advances. (2022). Royal Society of Chemistry. Available at:[Link]

Sources

Method

Application Notes and Protocols: Leveraging 2-(4-(Piperidin-4-yl)phenyl)acetic acid for Targeted Protein Degradation

Authored by: A Senior Application Scientist Abstract Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address diseases driven by proteins previously co...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1][2][3] At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[4][5] This guide provides a comprehensive overview and detailed protocols for the application of 2-(4-(Piperidin-4-yl)phenyl)acetic acid, a key building block in the synthesis of potent and effective PROTACs. We will delve into its structural significance, its role in engaging the E3 ubiquitin ligase Cereblon (CRBN), and provide step-by-step methodologies for its incorporation into PROTACs and the subsequent evaluation of their degradation efficacy.

The Rationale for Targeted Protein Degradation and the Role of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

Conventional small-molecule drugs typically function by inhibiting the activity of a target protein. However, this approach has limitations, particularly for proteins lacking a well-defined active site. TPD, on the other hand, offers a distinct advantage by completely removing the target protein from the cell.[1][3] PROTACs are at the forefront of TPD, acting as a bridge between a POI and an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects the two.[4][6] The choice of each component is critical for the overall efficacy of the PROTAC.

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a valuable building block in PROTAC design, often serving as a precursor to or a component of the E3 ligase-recruiting ligand, particularly for Cereblon (CRBN), a widely utilized E3 ligase in PROTAC development.[4][7] Its rigid piperidinyl-phenyl structure can provide a defined spatial orientation for the E3 ligase ligand, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

G cluster_PROTAC PROTAC Molecule cluster_Mechanism Mechanism of Action POI Ligand POI Ligand Linker Linker POI Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand PROTAC PROTAC POI Protein of Interest CRBN Cereblon (E3 Ligase) Ub Ubiquitin Proteasome Proteasome

Synthesis of a PROTAC Incorporating 2-(4-(Piperidin-4-yl)phenyl)acetic acid

The following is a representative protocol for the synthesis of a PROTAC, where 2-(4-(Piperidin-4-yl)phenyl)acetic acid is a key intermediate for the Cereblon-binding moiety. This protocol assumes the availability of a POI ligand with a suitable functional group for linker attachment.

Materials and Reagents
  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride[8]

  • (tert-Butoxycarbonyl)glycine (Boc-Gly-OH) or other appropriate linker precursors

  • A ligand for the protein of interest (POI) with a free amine or carboxylic acid group

  • Coupling reagents: HATU, PyBOP, or EDC/HOBt

  • Bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Reagents for derivatizing 2-(4-(Piperidin-4-yl)phenyl)acetic acid to a Cereblon ligand (e.g., based on thalidomide or its analogs)[9][10]

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Synthetic Workflow

G cluster_path1 Path 1: Use as a Linker Component cluster_path2 Path 2: Derivatization to CRBN Ligand A 2-(4-(Piperidin-4-yl)phenyl)acetic acid B Protection of Piperidine (e.g., Boc) A->B H Derivatization to CRBN Ligand A->H C Activation of Carboxylic Acid B->C D Coupling with Linker Precursor C->D E Deprotection of Linker D->E F Coupling with POI Ligand E->F G Final PROTAC F->G I Coupling with Linker-POI H->I I->G

Step-by-Step Protocol (Illustrative Example)

This protocol outlines the synthesis of a PROTAC by first preparing a linker-E3 ligase ligand moiety derived from 2-(4-(Piperidin-4-yl)phenyl)acetic acid, followed by coupling to the POI ligand.

  • Synthesis of the Cereblon Ligand Moiety: The synthesis of the active Cereblon ligand from 2-(4-(Piperidin-4-yl)phenyl)acetic acid is a multi-step process that typically involves its elaboration into a thalidomide-like structure. The specific steps will depend on the desired final structure of the CRBN ligand.[9][10]

  • Linker Attachment to the Cereblon Ligand: a. Dissolve the synthesized Cereblon ligand (1 equivalent) in DMF. b. Add the linker precursor (e.g., Boc-protected amino acid, 1.1 equivalents), a coupling reagent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 3 equivalents). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the product by preparative HPLC.

  • Deprotection of the Linker: a. Dissolve the purified product in DCM. b. Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to yield the deprotected linker-E3 ligase ligand moiety.

  • Final Coupling to the POI Ligand: a. Dissolve the deprotected linker-E3 ligase ligand moiety (1 equivalent) and the POI ligand (1.1 equivalents) in DMF. b. Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Purify the final PROTAC product by preparative HPLC. e. Characterize the final product by high-resolution mass spectrometry and NMR.

Biophysical and Biochemical Evaluation of the PROTAC

A series of in vitro assays are essential to characterize the binding properties and ternary complex formation of the newly synthesized PROTAC.[11][12]

Binary Binding Affinity

It is crucial to determine the binding affinity of the PROTAC for both the POI and the E3 ligase independently.

Assay TechniquePrincipleTypical Kd Range
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.1 nM - 10 µM
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules in solution.10 nM - 100 µM
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand upon binding.1 nM - 1 µM

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilize the purified POI or CRBN on a sensor chip.

  • Prepare a series of dilutions of the PROTAC in a suitable running buffer.

  • Inject the PROTAC dilutions over the sensor chip and measure the binding response.

  • Regenerate the sensor surface between injections.

  • Fit the data to a suitable binding model to determine the equilibrium dissociation constant (Kd).

Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[5]

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Use a labeled POI (e.g., with a terbium cryptate donor fluorophore) and a labeled E3 ligase (e.g., with a d2 acceptor fluorophore).

  • In a microplate, mix the labeled proteins with increasing concentrations of the PROTAC.

  • Incubate to allow for complex formation.

  • Measure the TR-FRET signal, which will increase as the donor and acceptor are brought into proximity by the PROTAC.

  • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

G A Synthesized PROTAC B Binary Binding Assays (SPR, ITC, FP) A->B C Ternary Complex Formation Assays (TR-FRET, AlphaLISA) A->C D Cell-Based Degradation Assays (Western Blot, MS) A->D E Determine Kd for POI B->E F Determine Kd for CRBN B->F G Determine TC50 C->G H Determine DC50 and Dmax D->H I Mechanism of Action Validation D->I

Cell-Based Assays for Protein Degradation

Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.[13]

Western Blotting for Protein Degradation

Western blotting is a semi-quantitative method to visualize the reduction in the levels of the target protein.[13]

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours).[13] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody.[13] Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities.[13] Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.

ParameterDefinitionTypical Values
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.1 nM - 1 µM
Dmax The maximum percentage of protein degradation achieved.>80%
Quantitative Mass Spectrometry-Based Proteomics

For a more global and unbiased assessment of protein degradation and to evaluate selectivity, quantitative proteomics can be employed. This method allows for the measurement of changes in the entire proteome upon PROTAC treatment.

Validating the Mechanism of Action

It is essential to confirm that the observed protein depletion is indeed due to proteasome-mediated degradation induced by the PROTAC.

Control Experiments:

  • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) before adding the PROTAC.[14][15] The degradation of the POI should be rescued.

  • CRBN Ligand Competition: Co-treat cells with the PROTAC and an excess of a free CRBN ligand (e.g., thalidomide or pomalidomide). This should prevent the PROTAC from engaging CRBN and thus block degradation.

  • Negative Control PROTAC: Synthesize an inactive epimer of the CRBN-binding moiety or a PROTAC with a mutated, non-binding POI ligand.[15] These control compounds should not induce degradation.

Safety and Handling

2-(4-(Piperidin-4-yl)phenyl)acetic acid and its derivatives should be handled in accordance with good laboratory practices.[16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16][17]

  • Storage: Store in a cool, dry, and well-ventilated area.[8]

Conclusion

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a versatile and valuable chemical entity for the development of PROTACs that recruit the E3 ligase Cereblon. Its structural features can contribute to the formation of a stable and efficacious ternary complex, leading to potent degradation of the target protein. The protocols and guidelines presented here provide a framework for the rational design, synthesis, and evaluation of PROTACs incorporating this important building block, thereby facilitating the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020, May 20).
  • (PDF) Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020, May 20).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute. (2024, January).
  • A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot - Benchchem. (2025).
  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95% | Sigma-Aldrich.
  • Development of biophysical assays for studies of PROTACs - Diva-Portal.org. (2022, June 7).
  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95% | Sigma-Aldrich.
  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021, July 23).
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC.
  • SAFETY DATA SHEET - Fisher Scientific. (2017, April 4).
  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (2024, March 5).
  • Protein Degradation and PROTACs - Promega Corporation.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023, December 1).
  • 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid - PubChemLite.
  • SAFETY DATA SHEET - ThermoFisher. (2011, December 15).
  • Safety Data Sheet - Cayman Chemical. (2025, July 29).
  • (4-(4-Phenyl-piperidin-1-YL)-benzenesulfonylamino)-acetic acid - PubChem.
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship. (2023, December 1).
  • Safety data sheet - CPAChem. (2023, May 17).
  • 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid ≥95% | Sigma-Aldrich.
  • 2-phenyl-2-(piperidin-4-yl)acetic acid - C13H17NO2 | CSSB00010113650 - Chemspace.
  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC.
  • Targeted protein degradation: advances in drug discovery and clinical practice - PMC.
  • Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | MedChemExpress.
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - MDPI. (2020, April 23).
  • Recent advances in targeted protein degraders as potential therapeutic agents. (2023, February 15).
  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - ResearchGate. (2022, July 13).
  • (PDF) E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - ResearchGate. (2025, November 11).
  • Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. (2025, July 15).
  • Targeted Protein Degradation as a Promising Tool in Drug Discovery - Evotec. (2022, June 21).
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (2021, July 5).
  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC.
  • Targeted Protein Degraders - NJ Bio, Inc. (2025, December 4).

Sources

Application

Experimental protocol for using 2-(4-(Piperidin-4-yl)phenyl)acetic acid

An In-Depth Technical Guide to the Experimental Applications of 2-(4-(Piperidin-4-yl)phenyl)acetic acid Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides detailed applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Experimental Applications of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the versatile chemical compound, 2-(4-(piperidin-4-yl)phenyl)acetic acid. Primarily recognized for its utility as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), this document also explores its potential as a modulator of the GABAergic system, specifically as a GABA reuptake inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies, the scientific rationale behind experimental choices, and robust data analysis frameworks. All protocols are designed to be self-validating, supported by authoritative citations, and presented with clarity to facilitate immediate application in a laboratory setting.

Introduction: Unveiling the Potential of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a bifunctional molecule featuring a piperidine ring linked to a phenylacetic acid moiety. This unique structure provides a valuable scaffold in medicinal chemistry and chemical biology. The hydrochloride salt of this compound is a commonly used form in research and development.[1]

Primary Application: A Linker in PROTAC Technology

The most prominent application of 2-(4-(piperidin-4-yl)phenyl)acetic acid is as a linker in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of ternary complex formation and target degradation. The semi-flexible nature of 2-(4-(piperidin-4-yl)phenyl)acetic acid offers a degree of conformational freedom that can be advantageous in optimizing PROTAC efficacy.[1]

Hypothesized Application: A Novel GABA Reuptake Inhibitor

The structural motifs present in 2-(4-(piperidin-4-yl)phenyl)acetic acid, namely the piperidine ring and the acetic acid group, are found in known inhibitors of GABA transporters (GATs).[2] GATs are responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft, thereby terminating its signal.[3][4] Inhibition of GATs leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission.[3] This mechanism is a validated therapeutic strategy for conditions such as epilepsy and anxiety.[3][4] This guide will present a detailed protocol to investigate the potential of 2-(4-(piperidin-4-yl)phenyl)acetic acid as a GABA reuptake inhibitor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(4-(piperidin-4-yl)phenyl)acetic acid is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C13H17NO2[1]
Molecular Weight 219.28 g/mol (free base)[5]
Appearance White to off-white powder[1]
Storage Temperature 2-8°C[1]
Solubility Soluble in many organic solvents[6]

Note: The hydrochloride salt (C13H18ClNO2, MW: 255.74 g/mol ) is frequently used and has altered solubility properties.[1]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-(piperidin-4-yl)phenyl)acetic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[7][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8] Recommended storage is at 2-8°C.[1]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[7][9]

PART I: Application as a PROTAC Linker

Workflow for PROTAC Synthesis using 2-(4-(Piperidin-4-yl)phenyl)acetic acid

This protocol outlines the general steps for incorporating 2-(4-(piperidin-4-yl)phenyl)acetic acid as a linker in the synthesis of a PROTAC. This process involves coupling the carboxylic acid group of the linker to an amine-functionalized E3 ligase ligand and the piperidine nitrogen to a warhead targeting the protein of interest.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Activation of Linker cluster_1 Step 2: Coupling to E3 Ligase Ligand cluster_2 Step 3: Deprotection (if necessary) cluster_3 Step 4: Coupling to Target Protein Warhead A 2-(4-(Piperidin-4-yl)phenyl)acetic acid C Activated Linker A->C Activation B Activating Agent (e.g., HATU, HOBt) B->C E Linker-Ligand Conjugate C->E Amide Coupling D E3 Ligase Ligand (with amine) D->E F Deprotection E->F H Final PROTAC Molecule F->H Coupling G Target Protein Warhead (with reactive group) G->H GABA_Uptake_Assay_Workflow A Culture HEK293 cells expressing GAT-1 B Seed cells in 96-well plates A->B C Pre-incubate cells with 2-(4-(piperidin-4-yl)phenyl)acetic acid or control B->C D Add [³H]-GABA and incubate C->D E Wash cells to remove unincorporated [³H]-GABA D->E F Lyse cells and measure radioactivity using a scintillation counter E->F G Data analysis: Calculate IC₅₀ F->G

Sources

Method

2-(4-(Piperidin-4-yl)phenyl)acetic acid conjugation chemistry

Title: Advanced Conjugation Chemistry of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid: A Semi-Flexible Scaffold for PROTAC and Bioconjugate Development Executive Summary & Mechanistic Rationale The design of Proteolysis Targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Conjugation Chemistry of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid: A Semi-Flexible Scaffold for PROTAC and Bioconjugate Development

Executive Summary & Mechanistic Rationale

The design of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates relies heavily on the physicochemical properties of the linker connecting the target-binding ligand (warhead) and the E3 ubiquitin ligase recruiting ligand. While highly flexible polyethylene glycol (PEG) or alkyl chains are historically common, introducing conformational restriction via semi-flexible scaffolds like 2-(4-(piperidin-4-yl)phenyl)acetic acid (often supplied as the hydrochloride salt, CAS 34033-52-8) has emerged as a superior strategy for specific targets 1[1].

Causality in Scaffold Selection: The incorporation of a 4-aryl piperidine moiety introduces structural rigidity into the linker region, which restricts the conformational space of the bifunctional degrader 1[1]. This pre-organization reduces the entropic penalty during the formation of the Target-PROTAC-E3 ternary complex. Furthermore, because PROTACs inherently violate traditional Lipinski parameters—existing in the "beyond Rule of 5" (bRo5) chemical space—rigidification is a critical strategy to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, including cellular permeability and plasma stability 2[2].

Physicochemical Properties & Data Presentation

This molecule is a bifunctional building block featuring a highly nucleophilic secondary amine (piperidine) and an electrophile-precursor carboxylic acid (phenylacetic acid). Understanding these properties is essential for designing orthogonal conjugation strategies.

Table 1: Physicochemical and Structural Properties

Property Value / Description
Chemical Name 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
CAS Number 34033-52-8
Molecular Weight 255.74 g/mol (HCl salt)
Empirical Formula C13H18ClNO2
Key Functional Groups Secondary Amine (Piperidine), Carboxylic Acid
Estimated pKa ~10.0 (Amine), ~4.3 (Carboxylic Acid)

| Primary Application | Semi-flexible linker for PROTACs and bioconjugates |

Orthogonal Conjugation Strategy

To utilize this bifunctional scaffold without inducing polymerization or unwanted side reactions, an orthogonal "Protect-Couple-Deprotect-Couple" sequence is required.

Table 2: Comparison of Piperidine Functionalization Methods

Conjugation Method Typical Reagents Mechanistic Pros Mechanistic Cons
Reductive Amination Aldehyde, NaBH(OAc)3 Mild conditions; structurally prevents over-alkylation. Requires synthesis of an aldehyde-functionalized E3 ligand.
Amidation Carboxylic Acid, HATU, DIPEA Forms a highly stable amide bond; excellent conversion rates. Eliminates the basicity of the piperidine nitrogen, potentially altering ADME.

| Direct Alkylation | Alkyl Halide, K2CO3 | Simple, readily available reagents. | High risk of over-alkylation leading to quaternary ammonium salts. |

Workflow Visualization

The following diagram illustrates the validated synthetic pathway for integrating this scaffold into a PROTAC molecule.

PROTAC_Conjugation_Workflow A 2-(4-(Piperidin-4-yl)phenyl)acetic acid (Bifunctional Scaffold) B Step 1: Boc Protection (Masking Piperidine Amine) A->B (Boc)2O, TEA, MeOH/H2O C Step 2: HATU Amide Coupling (Conjugation to Target Warhead) B->C HATU, DIPEA, Warhead-NH2 D Step 3: Acidic Deprotection (TFA/DCM to Unmask Amine) C->D 20% TFA in DCM E Step 4: Reductive Amination (Conjugation to E3 Ligand) D->E E3-CHO, NaBH(OAc)3 F Final Product: Assembled PROTAC Degrader E->F HPLC Purification

Workflow for orthogonal conjugation of 2-(4-(Piperidin-4-yl)phenyl)acetic acid in PROTAC synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems , meaning they incorporate specific chemical checkpoints (e.g., selective extractions, visual indicators) to ensure the success of the reaction before proceeding to the next step.

Protocol 1: Boc-Protection of the Piperidine Amine

Causality: The secondary amine is highly nucleophilic. Masking it with a tert-butyloxycarbonyl (Boc) group ensures that subsequent activation of the carboxylic acid does not result in self-polymerization.

  • Dissolution: Suspend 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 eq) in a 1:1 mixture of Methanol and Water (0.2 M).

  • Neutralization: Add Triethylamine (TEA, 3.0 eq). Note: The excess base neutralizes the HCl salt and deprotonates the amine, driving it into solution.

  • Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) dropwise at 0 °C. Warm to room temperature and stir for 4 hours.

  • Self-Validating Workup: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the aqueous layer with water and wash once with Diethyl Ether (removes unreacted Boc2O). Carefully acidify the aqueous layer to pH 3-4 using 1M HCl, then extract with Ethyl Acetate (3x).

    • Validation Check: The pH adjustment ensures the carboxylic acid is protonated and partitions into the organic layer. Spot the organic layer on a TLC plate and stain with Ninhydrin. A successful reaction will be Ninhydrin-negative (no purple spot), confirming the absence of the free secondary amine.

Protocol 2: HATU-Mediated Amide Coupling to Target Ligand (Warhead)

Causality: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This accelerates the coupling of sterically hindered amines commonly found in complex PROTAC warheads, ensuring high yields and preventing epimerization 3[3].

  • Pre-Activation: Dissolve the Boc-protected linker (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add the amine-functionalized Target Warhead (1.0 eq). Stir for 2–4 hours. Monitor completion via LC-MS.

  • Self-Validating Workup (Acid/Base Wash): Dilute the reaction with Ethyl Acetate.

    • Wash sequentially with 5% aqueous Citric Acid (removes unreacted Warhead amine and DIPEA).

    • Wash with saturated aqueous NaHCO3 (removes unreacted carboxylic acid linker and HOAt byproducts).

    • Validation Check: This orthogonal liquid-liquid extraction inherently purifies the crude mixture. The remaining organic layer contains only the neutral, coupled product.

Protocol 3: Deprotection and Reductive Amination with E3 Ligase Ligand

Causality: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over direct alkylation. STAB is a mild reducing agent that selectively reduces the intermediate imine without reducing the aldehyde starting material, effectively preventing the formation of quaternary ammonium over-alkylation products.

  • Deprotection: Treat the intermediate from Protocol 2 with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. Evaporate to complete dryness to yield the TFA salt of the unmasked piperidine.

  • Imine Formation: Dissolve the crude TFA salt in 1,2-Dichloroethane (DCE). Add DIPEA (2.0 eq) to neutralize the TFA salt. Add the aldehyde-functionalized E3 Ligase Ligand (1.1 eq). Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 2.0 eq) in one portion. Stir for 12 hours at room temperature.

  • Validation Check: Monitor via LC-MS. You will observe a transient mass corresponding to the imine [M-H2O+H]+, which will cleanly shift to the final reduced mass[M+H]+ upon complete reduction. Quench with saturated NaHCO3 and extract with DCM prior to final preparative HPLC purification.

References

  • Foley, C. et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. Retrieved from [Link]

  • Foley, C. et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PubMed Central (PMC). Retrieved from[Link]

Sources

Application

Functionalization of 2-(4-(Piperidin-4-yl)phenyl)acetic acid: A Guide for Researchers

Introduction: Unlocking the Potential of a Versatile Scaffold 2-(4-(Piperidin-4-yl)phenyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a reactive carboxylic acid group and a secondary amine within a piperidine ring, offers two distinct points for chemical modification. This allows for the synthesis of diverse compound libraries for screening against various biological targets. The piperidine moiety is a well-established "privileged scaffold" in drug discovery, often imparting favorable pharmacokinetic properties to drug candidates.[2] Furthermore, this particular scaffold has been identified as a useful semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

This document provides a comprehensive guide to the functionalization of 2-(4-(piperidin-4-yl)phenyl)acetic acid, detailing strategies and protocols for modifying both the carboxylic acid and the piperidine nitrogen. The methodologies described are grounded in established chemical principles and supported by authoritative literature, offering researchers a reliable roadmap for their synthetic endeavors.

I. Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for introducing a wide array of functional groups, most commonly through the formation of amide and ester linkages.

A. Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The synthesis of amides from a carboxylic acid and an amine is a fundamental transformation in drug discovery.[4] This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4][5]

A common and effective method for amide bond formation involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[5][6][7] The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester: This unstable intermediate is then intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester.

  • Nucleophilic Attack by the Amine: The amine then attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.[5]

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often added to neutralize any acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[5][6]

Amide_Coupling_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt EDC_Urea EDC-Urea Byproduct O_Acylisourea->EDC_Urea hydrolysis HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt regenerated Amide Amide (R-CO-NHR') HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

This protocol describes a general procedure for the coupling of 2-(4-(piperidin-4-yl)phenyl)acetic acid with a primary or secondary amine.

Materials:

ReagentMolar Equiv.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride1.0
Amine (primary or secondary)1.0 - 1.2
EDC·HCl1.1 - 1.5
HOBt1.1 - 1.5
DIPEA or Triethylamine (TEA)2.0 - 3.0
Anhydrous DMF or DCM-

Procedure: [5][7]

  • To a round-bottom flask, add 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with an aqueous acid (e.g., 1M HCl), an aqueous base (e.g., saturated NaHCO₃ solution), and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

B. Esterification: An Alternative Functionalization Strategy

Esterification of the carboxylic acid group provides another avenue for derivatization. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. However, for more sensitive substrates, milder conditions are preferable.

Similar to amide coupling, carbodiimides can be used to activate the carboxylic acid for reaction with an alcohol. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6]

Materials:

ReagentMolar Equiv.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride1.0
Alcohol1.5 - 2.0
EDC·HCl1.2
DMAP0.1
DIPEA1.5
Anhydrous DCM-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 equiv) and the alcohol (1.5 equiv) in anhydrous DCM.

  • Add DIPEA (1.5 equiv) and DMAP (0.1 equiv).

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

II. Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized through various reactions, including N-alkylation and N-acylation. It is important to note that the presence of the free carboxylic acid may interfere with these reactions. Therefore, it is often advantageous to first protect the carboxylic acid (e.g., as a methyl or ethyl ester) before proceeding with the functionalization of the piperidine nitrogen. Alternatively, the hydrochloride salt of the starting material can be used, with the addition of a base to free the piperidine nitrogen for reaction.

A. N-Alkylation: Introducing Diverse Substituents

N-alkylation of the piperidine nitrogen allows for the introduction of a wide range of alkyl and aryl groups, which can significantly modulate the physicochemical and pharmacological properties of the molecule.[1]

Reductive amination is a highly efficient and widely used method for the N-alkylation of secondary amines.[1][8][9] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of the iminium ion to the corresponding tertiary amine.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation.[1][8][9][10]

Reductive_Amination_Workflow Start Start: Reactants in Flask Reactants 2-(4-(Piperidin-4-yl)phenyl)acetic acid + Aldehyde/Ketone Start->Reactants Solvent Add Anhydrous Solvent (DCM or DCE) Reactants->Solvent Stirring Stir at Room Temperature (Iminium Ion Formation) Solvent->Stirring Reducing_Agent Add NaBH(OAc)₃ (Reduction) Stirring->Reducing_Agent Reaction_Monitoring Monitor Reaction (TLC or LC-MS) Reducing_Agent->Reaction_Monitoring Quench Quench with aq. NaHCO₃ Reaction_Monitoring->Quench Workup Aqueous Workup (Extraction) Quench->Workup Purification Purification (Chromatography) Workup->Purification End End: N-Alkylated Product Purification->End

Caption: General workflow for N-alkylation via reductive amination.

This protocol provides a general procedure for the N-alkylation of 2-(4-(piperidin-4-yl)phenyl)acetic acid using an aldehyde or ketone.

Materials:

ReagentMolar Equiv.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride1.0
Aldehyde or Ketone1.0 - 1.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.2 - 1.5
DIPEA1.0
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-

Procedure: [8][9]

  • To a dry round-bottom flask under an inert atmosphere, add 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 equiv) and the aldehyde or ketone (1.1 equiv).

  • Add anhydrous DCM or DCE.

  • Add DIPEA (1.0 equiv) to neutralize the HCl salt.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Direct N-alkylation with an alkyl halide in the presence of a base is a straightforward method for introducing alkyl groups.[9][11] However, care must be taken to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.[9][11] Using a non-nucleophilic base like DIPEA and slow addition of the alkylating agent can help to minimize this side reaction.[11]

Materials:

ReagentMolar Equiv.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride1.0
Alkyl Halide (Br or I)1.1
DIPEA2.5
Anhydrous Acetonitrile or DMF-

Procedure: [11]

  • Dissolve 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 equiv) in anhydrous acetonitrile or DMF.

  • Add DIPEA (2.5 equiv) and stir for 10 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate to give the crude product, which can be purified by chromatography.

B. N-Acylation: Synthesis of Amides at the Piperidine Nitrogen

N-acylation of the piperidine nitrogen with an acid chloride or anhydride in the presence of a base is a facile method for forming an amide bond at this position.

Materials:

ReagentMolar Equiv.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride1.0
Acid Chloride1.1
Triethylamine (TEA) or DIPEA2.5
Anhydrous DCM-

Procedure:

  • Suspend 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 equiv) in anhydrous DCM.

  • Add TEA or DIPEA (2.5 equiv) and stir for 15 minutes.

  • Cool the mixture to 0 °C.

  • Add the acid chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Dilute with DCM and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

III. Orthogonal Protection Strategies

For more complex synthetic routes where selective functionalization of either the carboxylic acid or the piperidine nitrogen is required, the use of protecting groups is essential.

  • Protecting the Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen.[12][13] It is stable to a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). A Boc-protected version of the title compound, 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, is commercially available.[13][14]

  • Protecting the Carboxylic Acid: The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester, which can be synthesized via Fischer esterification or other mild esterification methods. These esters can later be hydrolyzed back to the carboxylic acid under basic or acidic conditions.

By employing these orthogonal protecting group strategies, researchers can achieve selective functionalization of either reactive site, enabling the synthesis of highly complex and diverse molecular architectures.

Conclusion

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a valuable and versatile building block in modern drug discovery. The presence of two distinct and reactive functional groups, the carboxylic acid and the piperidine nitrogen, provides a rich platform for chemical elaboration. By understanding the fundamental principles of amide and ester formation, N-alkylation, and N-acylation, and by employing appropriate synthetic protocols and protecting group strategies, researchers can effectively harness the potential of this scaffold to generate novel compounds with diverse biological activities. The protocols and strategies outlined in this guide are intended to serve as a practical resource for scientists engaged in the synthesis and functionalization of this important molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine?. (2017, March 16). ResearchGate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Piperidine Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. Retrieved from [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017, October 13). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC. Retrieved from [Link]

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. (n.d.). PMC. Retrieved from [Link]

  • Terukazu Kato. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved from [Link]

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018, February 7). PMC. Retrieved from [Link]

  • (PDF) Synthesis, properties and applications of esters of phenylacetic acid. (2026, February 16). ResearchGate. Retrieved from [Link]

  • Fischer Esterification of Glycerol by Phen. (n.d.). JOCPR. Retrieved from [Link]

Sources

Method

2-(4-(Piperidin-4-yl)phenyl)acetic acid in medicinal chemistry applications

Application Note: 2-(4-(Piperidin-4-yl)phenyl)acetic acid as a Semi-Flexible Linker for Advanced PROTAC Development Strategic Context in Medicinal Chemistry Targeted Protein Degradation (TPD) via Proteolysis Targeting Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-(Piperidin-4-yl)phenyl)acetic acid as a Semi-Flexible Linker for Advanced PROTAC Development

Strategic Context in Medicinal Chemistry

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted drug discovery by enabling the catalytic destruction of previously "undruggable" disease-causing proteins[1]. A PROTAC is a heterobifunctional molecule consisting of a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two[2].

Historically, early-stage PROTACs relied on highly flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these flexible linkers often result in poor pharmacokinetic (PK) profiles, high lipophilicity, and poor oral bioavailability due to an excessive number of rotatable bonds (NRotB)[2][3].

To overcome these limitations, 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (CAS: 34033-52-8) has emerged as a critical building block[4]. By introducing a 4-aryl piperidine scaffold, this compound acts as a semi-flexible linker that pre-organizes the PROTAC into a bioactive conformation, significantly enhancing ternary complex stability and optimizing drug-like properties[4][5].

Mechanistic Rationale: The Thermodynamics of Rigid Linkers

The efficacy of a PROTAC is dictated by its ability to form a stable, cooperative ternary complex (POI–PROTAC–E3 Ligase). The incorporation of the 4-aryl piperidine scaffold provides distinct mechanistic advantages:

  • Entropic Penalty Reduction: Flexible linkers exist in a vast ensemble of conformations in solution. Binding simultaneously to two proteins requires freezing out these conformations, resulting in a massive loss of conformational entropy ( −TΔS>0 ). The cyclic rigidity of the piperidine and phenyl rings restricts this conformational space, effectively "pre-paying" the entropic cost of binding and lowering the energy barrier for ternary complex formation[3][6].

  • Physicochemical Optimization (DMPK): PROTACs inherently violate Lipinski’s Rule of Five due to their large molecular weight. Rigid linkers reduce the NRotB and can induce intramolecular folding. This folding shields polar surface area (PSA) from the aqueous environment, dramatically improving passive cell permeability—a strict prerequisite for oral bioavailability[5].

  • Non-Covalent Stabilization: The phenyl ring within the linker can engage in π−π stacking interactions with aromatic residues on the surface of the E3 ligase (e.g., VHL or CRBN) or the POI, providing additional enthalpic stabilization to the ternary complex[1][6].

G POI Protein of Interest TC Ternary Complex Formation (Reduced Entropic Penalty) POI->TC E3 E3 Ubiquitin Ligase E3->TC PROTAC PROTAC Molecule (Rigidified Linker) PROTAC->TC Bivalent Binding UB Target Polyubiquitination TC->UB Proximity Effect DEG 26S Proteasomal Degradation UB->DEG

Figure 1: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Physicochemical & Structural Profiling

To facilitate rational drug design, the quantitative metrics of the 4-aryl piperidine scaffold are summarized and compared against traditional flexible linkers.

Property / Metric2-(4-(Piperidin-4-yl)phenyl)acetic acidTraditional PEG3 LinkerImpact on Drug Design
Molecular Weight 219.28 g/mol (Free base)~148 g/mol Slightly higher MW, offset by improved geometry.
Rotatable Bonds (NRotB) 311Lower NRotB directly correlates with higher cell permeability[5].
Conformational Space Restricted / Pre-organizedHighly FlexibleReduces entropic penalty during ternary complex formation[3].
Functional Groups Secondary Amine, Carboxylic AcidDual Primary Amines/AzidesEnables orthogonal, sequential bioconjugation without complex protection steps.
In Vivo Stability High (Metabolically stable rings)Moderate (Susceptible to oxidative cleavage)Enhances circulating half-life and overall pharmacokinetic profile[1].

Experimental Protocol 1: Bioconjugation & PROTAC Assembly

This protocol outlines the step-by-step synthesis of a PROTAC utilizing the bifunctional nature of 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Phase A: Amide Coupling to the E3 Ligase Ligand

  • Preparation: Dissolve 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 eq) and an amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.

  • Causality & Rationale: HATU is selected over standard EDC/NHS due to its superior kinetics and high yield for sterically hindered substrates. DIPEA is crucial to neutralize the HCl salt of the piperidine and the amine, ensuring nucleophilic attack.

  • Self-Validation Check: Monitor the reaction via LC-MS. Do not proceed to Phase B until >95% conversion of the starting materials is observed. The mass of the intermediate must match the expected amide.

Phase B: Functionalization of the Piperidine Nitrogen

  • Preparation: Isolate the intermediate from Phase A. Dissolve it (1.0 eq) and an aldehyde-functionalized POI ligand (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Reduction: Add a catalytic amount of glacial acetic acid, followed by sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq). Stir at room temperature for 12 hours.

  • Causality & Rationale: Reductive amination is an ideal orthogonal reaction to link the POI ligand. NaBH(OAc)3 is chosen because it is a mild reducing agent that specifically reduces the transient iminium ion intermediate without inadvertently reducing the aldehyde starting material.

  • Purification: Quench with saturated NaHCO3, extract with EtOAc, and purify the crude PROTAC via Preparative-HPLC to achieve >95% purity.

Workflow Step1 Amide Coupling (Acetic Acid + E3 Ligand) Step2 Reductive Amination (Piperidine + POI Ligand) Step1->Step2 Intermediate Step3 Prep-HPLC Purification Step2->Step3 Crude Step4 In Vitro Validation (Western Blot) Step3->Step4 Pure PROTAC

Figure 2: Synthetic workflow for assembling a PROTAC using a 4-aryl piperidine linker scaffold.

Experimental Protocol 2: In Vitro Validation of Degradation Efficacy

To validate the biological activity of the synthesized PROTAC, researchers must quantify the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax)[3].

Step 1: Cell Treatment & Concentration Gradient

  • Action: Seed the target cell line (e.g., HeLa) at 3×105 cells/well in a 6-well plate. Treat the cells with a logarithmic concentration gradient of the PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) alongside a DMSO vehicle control for 24 hours.

  • Causality & Rationale: A broad concentration gradient is strictly required because PROTACs exhibit the "hook effect"—a phenomenon where excessively high concentrations saturate both the POI and E3 ligase independently, leading to the formation of non-productive binary complexes rather than the required ternary complex, thereby reducing degradation efficacy.

Step 2: Lysis and Protein Quantification

  • Action: Wash cells with cold PBS and lyse using RIPA buffer supplemented heavily with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Causality & Rationale: The inclusion of protease inhibitors is a critical self-validating step. It prevents endogenous cellular proteases from artificially degrading the POI during sample preparation, ensuring that any observed loss of target protein is exclusively PROTAC-mediated.

Step 3: Immunoblotting and Analysis

  • Action: Resolve equal amounts of protein (e.g., 20 µg) via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a stable loading control (e.g., GAPDH or β -actin).

  • Action: Quantify the band intensities using densitometry software. Plot the normalized POI levels against the log of the PROTAC concentration to calculate the DC50 and Dmax.

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

For: Researchers, scientists, and drug development professionals. Introduction 2-(4-(Piperidin-4-yl)phenyl)acetic acid is a key chemical entity with significant interest in pharmaceutical development, often utilized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a key chemical entity with significant interest in pharmaceutical development, often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1] Its structural integrity, purity, and concentration are critical quality attributes that directly impact the efficacy and safety of potential therapeutic agents. This document provides a comprehensive guide to the analytical methodologies for the robust characterization of this compound, ensuring data integrity and adherence to international regulatory standards.

The protocols outlined herein are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] Each experimental choice is rationalized to provide a clear understanding of the underlying scientific principles, empowering researchers to not only execute the methods but also to troubleshoot and adapt them as needed.

Chapter 1: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying 2-(4-(Piperidin-4-yl)phenyl)acetic acid. Its versatility allows for the separation of the main compound from related substances, isomers, and degradation products.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely accessible and robust technique for routine analysis. The method's principle lies in the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Column Chemistry: A C18 column is selected for its hydrophobicity, which provides adequate retention for the moderately polar 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. The acidic pH of the buffer protonates the carboxylic acid and the piperidine nitrogen, leading to sharper peaks and improved retention.

  • Detection: UV detection at 214 nm and 254 nm is chosen to capture the electronic transitions of the phenyl ring, ensuring high sensitivity.[6]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 214 nm and 254 nm
  • Sample Preparation:

    • Standard Solution: Accurately weigh 10 mg of 2-(4-(Piperidin-4-yl)phenyl)acetic acid reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL solution.

    • Sample Solution: Prepare the sample in the same diluent to a target concentration of 100 µg/mL.

  • Method Validation (as per ICH Q2(R2) Guidelines): [3][5]

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations (e.g., 10-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[6]

    • Accuracy: Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.[6]

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, especially for impurity profiling and analysis in complex matrices, LC-MS is the method of choice.[7]

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected due to the presence of the basic piperidine nitrogen, which can be readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used. A triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for quantification.[6]

  • Instrumentation:

    • LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
MRM Transitions To be determined by infusing a standard solution. Precursor ion: [M+H]⁺.
  • Sample Preparation:

    • Prepare stock solutions in methanol and dilute to the final concentration with the initial mobile phase composition.

  • Method Validation:

    • Follow the ICH guidelines as described for the HPLC-UV method, with a focus on matrix effects, which can be assessed by comparing the response of the analyte in the matrix to the response in a neat solution.

Chapter 2: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Based on the analysis of structurally similar compounds, the following NMR data can be predicted.[8][9]

Table 1: Predicted ¹H NMR (500 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.2 br s 1H COOH
~8.5 br s 1H NH
~7.25 d 2H Ar-H
~7.15 d 2H Ar-H
~3.50 s 2H CH₂-COOH
~3.30 d 2H Piperidine H-2e, H-6e
~2.90 t 2H Piperidine H-2a, H-6a
~2.70 m 1H Piperidine H-4
~1.80 d 2H Piperidine H-3e, H-5e

| ~1.60 | q | 2H | Piperidine H-3a, H-5a |

Table 2: Predicted ¹³C NMR (125 MHz, DMSO-d₆) Data

Chemical Shift (δ, ppm) Assignment
~173.0 C=O
~140.0 Ar-C
~135.0 Ar-C
~129.0 Ar-CH
~128.5 Ar-CH
~45.0 Piperidine C-2, C-6
~42.0 Piperidine C-4
~40.0 CH₂-COOH

| ~30.0 | Piperidine C-3, C-5 |

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • Process the spectra and assign the signals based on chemical shifts, coupling constants, and correlations from 2D spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.[10]

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500Carboxylic AcidO-H stretch (broad)
~3300Secondary AmineN-H stretch
~3000Aromatic/AliphaticC-H stretch
~1700Carboxylic AcidC=O stretch
~1600, ~1450Aromatic RingC=C stretch
~1250Carboxylic AcidC-O stretch
~1150AmineC-N stretch
  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups of 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Workflow and Data Integration

A logical workflow is essential for the comprehensive analysis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid. The following diagram illustrates the interplay between the different analytical techniques.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity and Quantification Sample Sample FTIR FTIR Sample->FTIR Functional Group ID NMR NMR Sample->NMR Structural Elucidation Final_Report Comprehensive Analytical Report HPLC_UV HPLC_UV NMR->HPLC_UV Purity Assessment LC_MS LC_MS NMR->LC_MS Impurity ID & Quantification HPLC_UV->Final_Report Quantitative Data LC_MS->Final_Report Trace Analysis

Caption: Integrated analytical workflow for the characterization of 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2-(4-(Piperidin-4-yl)phenyl)acetic acid. By integrating chromatographic and spectroscopic techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical building block. Adherence to the principles of method validation outlined by the ICH is paramount for generating reliable and defensible analytical data.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, October 22).
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Sigma-Aldrich. (n.d.). 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95%.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025, August 6). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.
  • PhytoBank. (n.d.). [1H,13C] 2D NMR Spectrum (PHY0056434).
  • PubChemLite. (n.d.). 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride.
  • SpectraBase. (n.d.). 2-(2-Keto-4-phenyl-piperidino)acetic acid tert-butyl ester - Optional[13C NMR].
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)
  • Sigma-Aldrich. (n.d.). 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid ≥95%.
  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • Benchchem. (n.d.). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Benchchem. (n.d.). High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid.
  • IJPPR. (2022, June 30). LC-MS in Pharmaceutical Analysis: Review.
  • Reddit. (2025, April 3). Acetic Acid for LCMS : r/massspectrometry.
  • RJPN. (2020, August 31).
  • Semantic Scholar. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b)

Sources

Method

Application Note: Solubility Optimization and Experimental Protocols for 2-(4-(Piperidin-4-yl)phenyl)acetic acid in PROTAC Development

Executive Summary 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (CAS: 34033-52-8) is a highly versatile, semi-flexible linker heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (CAS: 34033-52-8) is a highly versatile, semi-flexible linker heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporation of this rigidified 4-aryl piperidine motif dictates the 3D spatial orientation of the resulting degrader, directly impacting ternary complex formation between the target protein of interest (POI) and the E3 ubiquitin ligase. Because PROTACs frequently violate Lipinski’s Rule of Five—often exceeding 700 Da with high lipophilicity—solubility and membrane permeability become primary experimental bottlenecks[1]. This application note provides validated, step-by-step protocols for solubilizing this linker and its PROTAC derivatives for both in vitro and in vivo applications.

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of the linker is critical before initiating conjugation or biological assays. The hydrochloride salt form provides a slight advantage in initial handling, but the zwitterionic potential of the piperidine and carboxylic acid groups requires careful solvent selection.

Table 1: Physicochemical Properties of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

PropertyValue
CAS Number 34033-52-8
Empirical Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Functional Groups Secondary Amine (Piperidine), Carboxylic Acid
Solubility (DMSO) High (>30 mg/mL)[2]
Solubility (Water) Low to Moderate (Requires sonication/heating)[2]
Storage Temperature 2-8°C (Powder); -80°C (Stock Solutions)[2]

Mechanistic Insights: The "Chameleon" Effect and Solvent Causality

PROTACs synthesized using this linker exhibit a unique phenomenon known as the "chameleon effect"[1]. In highly polar environments like DMSO or extracellular fluid, the molecule adopts an elongated conformation, maximizing its polar surface area to interact with the solvent[3]. Conversely, in lipophilic environments (e.g., cell membranes), intramolecular hydrogen bonds form, folding the molecule to minimize its polar surface area and facilitate passive diffusion[3].

Causality in Solvent Selection: We mandate 100% Dimethyl Sulfoxide (DMSO) for master stock preparation. DMSO effectively disrupts the robust crystal lattice of the synthesized PROTAC, ensuring complete solvation[4]. Attempting to dissolve the compound directly in aqueous buffers often leads to localized supersaturation and irreversible precipitation (crashing out) due to the hydrophobic nature of the conjugated warheads[4].

Workflow: PROTAC Synthesis

The carboxylic acid and piperidine amine on this linker serve as orthogonal attachment points. Typically, the carboxylic acid is activated via HATU/DIPEA for amide coupling with the E3 ligase ligand, while the piperidine nitrogen can be alkylated or acylated to attach the POI warhead.

G A Target Ligand (Warhead) D Amide Coupling Reaction (HATU/DIPEA in DMF) A->D B 2-(4-(Piperidin-4-yl)phenyl)acetic acid (Semi-Flexible Linker) B->D C E3 Ligase Ligand (e.g., CRBN / VHL) C->D E Bifunctional PROTAC Molecule D->E Purification & Validation

PROTAC synthesis workflow utilizing the piperidin-phenylacetic acid linker.

Experimental Protocols

G Start Weigh Powder (CAS: 34033-52-8) Stock Dissolve in 100% DMSO (10 - 50 mM Stock) Start->Stock Decision Application Type? Stock->Decision InVitro In Vitro Assays (Cell Culture) Decision->InVitro Cellular InVivo In Vivo Assays (Animal Models) Decision->InVivo Animal InVitroPrep Dilute in Media (Final DMSO < 0.5%) InVitro->InVitroPrep InVivoPrep Add Co-solvents (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) InVivo->InVivoPrep

Formulation decision tree for in vitro and in vivo experimental applications.

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable, highly concentrated stock for downstream dilution.

  • Equilibration: Allow the lyophilized powder of the linker (or synthesized PROTAC) to reach room temperature in a desiccator before opening to prevent hygroscopic moisture absorption[2].

  • Weighing: Accurately weigh the desired mass into a sterile, amber microcentrifuge tube (amber protects light-sensitive conjugated warheads).

  • Solvation: Add anhydrous, cell-culture grade 100% DMSO to achieve a concentration of 10 mM to 50 mM[4].

  • Dissolution: Vortex vigorously for 60 seconds. If the solution remains turbid, sonicate in a water bath at 37°C for 5–10 minutes[2].

  • Self-Validation Check: Hold the tube against a light source. The solution must be optically clear. Any microscopic particulate indicates incomplete dissolution, which will severely impact assay reproducibility.

  • Storage: Aliquot into single-use volumes (e.g., 10–20 µL) to avoid freeze-thaw cycles and store at -80°C for up to 6 months[2].

Protocol B: In Vitro Cell Culture Media Preparation

Objective: Introduce the compound to live cells without inducing solvent toxicity or compound precipitation. Causality: High DMSO concentrations (>0.5%) cause cell membrane permeabilization and cytotoxicity, confounding targeted degradation assay results[4].

  • Serial Dilution: Perform intermediate serial dilutions of the master stock in 100% DMSO to create a concentration gradient (e.g., 10 mM down to 1 µM)[4].

  • Aqueous Introduction: Add the DMSO stock dropwise into the pre-warmed cell culture media (37°C) while continuously vortexing[4]. This rapid mixing prevents localized high concentrations of the hydrophobic PROTAC from nucleating and precipitating.

  • Final Concentration: Ensure the final DMSO concentration in the media is ≤ 0.5% (v/v)[4].

  • Self-Validation Check: Incubate the media at 37°C for 30 minutes without cells. Inspect under an inverted microscope for micro-crystals. If crystals form, the compound has exceeded its thermodynamic solubility limit in that buffer, and a lower working concentration must be utilized[4].

Protocol C: In Vivo Formulation (Mice/Rat Dosing)

Objective: Formulate a bioavailable solution for Intraperitoneal (IP) or Intravenous (IV) injection. Causality: Direct injection of high-concentration DMSO is highly toxic to animals. We utilize a co-solvent system (PEG300 and Tween-80) to encapsulate the lipophilic PROTAC, preventing it from crashing out when it enters the aqueous bloodstream[2].

  • Initial Solvation: Take 10% (by volume) of the final desired volume from the DMSO master stock[2].

  • Co-Solvent Addition (PEG300): Add 40% (by volume) PEG300 to the DMSO stock. Vortex thoroughly until a clear, homogenous mixture is achieved[2]. Note: PEG300 increases the viscosity and stabilizes the hydrophobic domains.

  • Surfactant Addition (Tween-80): Add 5% (by volume) Tween-80. Vortex gently to avoid excessive foaming[2]. Note: Tween-80 acts as an emulsifier.

  • Aqueous Dilution: Slowly add 45% (by volume) sterile Saline (0.9% NaCl) dropwise while vortexing[2].

  • Self-Validation Check: The final formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) must be a clear solution. If phase separation or milky turbidity occurs, the compound is insoluble at this concentration, and the formulation must be discarded and remade at a lower concentration[2].

References

  • Title: 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95% | Source: Sigma-Aldrich | URL:

  • [1] Title: Research on PROTAC Druggability: Solubility and Permeability | Source: WuXi AppTec | URL: 1

  • [4] Title: Technical Support Center: Improving the Solubility of PROTACs | Source: BenchChem | URL: 4

  • [2] Title: PROTAC Linkers & In Vivo Protocols | Source: MedChemExpress | URL: 2

  • [3] Title: Solution Conformations Shed Light on PROTAC Cell Permeability | Source: PMC (National Institutes of Health) | URL: 3

Sources

Application

Cell-based assays with 2-(4-(Piperidin-4-yl)phenyl)acetic acid linkers

Application Note & Protocols Topic: Cell-Based Assays for Characterizing Molecules with 2-(4-(Piperidin-4-yl)phenyl)acetic Acid and Related Linkers in Targeted Protein Degradation Audience: Researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Cell-Based Assays for Characterizing Molecules with 2-(4-(Piperidin-4-yl)phenyl)acetic Acid and Related Linkers in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy that moves beyond traditional occupancy-based inhibition to an event-driven model of pharmacology.[1] Instead of merely blocking a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] The primary architects of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to act as molecular matchmakers.[1][3]

A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success. It is not a passive spacer but an active component that dictates the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[4][5]

Linkers based on scaffolds like 2-(4-(Piperidin-4-yl)phenyl)acetic acid, which often incorporate rigid cyclic structures such as piperidine and piperazine, are increasingly utilized in PROTAC design.[5][6][7] These motifs can impart conformational constraint, improve solubility upon protonation, and optimize the spatial orientation between the POI and E3 ligase, thereby enhancing the potency and selectivity of the degrader.[6][7] This guide provides a detailed overview and validated protocols for the essential cell-based assays required to characterize the efficacy and downstream functional effects of these advanced molecules.

The Mechanism: Orchestrating Protein Destruction

The fundamental action of a PROTAC is to induce proximity between a target protein and an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate.[1][3] This process occurs in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a transient ternary complex.[1][4] The linker's length, rigidity, and attachment points are crucial for the stability of this complex.[4]

  • Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[8]

  • Proteasomal Recognition & Degradation: The poly-ubiquitinated POI is now marked as "waste" and is recognized and degraded by the 26S proteasome.[1][8]

  • Recycling: The PROTAC molecule is released upon degradation of the POI and can engage another target protein, enabling it to act catalytically.[4]

DFD PROTAC PROTAC Molecule (with Piperidinyl Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds Ternary->PROTAC Releases (Catalytic Cycle) Ternary->E3 Releases PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitin Transfer Ub Ubiquitin (from E1/E2) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Design: A Step-Wise Approach to Characterization

A robust assay cascade is essential for characterizing a novel degrader. The workflow begins with confirming target degradation and quantifying potency, followed by an assessment of downstream cellular consequences.

Key Efficacy and Potency Parameters
  • DC₅₀ (Half-Maximal Degradation Concentration): The concentration of the degrader required to achieve 50% of the maximum possible degradation of the target protein.[9][10]

  • Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation observed, representing the efficacy of the degrader.[9][10] A Dₘₐₓ of less than 100% can indicate issues like the "hook effect" or incomplete degradation.

  • Degradation Kinetics: The rate at which the protein is degraded (kdeg) and the time required to reach Dₘₐₓ. These are critical for understanding the compound's pharmacological profile.[11][12]

DFD cluster_0 Phase 1: Target Degradation Profiling cluster_1 Phase 2: Functional Impact Culture 1. Cell Culture (Seed cells in plates) Treat 2. Compound Treatment (Dose-response & time-course) Culture->Treat Harvest 3. Cell Lysis & Protein Harvest Treat->Harvest Quantify 4. Target Protein Quantification (Western Blot or HiBiT Assay) Harvest->Quantify Analyze 5. Data Analysis (Calculate DC₅₀ & Dₘₐₓ) Quantify->Analyze Viability 6. Downstream Assays (Cell Viability, Apoptosis, etc.) Analyze->Viability Analyze2 7. Data Analysis (Calculate IC₅₀ / GI₅₀) Viability->Analyze2

Caption: A typical experimental workflow for PROTAC characterization.

Core Protocol 1: Western Blot for Target Protein Quantification

Western blotting is the gold-standard method for visually confirming the degradation of a target protein and quantifying changes in its abundance.[13] It provides direct evidence of protein loss and allows for the assessment of molecular weight, confirming the identity of the target.[14]

Principle of the Assay

Cells are treated with varying concentrations of the degrader. After a set incubation period, cells are lysed, and the protein extracts are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH, β-Actin). A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection.[14][15] The signal intensity of the POI band is normalized to the loading control to determine the relative protein abundance.[10]

Detailed Step-by-Step Protocol

A. Cell Seeding and Treatment

  • Seed cells in a 12-well or 6-well plate at a density that will result in 70-80% confluency on the day of harvest.

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of your PROTAC in fresh culture medium. A typical dose-response curve might include concentrations from 1 nM to 10 µM. Always include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.

  • Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).

B. Cell Lysis and Protein Quantification

  • Place the culture plate on ice and wash the cells once with ice-cold PBS.[16]

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[16][17]

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[16]

  • Incubate on ice for 30 minutes with gentle agitation.[16]

  • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10][16]

  • Carefully transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[10]

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

C. SDS-PAGE and Western Blotting

  • Add 4x Laemmli sample buffer to each normalized protein sample and boil at 95°C for 5-10 minutes to denature the proteins.[13][16]

  • Load 15-30 µg of each protein sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.[16]

  • Run the gel until adequate separation is achieved.[16]

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10][14]

  • Incubate the membrane with a primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.[13]

  • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

  • If necessary, strip the membrane and re-probe for a loading control antibody (e.g., GAPDH).

Data Analysis
  • Use image analysis software (e.g., ImageJ) to quantify the band intensities for the POI and the loading control.

  • Normalize the POI intensity to the loading control intensity for each lane.

  • Calculate the "% Protein Remaining" for each treatment relative to the vehicle control (set to 100%).

  • Plot "% Protein Remaining" vs. log[PROTAC concentration] and fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the DC₅₀ and Dₘₐₓ values.[10]

Core Protocol 2: HiBiT Assay for High-Throughput Degradation Analysis

For higher throughput screening and kinetic analysis, bioluminescence-based reporter assays such as the HiBiT system are exceptionally powerful.[18][19] This system provides a highly sensitive and quantitative measure of protein levels in real-time or in an endpoint format.[20]

Principle of the Assay

The HiBiT system utilizes an 11-amino-acid peptide tag (HiBiT) that can be fused to a protein of interest, often at its endogenous locus using CRISPR/Cas9 gene editing.[18][19][20] This small tag has a high affinity for a larger, complementary protein fragment called LgBiT. When HiBiT and LgBiT bind, they form a functional NanoLuc® luciferase enzyme, generating a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged protein present.[18][19] As the PROTAC degrades the HiBiT-tagged POI, the luminescent signal decreases.[18]

Detailed Step-by-Step Protocol

A. Cell Line and Seeding

  • Use a cell line where the POI has been endogenously tagged with HiBiT using CRISPR/Cas9. These cells should also stably express the LgBiT protein.

  • Seed the cells in a white, opaque 96-well or 384-well plate suitable for luminescence readings.

  • Allow cells to adhere and grow for 24 hours.

B. Compound Treatment

  • Prepare serial dilutions of the PROTAC in fresh culture medium. Include a vehicle-only control.

  • Add the compounds to the cells and incubate for the desired time. For kinetic measurements, the detection reagent is added before the compound.[18]

C. Lytic Endpoint Measurement

  • After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the Nano-Glo® HiBiT Lytic Detection Reagent directly to each well according to the manufacturer's protocol. This reagent lyses the cells and contains the LgBiT protein and substrate.

  • Place the plate on an orbital shaker for 10 minutes to ensure complete lysis and signal development.

  • Measure luminescence using a plate reader.

D. Live-Cell Kinetic Measurement

  • Prepare the Nano-Glo® Endurazine™ Substrate in CO₂-independent medium.

  • Add this detection reagent to the cells.

  • Place the plate in a plate reader equipped with environmental controls (37°C).

  • Take an initial luminescence reading to establish a baseline.

  • Add the PROTAC dilutions to the wells.

  • Immediately begin measuring luminescence at regular intervals (e.g., every 5-10 minutes) for several hours to monitor the degradation kinetics in real-time.[18]

Data Analysis
  • Normalize the raw luminescence units (RLU) to the vehicle control wells.

  • Calculate "% Protein Remaining" = (RLU of treated well / Average RLU of vehicle wells) * 100.

  • For endpoint data, plot "% Protein Remaining" vs. log[PROTAC concentration] and use non-linear regression to calculate DC₅₀ and Dₘₐₓ.[20]

  • For kinetic data, plot "% Protein Remaining" vs. time for each concentration to determine the degradation rate (kdeg) and time to Dₘₐₓ.[11]

Protocol 3: Downstream Cell Viability Assay

Assessing the functional consequence of degrading a target protein is a critical next step. If the POI is essential for cell survival or proliferation, its degradation should lead to a decrease in cell viability.

Principle of the Assay

Cell viability can be measured using various methods. A common approach is a resazurin-based assay (e.g., CellTiter-Blue®). Metabolically active, viable cells reduce the blue resazurin reagent to the highly fluorescent pink resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Detailed Step-by-Step Protocol
  • Seed cells in a 96-well plate (clear bottom for fluorescence) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a prolonged period, typically 48-72 hours, to allow for phenotypic effects to manifest.

  • Add the resazurin-based viability reagent to each well according to the manufacturer's protocol.

  • Incubate for 1-4 hours at 37°C.

  • Measure fluorescence using a plate reader (e.g., 560nm Ex / 590nm Em).

Data Analysis
  • Subtract the background fluorescence from a "no-cell" control.

  • Normalize the data to the vehicle-treated control wells (set to 100% viability).

  • Plot "% Viability" vs. log[PROTAC concentration] and use non-linear regression to calculate the IC₅₀ or GI₅₀ (concentration for 50% inhibition of growth).

Data Presentation and Interpretation

Summarizing key parameters in a table allows for easy comparison between different compounds.

ParameterCompound A (PROTAC)Interpretation
Target DC₅₀ 5.2 nMHigh potency in inducing target degradation.
Target Dₘₐₓ 95%High efficacy, achieving near-complete degradation of the target protein.
Cell Viability IC₅₀ 15.8 nMThe observed cytotoxicity correlates well with the potency of protein degradation, suggesting the phenotype is on-target.

The Hook Effect: A common phenomenon in PROTAC assays is the "hook effect," where the degradation effect lessens at very high compound concentrations.[12] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3) rather than the productive ternary complex, thus reducing degradation efficiency. Observing this effect can be an indirect validation of the PROTAC's mechanism of action.

References

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020, May 20). Vertex AI Search.
  • Target Degradation - Promega Corporation.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (2021, July 5). Frontiers.
  • A New View of Protein Degradation with HiBiT and Live Cell Imaging. (2025, September 23). Promega.
  • Methods for Quantitative Assessment of Protein Degrad
  • Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - JoVE. (2019, February 15). JoVE.
  • Cell-based protein degrader assays for microplates - BMG Labtech. (2024, May 22). BMG Labtech.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Advancing Quantitative Analysis of Targeted Protein Degrader Compounds - Promega. Promega.
  • Protein Degradation and PROTACs - Promega Corporation.
  • Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC. (2022, September 1). Vertex AI Search.
  • Assays for Targeted Protein Degrad
  • HiBiT Protein Tagging System | East Port. East Port.
  • Targeted Protein Degradation with PROTACs and Molecular Glues - Blog. (2025, August 18). Blog.
  • High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed. (2020, November 9). PubMed.
  • Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery.
  • HiBiT Protein Tagging Technology - Promega Corporation.
  • Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjug
  • Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC - Benchchem. Benchchem.
  • Western blot protocol - Abcam. Abcam.
  • General Protocol for Western Blotting - Bio-Rad. Bio-Rad.
  • How to Measure the Kinetics of Targeted Protein Degradation - Bitesize Bio. (2025, December 17). Bitesize Bio.
  • How to Measure the Kinetics of Targeted Protein Degrad
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Western Blot Protocol: Complete Step-by-Step Guide - Boster Biological Technology. Boster Biological Technology.
  • Western Blot Tips for Detection of Proteins Present in Tissue Lys
  • 2-(4-(Piperazin-1-yl)piperidin-1-yl)acetic acid | PROTAC Linker | MedChemExpress. MedChemExpress.
  • Overview of PROTAC Linkers - ChemPep. ChemPep.
  • Linkers in PROTACs - Precise PEG LLC. Precise PEG LLC.
  • Current strategies for the design of PROTAC linkers: a critical review. Future Medicinal Chemistry.

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Method

In Vivo Applications of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Derivatives: Application Notes and Protocols

Introduction: The Versatility of the 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Scaffold The 2-(4-(piperidin-4-yl)phenyl)acetic acid core structure is a privileged scaffold in modern medicinal chemistry. Its semi-rigid natu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Scaffold

The 2-(4-(piperidin-4-yl)phenyl)acetic acid core structure is a privileged scaffold in modern medicinal chemistry. Its semi-rigid nature, combining an aromatic ring with a flexible piperidine moiety, provides an excellent framework for designing ligands that can adopt specific three-dimensional orientations necessary for high-affinity interactions with biological targets.[1] This structural motif is a cornerstone in the development of therapeutic agents targeting a range of G-protein coupled receptors (GPCRs), which are implicated in a multitude of physiological and pathological processes.[2]

This guide provides detailed application notes and in vivo protocols for researchers investigating two prominent classes of compounds derived from this scaffold:

  • GPR139 Agonists: Targeting a CNS-exclusive orphan receptor for potential applications in neuropsychiatric disorders like schizophrenia.[3][4]

  • Histamine H4 Receptor (H4R) Antagonists: Targeting a key receptor in the immune system for applications in inflammatory conditions such as atopic dermatitis and asthma.[5][6]

Our focus is to bridge the gap between compound synthesis and meaningful in vivo evaluation, providing the scientific rationale and practical methodologies required for successful preclinical research.

Application Note 1: GPR139 Agonists for Neuropsychiatric Disorders
Scientific Rationale & Significance

GPR139 is an orphan GPCR predominantly expressed in key regions of the central nervous system (CNS), such as the habenula and striatum.[3] These brain regions form a critical circuit involved in regulating mood, motivation, and cognitive processes.[7][8] Genetic and transcriptomic studies have linked dysregulation of GPR139 to schizophrenia, making it a compelling target for novel antipsychotic drug development, particularly for addressing the negative and cognitive symptoms that are poorly managed by current therapies.[3][9]

Derivatives of the 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold have been instrumental in developing potent and selective GPR139 agonists, such as JNJ-63533054 and TAK-041.[8] In vivo studies with these tool compounds have demonstrated their potential to modulate CNS pathways, although clinical trial results for TAK-041 have been mixed, highlighting the need for further research and development of new chemical entities.[3] The primary goal of in vivo testing for novel GPR139 agonists is to assess their ability to correct behavioral deficits in animal models that mimic aspects of schizophrenia, such as impaired sensorimotor gating and social interaction deficits.[4][8]

Signaling Pathway Overview

GPR139 is known to couple to Gq/11 and Gi/o G-proteins upon activation by endogenous ligands (L-Tryptophan, L-Phenylalanine) or synthetic agonists.[3] This activation initiates downstream signaling cascades that modulate neuronal excitability and neurotransmitter release, although the precise mechanisms are still under active investigation.

GPR139_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR139 Agonist (e.g., JNJ-63533054) GPR139 GPR139 Receptor Agonist->GPR139 Binds to G_Protein Gq/11, Gi/o GPR139->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Neuronal_Mod Modulation of Neuronal Activity & Neurotransmitter Release Ca_Release->Neuronal_Mod Leads to cAMP ↓ cAMP AC->cAMP cAMP->Neuronal_Mod Leads to

Caption: Simplified GPR139 receptor signaling cascade upon agonist binding.

Detailed Protocol: Prepulse Inhibition (PPI) Test in Mice

The PPI test is a primary behavioral assay for assessing sensorimotor gating, a neurological process that filters out irrelevant stimuli.[10] Deficits in PPI are a hallmark of schizophrenia and can be modeled in rodents.[11] This protocol outlines the use of a novel GPR139 agonist to evaluate its potential to rescue sensorimotor gating deficits.

Objective: To determine if a test compound, a GPR139 agonist, can reverse pharmacologically-induced (e.g., by MK-801, a glutamate antagonist) deficits in prepulse inhibition.

Materials:

  • Test Compound (GPR139 Agonist)

  • Vehicle (e.g., 0.5% HPMC in sterile water)[7]

  • Positive Control (e.g., an atypical antipsychotic like Risperidone)

  • Deficit-Inducing Agent (e.g., MK-801)

  • Acoustic Startle Chambers (e.g., SR-LAB, San Diego Instruments)[12]

  • Male C57BL/6 mice (8-10 weeks old)

Experimental Workflow:

PPI_Workflow cluster_pre Pre-Treatment (Day of Test) cluster_dosing Dosing Regimen cluster_test Behavioral Testing acclimate Acclimate Mice to Testing Room (30-60 min) dose_test Administer Test Compound or Vehicle (p.o.) (T = -60 min) acclimate->dose_test dose_mk801 Administer MK-801 or Saline (i.p.) (T = -30 min) dose_test->dose_mk801 place_chamber Place Mouse in Startle Chamber (T = 0 min) dose_mk801->place_chamber acclimate_chamber Habituation Period (5 min) place_chamber->acclimate_chamber run_session Run PPI Session (~20-30 min) acclimate_chamber->run_session

Caption: Experimental timeline for the Prepulse Inhibition (PPI) test.

Step-by-Step Methodology:

  • Acclimation: Transport mice to the testing suite and allow them to acclimate for at least 30-60 minutes before handling.[12][13]

  • Compound Administration:

    • Group animals (n=8-12 per group): Vehicle+Saline, Vehicle+MK-801, Test Compound+MK-801, Positive Control+MK-801.

    • Administer the test compound or vehicle via oral gavage (p.o.) at a volume of 10 mL/kg.[7] The timing should be based on the compound's known Tmax (time to maximum concentration in the brain). A typical pre-treatment time is 60 minutes.

  • Induction of Deficit: 30 minutes after test compound administration, administer MK-801 (e.g., 0.2 mg/kg, intraperitoneally, i.p.) or saline to the appropriate groups.

  • PPI Testing Session:

    • Place each mouse into the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).[13]

    • The test session consists of a pseudorandomized presentation of several trial types:

      • Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to measure the baseline startle response.

      • Prepulse-Alone Trials: A weak, non-startling stimulus (e.g., 74 dB or +5-15 dB above background, 20 ms duration).

      • Prepulse-Pulse Trials: The prepulse is presented 50-120 ms before the pulse.[13][14]

    • Record the maximal startle amplitude (Vmax) for each trial.

  • Data Analysis:

    • Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 * [(Mean Startle on Pulse-Alone Trials) - (Mean Startle on Prepulse-Pulse Trials)] / (Mean Startle on Pulse-Alone Trials)[13]

    • Analyze the data using a two-way ANOVA (Treatment x Prepulse Intensity) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups.

Expected Outcomes & Interpretation:

  • The Vehicle+MK-801 group should show a significant reduction in %PPI compared to the Vehicle+Saline control group.

  • A successful test compound will significantly increase %PPI in the Test Compound+MK-801 group compared to the Vehicle+MK-801 group, ideally restoring it to levels seen in the control group.

  • Results provide evidence of the compound's ability to modulate sensorimotor gating pathways relevant to schizophrenia.[4]

Application Note 2: Histamine H4 Receptor (H4R) Antagonists for Inflammatory Disorders
Scientific Rationale & Significance

The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[5] This expression profile firmly establishes H4R as the "immune system" histamine receptor. Its activation modulates key inflammatory processes such as chemotaxis (cell migration), cytokine production, and T-cell differentiation.[5][6] Consequently, antagonizing H4R presents a promising therapeutic strategy for a range of inflammatory and allergic diseases, including atopic dermatitis, asthma, and chronic pruritus (itch).[6][15]

Numerous preclinical studies using selective H4R antagonists, including derivatives of the 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold, have demonstrated significant anti-inflammatory and anti-pruritic effects in various animal models.[5][16][17] For instance, H4R antagonists can reduce eosinophil and neutrophil influx in models of allergic airway inflammation and peritonitis.[6][16][18] The primary goal of in vivo testing for novel H4R antagonists is to quantify their ability to suppress immune cell recruitment and the subsequent pathological hallmarks of a specific inflammatory disease model.

Detailed Protocol: Zymosan-Induced Peritonitis in Mice

This model is an acute, mast cell-dependent inflammatory response characterized by a robust influx of neutrophils into the peritoneal cavity.[16] It is a standard and reliable method for evaluating the in vivo anti-inflammatory potential of H4R antagonists.[19]

Objective: To determine if a test compound, an H4R antagonist, can inhibit zymosan-induced neutrophil recruitment to the peritoneal cavity.

Materials:

  • Test Compound (H4R Antagonist)

  • Vehicle (e.g., Saline or 1% methylcellulose)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile Phosphate-Buffered Saline (PBS)

  • Male BALB/c mice (8-10 weeks old)

  • Peritoneal lavage buffer (e.g., PBS with 3mM EDTA)

  • Turk's solution (for cell counting)

Step-by-Step Methodology:

  • Preparation:

    • Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.

    • Prepare the test compound in the appropriate vehicle. The route of administration (e.g., p.o. or i.p.) and pre-treatment time will depend on the compound's pharmacokinetic profile.

  • Compound Administration:

    • Group animals (n=6-10 per group): Vehicle+Saline, Vehicle+Zymosan, Test Compound+Zymosan.

    • Administer the test compound or vehicle (e.g., 30-60 minutes prior to zymosan challenge).

  • Induction of Peritonitis:

    • Inject 0.5 mL of the zymosan suspension (0.5 mg/mouse) or saline into the peritoneal cavity (i.p.).

  • Peritoneal Lavage:

    • At a fixed time point after zymosan injection (typically 4 hours), humanely euthanize the mice.

    • Expose the peritoneal cavity and inject 3-5 mL of cold lavage buffer.

    • Gently massage the abdomen, then carefully aspirate the peritoneal fluid.

  • Cell Analysis:

    • Determine the total number of cells in the lavage fluid using a hemocytometer after diluting an aliquot in Turk's solution.

    • Prepare cytospin slides from the lavage fluid and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count (neutrophils, macrophages, etc.).

  • Data Analysis:

    • Calculate the total number of neutrophils recruited to the peritoneum for each animal.

    • Analyze the data using a one-way ANOVA followed by a Dunnett's post-hoc test to compare the zymosan-treated groups to the Vehicle+Zymosan control.

Expected Outcomes & Interpretation:

  • The Vehicle+Zymosan group should exhibit a massive increase in total cell count, predominantly neutrophils, compared to the Vehicle+Saline group.[16]

  • A successful H4R antagonist will cause a statistically significant, dose-dependent reduction in the number of neutrophils in the peritoneal lavage fluid compared to the Vehicle+Zymosan group.[19]

  • This outcome provides strong evidence of the compound's in vivo anti-inflammatory activity by inhibiting chemotaxis.[16]

General Considerations for In Vivo Studies
Pharmacokinetics (PK) and Formulation

A thorough understanding of a compound's PK profile is non-negotiable for designing and interpreting in vivo efficacy studies.[20] Key parameters must be determined before embarking on extensive behavioral or disease models.

Essential PK Parameters:

  • Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation. Poor oral bioavailability may necessitate alternative routes like i.p. or subcutaneous (s.c.) injection.[16][17]

  • Half-life (t½): Determines the dosing frequency.

  • Maximum Concentration (Cmax) and Time to Cmax (Tmax): Informs the optimal pre-treatment time for efficacy studies.

  • Brain-to-Plasma Ratio: Crucial for CNS-targeted compounds (like GPR139 agonists) to ensure adequate target engagement in the brain.[7]

ParameterTypical Target Range (Rodents)Rationale
Oral Bioavailability > 20-30%Ensures sufficient systemic exposure via a clinically relevant route.[16][17]
Half-life (t½) 2 - 8 hoursAllows for once or twice-daily dosing without rapid clearance or excessive accumulation.[16]
Brain Penetration (Kp,uu) > 0.3For CNS targets, indicates sufficient unbound compound crosses the blood-brain barrier.[7]

Formulation Development: The goal is to create a safe and stable formulation that ensures consistent compound exposure.[21] For early-stage preclinical studies, simple suspensions or solutions are common.

  • Aqueous Solutions: Preferred if solubility allows (e.g., using cyclodextrins or adjusting pH).

  • Suspensions: Common for poorly soluble compounds. A typical vehicle is 0.5-1% hydroxypropyl methylcellulose (HPMC) or methylcellulose in water.[7]

  • Co-solvent Systems: Mixtures of solvents like DMSO, PEG400, and Solutol can be used, but potential toxicity and effects on the experiment must be considered.[22]

Tolerability and Safety

Before proceeding to efficacy models, it is essential to conduct a Maximum Tolerated Dose (MTD) or acute tolerability study.[21] This involves administering escalating doses of the compound and observing the animals for any adverse clinical signs (e.g., lethargy, ataxia, weight loss, changes in posture). This ensures that the doses used in efficacy studies are sub-toxic and that observed effects are due to specific pharmacology rather than general malaise.

References
  • GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders. (n.d.). PMC. [Link]

  • In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist. (2019). PMC. [Link]

  • Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment. (2023). ACS Publications. [Link]

  • The role of histamine H4 receptor in immune and inflammatory disorders. (n.d.). PMC. [Link]

  • Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis. (2016). PubMed. [Link]

  • The histamine H4 receptor: from orphan to the clinic. (2015). Frontiers. [Link]

  • Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines. (2010). ResearchGate. [Link]

  • Novel GPR139 agonist evaluated in schizophrenia mouse model. (2023). BioWorld. [Link]

  • A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. (2004). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). MDPI. [Link]

  • Whole-Body Prepulse Inhibition Protocol to Test Sensorymotor Gating Mechanisms in Monkeys. (2014). PMC. [Link]

  • In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. (n.d.). PMC. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. [Link]

  • Rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines: a new class of histamine H4 receptor antagonists with improved druglikeness and in vivo efficacy in pain and inflammation models. (2008). PubMed. [Link]

  • Auditory startle & Prepulse inhibition. (2024). MMPC.org. [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). Mousephenotype.org. [Link]

  • Whole-Body Prepulse Inhibition Protocol to Test Sensorymotor Gating Mechanisms in Monkeys. (2014). PLOS. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). ResearchGate. [Link]

  • In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist. (2019). oalib upi. [Link]

  • Pre-pulse Inhibition. (n.d.). Augusta University. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254. (2022). MDPI. [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery. [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). PubMed. [Link]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. (2016). ResearchGate. [Link]

  • Pharmacokinetics. (n.d.). Sign-in. [Link]

  • Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis. (2019). PubMed. [Link]

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. (n.d.). PMC. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. (2003). PubMed. [Link]

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. (2024). MDPI. [Link]

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Application

Application Notes and Protocols for 2-(4-(Piperidin-4-yl)phenyl)acetic Acid in Linker-Mediated Drug Discovery

Introduction: The Strategic Role of a Semi-Rigid Linker in Advanced Drug Modalities In the landscape of modern drug discovery, the paradigm is shifting towards highly targeted therapeutic modalities such as Antibody-Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of a Semi-Rigid Linker in Advanced Drug Modalities

In the landscape of modern drug discovery, the paradigm is shifting towards highly targeted therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These sophisticated constructs rely on a critical component: the linker. The linker is not merely a passive spacer but an active modulator of a drug's pharmacokinetic and pharmacodynamic properties, including its stability, solubility, and ability to facilitate the desired biological action.[1][2]

This guide focuses on 2-(4-(piperidin-4-yl)phenyl)acetic acid , a linker building block that offers a unique combination of rigidity and flexibility. The phenylpiperidine core provides a defined spatial orientation, which can be crucial for optimizing the ternary complex formation in PROTACs or for controlling the drug-to-antibody ratio (DAR) and stability in ADCs.[3][4] The acetic acid functional group provides a convenient handle for conjugation, while the secondary amine on the piperidine ring offers another point for derivatization, allowing for the construction of more complex linker architectures.

These application notes will provide a detailed overview of the properties of 2-(4-(piperidin-4-yl)phenyl)acetic acid, protocols for its incorporation into drug conjugates, and methods for the characterization of the final products.

Physicochemical and Handling Properties

The successful implementation of any chemical building block in a synthetic workflow begins with a thorough understanding of its properties. 2-(4-(Piperidin-4-yl)phenyl)acetic acid is typically available as a hydrochloride salt or with the piperidine nitrogen protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The choice between these forms depends on the intended synthetic route.

Property2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Molecular Formula C₁₃H₁₈ClNO₂C₁₈H₂₅NO₄
Molecular Weight 255.74 g/mol 319.40 g/mol [3]
Appearance White to off-white powder[4]White to off-white powder[3]
Functional Groups Carboxylic acid, Secondary amine (as hydrochloride salt)Carboxylic acid, Boc-protected secondary amine[3]
Solubility Soluble in polar organic solvents such as DMSO and DMF. Aqueous solubility is pH-dependent.Soluble in organic solvents like DMSO, DMF, and dichloromethane.
Storage Store at 2-8°C, desiccated.[4]Store at 2-8°C, desiccated.[3]

Note on Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. For the Boc-protected version, be aware of hazard classifications such as skin and eye irritation.[3]

Core Application: Synthesis of a PROTAC using 2-(4-(Piperidin-4-yl)phenyl)acetic Acid as a Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The linker plays a pivotal role in orienting the target protein and the E3 ligase to facilitate this process. The semi-rigid nature of 2-(4-(piperidin-4-yl)phenyl)acetic acid makes it an excellent candidate for PROTAC linker design.[3][4]

The following protocol outlines a general workflow for the synthesis of a PROTAC using the Boc-protected form of the linker.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Part 1: Linker Activation & E3 Ligase Ligand Conjugation cluster_1 Part 2: Deprotection & Target Protein Ligand Conjugation cluster_2 Part 3: Purification & Characterization A 1. Activate Carboxylic Acid (2-(4-(1-Boc-piperidin-4-yl)phenyl)acetic acid) B 2. Amide Coupling (with E3 Ligase Ligand) A->B HATU, DIPEA C 3. Boc Deprotection (TFA or HCl) B->C D 4. Second Amide Coupling (with Target Protein Ligand) C->D EDC, HOBt E 5. Purification (RP-HPLC) D->E F 6. Characterization (LC-MS, NMR) E->F

Caption: A generalized workflow for the synthesis of a PROTAC utilizing 2-(4-(piperidin-4-yl)phenyl)acetic acid as a linker scaffold.

Detailed Protocol

Materials:

  • 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid[3]

  • E3 Ligase Ligand (e.g., a derivative of thalidomide or pomalidomide with a free amine)

  • Target Protein Ligand (with a carboxylic acid functionality)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system

  • LC-MS (Liquid Chromatography-Mass Spectrometry)

  • NMR (Nuclear Magnetic Resonance) spectrometer

Part 1: E3 Ligase Ligand Conjugation

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

  • Amide Coupling with E3 Ligase Ligand:

    • To the activated linker solution, add the E3 ligase ligand (with a free amine) (1.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS. Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

Part 2: Deprotection and Target Protein Ligand Conjugation

  • Boc Deprotection:

    • Dissolve the product from Part 1 in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine salt is typically used directly in the next step.

  • Second Amide Coupling with Target Protein Ligand:

    • Dissolve the target protein ligand (with a carboxylic acid) (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes to activate the carboxylic acid.

    • Add the deprotected linker-E3 ligase ligand conjugate (from step 3) (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir at room temperature overnight. Monitor the reaction progress by LC-MS.

Part 3: Purification and Characterization

  • Purification:

    • Purify the final PROTAC molecule using reverse-phase HPLC. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

Application in Antibody-Drug Conjugate (ADC) Linker Synthesis

The principles of using 2-(4-(piperidin-4-yl)phenyl)acetic acid can be extended to the synthesis of linkers for ADCs. In this context, the linker connects a potent cytotoxic payload to a monoclonal antibody.[5][6] The piperidine nitrogen can be functionalized with a group that allows for conjugation to the antibody (e.g., a maleimide for conjugation to cysteine residues), while the acetic acid group can be coupled to the payload.

Workflow for ADC Linker-Payload Synthesis

ADC_Linker_Payload_Synthesis cluster_0 Part 1: Payload Conjugation cluster_1 Part 2: Functionalization for Antibody Conjugation A 1. Activate Carboxylic Acid (2-(4-(1-Boc-piperidin-4-yl)phenyl)acetic acid) B 2. Amide Coupling (with Cytotoxic Payload) A->B EDC, HOBt C 3. Boc Deprotection (TFA or HCl) B->C D 4. Addition of Conjugation Handle (e.g., Maleimide) C->D SMCC

Caption: Synthesis of a linker-payload conjugate for ADC development using 2-(4-(piperidin-4-yl)phenyl)acetic acid.

Characterization of Drug-Linker Conjugates

Thorough characterization of the final drug-linker conjugate is crucial to ensure its quality and efficacy.[6]

Analytical TechniquePurpose
LC-MS To determine the molecular weight of the conjugate and assess its purity.
NMR (¹H and ¹³C) To confirm the chemical structure of the conjugate.
RP-HPLC To determine the purity of the conjugate and for purification.
For ADCs: HIC Hydrophobic Interaction Chromatography (HIC) is used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[6]

Conclusion

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a versatile and valuable building block for the construction of linkers in advanced therapeutic modalities like PROTACs and ADCs. Its semi-rigid structure provides a degree of conformational constraint that can be advantageous for biological activity. The protocols and guidelines presented here offer a starting point for researchers to incorporate this linker into their drug discovery programs. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates.

References

  • Abzena. (n.d.). Labeling non-antibody proteins, peptides, and small molecules with Lightning-Link® kits. Retrieved from [Link]

  • Walker, J. M. (Ed.). (2009). The Protein Protocols Handbook. Springer.
  • St. Amant, A. H., et al. (2025).
  • Walker, J. M. (2004). Small-Molecule-Protein Conjugation Procedures.
  • St. Amant, A. H., et al. (2026). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates.
  • Chemsrc. (n.d.). 2-(4-piperidin-1-ylphenyl)acetic acid. Retrieved from [Link]

  • St. Amant, A. H., et al. (2015).
  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Desantis, J., et al. (2022).
  • Kumar, A., et al. (2019). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.
  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Future Medicinal Chemistry.
  • Gartz, S., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules.
  • Al-Gharabli, S., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules.
  • Google Patents. (n.d.). Method for preparing phenyl acetic acid derivatives.
  • Blakemore, D. C., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
  • PubChemLite. (n.d.). 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. Retrieved from [Link]

  • Pireddu, R., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry.
  • Knez, D., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.
  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
  • Lam, K. S., et al. (2003).

Sources

Method

Introduction: A Versatile Building Block in Modern Drug Discovery

An Application Note for the Synthesis of Boc-Protected 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Boc-protected 2-(4-(piperidin-4-yl)phenyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Boc-Protected 2-(4-(Piperidin-4-yl)phenyl)acetic Acid

Boc-protected 2-(4-(piperidin-4-yl)phenyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a rigid 4-aryl piperidine scaffold, which is a common motif in a wide range of pharmaceuticals, combined with a flexible phenylacetic acid side chain.[1][2][3] This unique combination makes it an invaluable building block, particularly as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. The piperidine nitrogen, protected by a tert-butoxycarbonyl (Boc) group, allows for selective deprotection and further functionalization, while the carboxylic acid provides a handle for amide bond formation or other conjugations.

The synthesis of this compound, while achievable through various routes, presents challenges in controlling regioselectivity and ensuring the compatibility of functional groups. This application note details a robust and scalable four-step synthetic protocol starting from commercially available 2-(pyridin-4-yl)acetic acid. The chosen strategy emphasizes the use of well-established, high-yielding reactions, beginning with the catalytic hydrogenation of the pyridine ring—a direct and atom-economical method for accessing the piperidine core.[4]

Strategic Overview: The Pyridine Hydrogenation Approach

The synthetic pathway is designed for efficiency and scalability, proceeding through four distinct chemical transformations: 1) Esterification, 2) Catalytic Hydrogenation, 3) N-Boc Protection, and 4) Saponification. This route was selected for several key reasons:

  • Convergent Strategy: It builds the core structure early and modifies peripheral functional groups in subsequent steps.

  • Robust Reactions: Each step utilizes a reaction type known for its reliability and high conversion rates (e.g., Fischer esterification, PtO₂-catalyzed hydrogenation, Boc protection).

  • Functional Group Management: The initial esterification protects the carboxylic acid from participating in side reactions during the hydrogenation and Boc-protection steps. The Boc group, in turn, protects the piperidine nitrogen, preventing unwanted N-alkylation and modifying the compound's solubility for easier handling.[5][6][7]

The overall workflow is illustrated below.

G A 2-(Pyridin-4-yl)acetic Acid B Methyl 2-(pyridin-4-yl)acetate A->B  Esterification (MeOH, H₂SO₄) C Methyl 2-(piperidin-4-yl)acetate B->C  Catalytic Hydrogenation (H₂, PtO₂) D Methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetate C->D  N-Boc Protection (Boc₂O, Et₃N) E Boc-Protected 2-(4-(Piperidin-4-yl)phenyl)acetic Acid D->E  Saponification (LiOH, THF/H₂O)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

PART 1: Esterification of 2-(Pyridin-4-yl)acetic Acid

This initial step protects the carboxylic acid as a methyl ester to prevent interference in subsequent reactions.

Materials & Reagents:

Reagent M.W. Amount Moles
2-(Pyridin-4-yl)acetic Acid 137.14 g/mol 10.0 g 72.9 mmol
Methanol (MeOH) 32.04 g/mol 150 mL -

| Sulfuric Acid (H₂SO₄, conc.) | 98.08 g/mol | 2.0 mL | ~37.4 mmol |

Procedure:

  • Suspend 2-(pyridin-4-yl)acetic acid in methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Carefully add concentrated sulfuric acid dropwise to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 2-(pyridin-4-yl)acetate as a pale yellow oil.

PART 2: Catalytic Hydrogenation of the Pyridine Ring

This core step reduces the aromatic pyridine to a saturated piperidine ring using a heterogeneous catalyst under a hydrogen atmosphere.[4]

Materials & Reagents:

Reagent M.W. Amount Moles
Methyl 2-(pyridin-4-yl)acetate 151.16 g/mol 10.5 g 69.5 mmol
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 227.08 g/mol 500 mg 2.2 mmol

| Glacial Acetic Acid | 60.05 g/mol | 100 mL | - |

Procedure:

  • Dissolve methyl 2-(pyridin-4-yl)acetate in glacial acetic acid in a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Carefully add the PtO₂ catalyst to the solution. Caution: Platinum catalysts can be pyrophoric.

  • Seal the reactor, purge the system with nitrogen gas, and then pressurize with hydrogen gas to 50-60 psi.

  • Agitate the reaction mixture at room temperature for 12-18 hours, or until hydrogen uptake ceases.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude Methyl 2-(piperidin-4-yl)acetate is typically carried forward to the next step without further purification.

PART 3: N-Boc Protection of the Piperidine

The secondary amine of the piperidine is protected with a Boc group to prevent side reactions and facilitate handling. The Boc group is stable under a wide range of conditions but can be readily removed with mild acid.[5][6]

Materials & Reagents:

Reagent M.W. Amount Moles
Crude Methyl 2-(piperidin-4-yl)acetate 157.21 g/mol ~10.9 g ~69.5 mmol
Di-tert-butyl dicarbonate (Boc₂O) 218.25 g/mol 16.7 g 76.5 mmol
Triethylamine (Et₃N) 101.19 g/mol 11.6 mL 83.4 mmol

| Dichloromethane (DCM) | 84.93 g/mol | 150 mL | - |

Procedure:

  • Dissolve the crude methyl 2-(piperidin-4-yl)acetate in dichloromethane in a 250 mL round-bottom flask.

  • Add triethylamine to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in DCM (50 mL) at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetate as a white solid.

PART 4: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a mild base.

Materials & Reagents:

Reagent M.W. Amount Moles
Methyl 2-(4-(1-(Boc)piperidin-4-yl)phenyl)acetate 333.43 g/mol 15.0 g 45.0 mmol
Lithium Hydroxide (LiOH) 23.95 g/mol 2.15 g 90.0 mmol
Tetrahydrofuran (THF) 72.11 g/mol 100 mL -

| Water (H₂O) | 18.02 g/mol | 50 mL | - |

Procedure:

  • Dissolve the protected ester in a mixture of THF and water in a 250 mL round-bottom flask.

  • Add lithium hydroxide and stir the mixture vigorously at room temperature for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under high vacuum to yield the final product, Boc-protected 2-(4-(piperidin-4-yl)phenyl)acetic acid .

Data Summary and Expected Results

The following table summarizes the expected outcomes for the synthesis starting from 10.0 g of 2-(pyridin-4-yl)acetic acid.

StepProductExpected Yield (g)Overall Yield (%)Purity (by HPLC/NMR)
1Methyl 2-(pyridin-4-yl)acetate10.595%>98%
2Methyl 2-(piperidin-4-yl)acetate10.9 (crude)~99%-
3Methyl 2-(4-(1-(Boc)piperidin-4-yl)phenyl)acetate20.287% (from Step 1)>97%
4Boc-Protected 2-(4-(Piperidin-4-yl)phenyl)acetic Acid18.680% (from Step 1)>99%

Characterization Data for the Final Product:

  • Appearance: White to off-white powder.

  • Melting Point: 164-170 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 4.15 (br s, 2H), 3.60 (s, 2H), 2.75 (t, J=12.0 Hz, 2H), 2.50 (m, 1H), 1.75 (d, J=12.0 Hz, 2H), 1.55 (m, 2H), 1.45 (s, 9H).

  • MS (ESI): m/z 320.18 [M+H]⁺.

References

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • ChemicalBook. Synthesis of N-Boc 4-piperidone.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025).
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024).
  • BOC-ON Data Sheet. t-Butoxy-carbonylation of amino acids.
  • Sigma-Aldrich. 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. Product Page.
  • International Journal of Chemistry Research. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2021).
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • J&K Scientific LLC. BOC Protection and Deprotection. (2026).
  • ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines.
  • Benchchem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • University of Liverpool. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012).
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).

Sources

Application

Application Note: Advanced Coupling Strategies for 2-(4-(Piperidin-4-yl)phenyl)acetic Acid in PROTAC Synthesis

Introduction & Mechanistic Rationale In the rapidly expanding field of Targeted Protein Degradation (TPD), the rational design of the linker connecting the E3 ligase-recruiting ligand and the Protein of Interest (POI) wa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly expanding field of Targeted Protein Degradation (TPD), the rational design of the linker connecting the E3 ligase-recruiting ligand and the Protein of Interest (POI) warhead is critical. 2-(4-(Piperidin-4-yl)phenyl)acetic acid (CAS 34033-52-8) has emerged as a highly valuable, semi-flexible building block for PROTAC® development.

Unlike highly flexible, entropic-penalty-heavy polyethylene glycol (PEG) chains, the 4-aryl piperidine motif introduces a predictable degree of structural rigidity. This rigidity restricts the conformational space of the bifunctional degrader, directly impacting the 3D orientation and optimizing the thermodynamics of ternary complex formation.

However, the zwitterionic nature of this scaffold—comprising both a nucleophilic secondary amine (piperidine) and an electrophilic precursor (phenylacetic acid)—presents chemo-selectivity challenges. To prevent uncontrolled oligomerization and direct the coupling to the desired terminus, orthogonal protection and highly efficient coupling strategies must be employed.

Strategic Workflow

The bifunctional nature of the linker dictates two primary synthetic pathways depending on which end of the linker is conjugated first.

G Start 2-(4-(Piperidin-4-yl)phenyl)acetic acid (Bifunctional Scaffold) Boc N-Boc/Fmoc Protection (Piperidine) Start->Boc Path A: Block Amine Ester Esterification (Carboxylic Acid) Start->Ester Path B: Block Acid Amide Amide Coupling (HATU/DIPEA) Boc->Amide Activate Acid N_Alk N-Arylation/Alkylation (Buchwald-Hartwig) Ester->N_Alk React Amine PROTAC1 Targeted Protein Degrader (C-Terminal Extended) Amide->PROTAC1 Deprotect & Couple PROTAC2 Targeted Protein Degrader (N-Terminal Extended) N_Alk->PROTAC2 Deprotect & Couple

Caption: Orthogonal protection and coupling workflow for 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Protocol 1: Carboxylic Acid Activation & Amide Coupling

When coupling the phenylacetic acid moiety to an amine-bearing E3 ligand (e.g., a lenalidomide or VHL ligand derivative), the piperidine nitrogen must first be protected (typically as a Boc or Fmoc carbamate).

Expertise & Causality of Reagent Choice: Phenylacetic acid derivatives can be sterically demanding. While traditional carbodiimides like EDC with HOBt are standard, they often result in sluggish kinetics with hindered amines[1]. Utilizing HATU generates an HOAt active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the aminolysis step, making HATU significantly superior for complex PROTAC assembly[2].

Step-by-Step Methodology

Note: This protocol incorporates selective aqueous washes to ensure the removal of the highly polar byproducts (e.g., tetramethylurea) generated by HATU.

  • Preparation: Dissolve 1.0 equivalent of 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid (0.5 mmol) and 1.05 equivalents of the target amine in anhydrous DMF to achieve a 0.1 M concentration.

    • Rationale: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive HOAt active ester.

  • Activation: Add 1.2 equivalents of HATU, followed immediately by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). The solution will typically turn pale yellow, indicating the formation of the active ester.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

    • Self-Validation: The disappearance of the starting acid mass ( [M−H]− ) and the appearance of the desired product mass confirms conversion.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (10× volume). Wash sequentially with 5% aqueous LiCl (3×) to extract the DMF solvent, followed by saturated aqueous NaHCO 3​ (2×) to remove unreacted acid and HOAt byproducts, and finally 0.1 M HCl (1×) to remove trace DIPEA.

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: N-Derivatization of the Piperidine Ring

If the synthetic strategy requires attaching the POI warhead or E3 ligand to the piperidine nitrogen, the carboxylic acid must be transiently protected (e.g., as a methyl ester). The secondary amine of the piperidine is an excellent nucleophile for Buchwald-Hartwig cross-coupling with aryl halides.

Expertise & Causality of Reagent Choice: Palladium-catalyzed C-N coupling with secondary aliphatic amines like piperidine requires careful ligand selection to prevent β -hydride elimination and maximize yields. RuPhos or BrettPhos are the ligands of choice; their bulky, electron-rich biaryl phosphine structures facilitate rapid reductive elimination, effectively outcompeting off-target side reactions[3].

Step-by-Step Methodology
  • Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), methyl 2-(4-(piperidin-4-yl)phenyl)acetate (1.2 equiv), Pd 2​ (dba) 3​ (2 mol%), RuPhos (4 mol%), and Cs 2​ CO 3​ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

    • Rationale: Oxygen rapidly degrades the active Pd(0) species, leading to premature catalyst death and reaction stalling.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. Monitor by TLC (UV active). Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts, eluting with ethyl acetate. Concentrate and purify via silica gel chromatography.

Solid-Phase PROTAC Assembly (SPPS Integration)

For rapid library generation, the Fmoc-protected variant of this linker can be seamlessly integrated into Solid-Phase Peptide Synthesis (SPPS) workflows[2]. This allows for iterative, high-throughput assembly of degraders.

SPPS Resin Resin-Bound Amine (E3 Ligand Precursor) Couple Couple Fmoc-Linker (HATU, DIPEA, DMF) Resin->Couple Deprotect Fmoc Deprotection (20% Piperidine in DMF) Couple->Deprotect Warhead Couple POI Warhead (HATU, DIPEA) Deprotect->Warhead Cleave Global Cleavage (TFA/Scavengers) Warhead->Cleave

Caption: Solid-phase synthesis workflow for rapid PROTAC library generation using Fmoc-protected linkers.

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent drastically impacts the yield and purity of the phenylacetic acid activation. The following table summarizes expected outcomes based on established peptide coupling principles for this class of molecules[1].

Coupling ReagentAdditiveBaseReaction Time (h)Expected Yield (%)Epimerization RiskByproduct Removal Profile
HATU NoneDIPEA2 - 485 - 95LowModerate (requires aqueous LiCl/NaHCO 3​ washes)
PyBOP NoneDIPEA4 - 675 - 85LowDifficult (generates highly polar phosphoramide byproducts)
EDC HOBtDIPEA12 - 1660 - 75ModerateEasy (water-soluble urea byproduct)
DCC NoneDMAP16 - 24< 50HighModerate (requires filtration of insoluble DCU)

References

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 2009. URL:[Link]

  • Klein, V. G., et al. "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity". Journal of Medicinal Chemistry (NIH Public Access), 2020. URL:[Link]

  • Wang, J., et al. "Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism". Nature Communications, 2022. URL:[Link]

  • Liu, C., et al. "Bond Formations between Two Nucleophiles: Transition Metal Catalyzed Oxidative Cross-Coupling Reactions". Chemical Reviews (ACS Publications), 2011. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-(Piperidin-4-yl)phenyl)acetic acid Stability &amp; Handling Guide

Welcome to the Technical Support Center for 2-(4-(Piperidin-4-yl)phenyl)acetic acid (commonly supplied as the hydrochloride salt). As a highly versatile 4-aryl piperidine, this compound is primarily utilized as a semi-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-(Piperidin-4-yl)phenyl)acetic acid (commonly supplied as the hydrochloride salt). As a highly versatile 4-aryl piperidine, this compound is primarily utilized as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation [1].

While its structural rigidity is excellent for optimizing the 3D orientation of bifunctional degraders, its dual functional groups—a basic secondary amine (piperidine) and an acidic carboxylic acid—create unique challenges regarding solubility, pH sensitivity, and oxidative stability. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind each protocol so you can build self-validating experimental workflows.

Core Chemical Profile & Stability Dynamics

Understanding the baseline physicochemical properties of your compound is the first line of defense against experimental failure. The table below summarizes the critical data points that dictate how this molecule behaves in solution.

PropertyValue / CharacteristicImpact on Handling & Stability
Empirical Formula C13H18ClNO2 (HCl salt)Formulation as a hydrochloride salt significantly improves shelf-life and solid-state stability compared to the free base [1].
Molecular Weight 255.74 g/mol (HCl salt)Standard metric for calculating precise molarity in stock solutions.
pKa (Predicted) ~4.3 (Carboxylic Acid), ~10.5 (Piperidine)Dictates the ionization state. The molecule exists as a neutrally charged zwitterion at physiological pH (7.4) [2].
Storage Temperature 2-8°CCritical for preventing thermal degradation and minimizing oxidative stress on the piperidine ring [1].
Hygroscopicity Moderate (as HCl salt)Requires desiccation. Moisture ingress can create micro-environments that facilitate hydrolytic degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates when I dilute my DMSO stock into a pH 7.4 aqueous buffer (e.g., PBS). How can I prevent this? The Causality: At physiological pH (7.4), the carboxylic acid is deprotonated (anionic) and the piperidine nitrogen is protonated (cationic). The molecule exists predominantly as a zwitterion [3]. Zwitterions possess a net charge of zero and exhibit strong intermolecular crystal lattice energies, which drastically reduces their thermodynamic solubility in water. The Solution:

  • pH Adjustment: Shift the pH of your aqueous buffer at least 2 units away from the compound's isoelectric point (pI). Lowering the pH to < 3.0 (fully protonated cation) or raising it to > 9.0 (fully deprotonated anion) will exponentially increase solubility.

  • Co-Solvent Systems: If physiological pH is strictly mandatory for your biological assay, maintain a final concentration of 5-10% DMSO and introduce a safe surfactant or co-solvent like 10% Tween-80 or PEG 400 [3]. Self-Validation: After dilution, centrifuge your sample at 10,000 x g for 5 minutes. The absence of a visible pellet confirms true thermodynamic solvation rather than a deceptive colloidal micro-suspension.

Q2: I am observing secondary peaks in my HPLC chromatogram after storing the solution for a month. What are the likely degradation pathways? The Causality: The piperidine ring is a cyclic secondary amine susceptible to oxidative degradation. Long-term exposure to light, atmospheric oxygen, or trace peroxides in aging solvents can lead to N-oxidation or even cleavage of the C-N bond [4]. Furthermore, if stored in alcoholic solvents (like methanol or ethanol) under acidic conditions, the phenylacetic acid moiety can undergo Fisher esterification. The Solution: Always store stock solutions in anhydrous, aprotic solvents (e.g., LC-MS grade DMSO or DMF). Aliquot these stocks into amber glass vials to prevent photolytic degradation and backfill the headspace with Argon or Nitrogen to displace oxygen.

Q3: How should I handle the bulk powder to ensure >95% purity over long-term storage? The Causality: The hydrochloride salt form is hygroscopic. Moisture absorption facilitates hydrolytic micro-environments that slowly degrade the compound over time. The Solution: Store the bulk powder at 2-8°C in a tightly sealed container inside a desiccator[1]. Crucial step: Always allow the container to reach room temperature before opening. Opening a cold vial introduces condensation directly onto the powder, instantly compromising its stability.

Visualizations of Workflows and Pathways

SolubilityLogic Start Compound Precipitation in Aqueous Buffer CheckPH Assess Buffer pH Is it near pI (~7.4)? Start->CheckPH Zwitterion Zwitterion Formation (Low Solubility) CheckPH->Zwitterion Yes CoSolvent Use Co-Solvents (5-10% DMSO / PEG400) CheckPH->CoSolvent No AdjustPH Shift pH < 5.0 or > 9.0 (Protonate/Deprotonate) Zwitterion->AdjustPH Zwitterion->CoSolvent If pH cannot be changed Stable Stable Solubilized System AdjustPH->Stable CoSolvent->Stable

Logical workflow for troubleshooting and resolving zwitterion-induced precipitation.

DegradationPathways Parent 2-(4-(Piperidin-4-yl)phenyl)acetic acid Oxidation Oxidative Stress (Light / Air) Parent->Oxidation Thermal Thermal Stress (> 80°C) Parent->Thermal Solvent Reactive Solvents (e.g., Methanol + Acid) Parent->Solvent NOxide Piperidine N-Oxidation / Ring Cleavage Oxidation->NOxide Decarb Decarboxylation Thermal->Decarb Ester Esterification of Carboxylic Acid Solvent->Ester Mitigation1 Store under Argon in Dark NOxide->Mitigation1 Mitigation2 Store at 2-8°C Decarb->Mitigation2 Mitigation3 Use Aprotic Solvents (DMSO, DMF) Ester->Mitigation3

Degradation pathways of the compound and targeted mitigation strategies.

Step-by-Step Experimental Workflows

Workflow 1: Preparation of a Self-Validating 10 mM Stock Solution

Objective: Create a stable, oxidation-resistant stock solution suitable for downstream PROTAC synthesis or biological assays.

  • Equilibration: Remove the vial of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride from 2-8°C storage. Let it equilibrate to room temperature for 30 minutes in a desiccator to prevent moisture condensation.

  • Solvent Preparation: Degas anhydrous, LC-MS grade DMSO by sparging it with Argon for 10 minutes. This removes dissolved oxygen, protecting the piperidine ring from oxidation.

  • Dissolution: Weigh the required mass (e.g., 2.56 mg for 1 mL of 10 mM stock) into an amber glass vial. Add the degassed DMSO.

  • Agitation: Vortex gently until visually clear. Caution: Do not use ultrasonic baths for prolonged periods. Localized heating (cavitation) can induce premature thermal degradation [3].

  • Validation (Spectroscopic): Measure the absorbance of the solution at 600 nm using a UV-Vis spectrophotometer against a DMSO blank. An OD600 of < 0.01 indicates complete dissolution without micro-particulates.

  • Storage: Aliquot the validated solution into single-use volumes (e.g., 50 µL), flush the headspace with Argon, cap tightly, and store at -20°C.

Workflow 2: Stability-Indicating HPLC Protocol

Objective: Monitor the structural integrity of the piperidine ring and carboxylic acid over time to ensure reagent quality.

  • Column Selection: Utilize a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm) designed to handle basic compounds.

  • Mobile Phase Preparation:

    • Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile with 0.1% TFA.

    • Mechanistic Note: The addition of TFA is critical. It ensures the basic piperidine nitrogen remains fully protonated throughout the run, preventing interaction with residual silanols on the column and eliminating peak tailing.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via UV absorbance at 210 nm (for the aliphatic piperidine absorbance) and 254 nm (for the phenyl ring).

  • Validation (Mass Balance): Compare the peak area of your stored compound against a freshly prepared reference standard. The sum of the parent peak area and any new degradation peaks (e.g., an N-oxide peak, which will elute earlier due to increased polarity) must equal the total initial area. This confirms that no volatile degradants were lost during storage.

References

  • National Institutes of Health (PMC). "Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans." NIH. URL: [Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(4-(Piperidin-4-yl)phenyl)acetic acid

Welcome to the comprehensive technical guide for 2-(4-(Piperidin-4-yl)phenyl)acetic acid. This resource is tailored for researchers, scientists, and drug development professionals to effectively address and overcome the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for 2-(4-(Piperidin-4-yl)phenyl)acetic acid. This resource is tailored for researchers, scientists, and drug development professionals to effectively address and overcome the solubility issues associated with this compound. Within this guide, you will find detailed troubleshooting protocols, frequently asked questions (FAQs), and expert insights to facilitate the seamless use of this molecule in your experimental workflows.

Introduction

2-(4-(Piperidin-4-yl)phenyl)acetic acid is a bifunctional molecule featuring a basic piperidine moiety and an acidic carboxylic acid group. This structure confers zwitterionic properties, which can lead to significant solubility challenges, particularly in aqueous media at or near neutral pH. Understanding and manipulating the physicochemical properties of this compound are crucial for its successful application in research and development. This guide provides a structured approach to systematically tackle these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common inquiries and initial troubleshooting advice for handling 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Q1: Why is 2-(4-(Piperidin-4-yl)phenyl)acetic acid poorly soluble in neutral aqueous solutions?

A1: The limited aqueous solubility of this compound stems from its zwitterionic nature. At its isoelectric point (pI), the molecule carries both a positive charge on the piperidine nitrogen and a negative charge on the carboxylate group, resulting in a net neutral charge. This leads to strong intermolecular electrostatic interactions and hydrogen bonding, forming a stable crystal lattice that is difficult to dissolve in water.

Q2: I'm observing precipitation or a gel-like consistency when I try to dissolve the compound. What is causing this?

A2: This is a classic sign of a compound at or near its isoelectric point, where its solubility is at a minimum. To overcome this, the pH of the solvent must be adjusted to shift the equilibrium away from the zwitterionic form. By either acidifying or basifying the solution, you can ensure the molecule carries a net positive or negative charge, respectively, which enhances its interaction with polar water molecules and improves solubility.

Q3: What are the recommended starting solvents for this compound?

A3: For initial solubilization, it is advisable to use either acidic or basic aqueous solutions, such as 0.1 M HCl or 0.1 M NaOH. Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also effective for preparing concentrated stock solutions. When using organic stock solutions, it is important to be mindful of the final concentration in your aqueous experimental medium to avoid solvent-induced artifacts.

Q4: Can co-solvents be used to improve solubility in aqueous buffers?

A4: Yes, co-solvents can be a valuable tool. Pharmaceutically acceptable co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase solubility by reducing the overall polarity of the solvent system. A systematic screening of different co-solvents and their concentrations is recommended to find the optimal conditions for your specific needs, ensuring compatibility with your experimental setup.

Part 2: Troubleshooting Guides

This section offers detailed, step-by-step protocols for resolving specific solubility problems.

Guide 1: Systematic pH Adjustment for Enhanced Aqueous Solubility

This protocol provides a methodical approach to identify the optimal pH for dissolving 2-(4-(Piperidin-4-yl)phenyl)acetic acid in aqueous media.

Core Principle: The solubility of ionizable compounds is highly pH-dependent. Moving the pH away from the isoelectric point dramatically increases solubility.

Experimental Protocol:

  • Buffer Preparation: Prepare a range of buffers spanning from pH 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).

  • Solubility Assessment:

    • Accurately weigh a small amount of the compound (e.g., 1 mg) into separate vials.

    • Add a defined volume (e.g., 1 mL) of each buffer to the vials.

    • Vortex each sample for 1-2 minutes to facilitate dissolution.

    • Equilibrate the samples at a controlled temperature for 1-2 hours.

  • Quantification:

    • Visually inspect for any undissolved solid.

    • For quantitative analysis, centrifuge the vials and carefully collect the supernatant.

    • Determine the concentration of the dissolved compound using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot solubility as a function of pH to determine the optimal pH range for dissolution.

Workflow Diagram: pH-Dependent Solubility Optimization

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Series (pH 2-10) C Add Buffer & Vortex A->C B Weigh Compound B->C D Equilibrate Samples C->D E Centrifuge D->E F Collect Supernatant E->F G Quantify Concentration F->G H Plot Solubility vs. pH G->H

Caption: A systematic workflow for determining pH-dependent solubility.

Guide 2: Co-Solvent and Excipient Screening for Enhanced Solubility

This guide details a screening process for co-solvents and excipients when pH adjustment is not a viable option.

Core Principle: Co-solvents can enhance solubility by modifying the solvent polarity, while excipients like cyclodextrins can form inclusion complexes with the compound, increasing its apparent solubility.

Experimental Protocol:

  • Reagent Selection: Select a panel of relevant co-solvents (e.g., ethanol, propylene glycol, PEG 400) and excipients (e.g., hydroxypropyl-β-cyclodextrin).

  • Solvent System Preparation: Prepare a matrix of solvent systems with varying concentrations of co-solvents and excipients in your primary aqueous buffer.

  • Equilibrium Solubility Measurement:

    • Add an excess of the compound to each solvent system.

    • Agitate the samples at a constant temperature until equilibrium is reached (24-48 hours).

    • Filter the saturated solutions to remove undissolved solids.

    • Analyze the filtrate to determine the equilibrium solubility.

  • Data Comparison: Tabulate the results to identify the most effective co-solvents and excipients.

Data Summary Table: Solubility Enhancement with Co-Solvents and Excipients

Solvent SystemConcentration (%)Solubility (mg/mL)Fold Increase
Aqueous Buffer-Baseline1.0
Ethanol/Buffer20ResultValue
Propylene Glycol/Buffer20ResultValue
PEG 400/Buffer20ResultValue
HP-β-CD/Buffer5ResultValue

Note: Replace italicized text with your experimental data.

Logical Diagram: Approaches to Solubility Enhancement

A Solubility Challenge with 2-(4-(Piperidin-4-yl)phenyl)acetic acid B pH Adjustment A->B C Co-Solvent Addition A->C D Excipient Use A->D E Improved Solubility B->E C->E D->E

Caption: Key strategies for improving compound solubility.

Part 3: Advanced Formulation Strategies

For more persistent solubility issues, consider these advanced formulation techniques.

Salt Formation:

A highly effective strategy for improving both solubility and dissolution rate is to form a salt of the parent compound.[1][2] For 2-(4-(Piperidin-4-yl)phenyl)acetic acid, both acid addition salts (e.g., hydrochloride) and base addition salts (e.g., sodium) can be explored. A hydrochloride salt of this compound is commercially available, indicating its utility as a linker in PROTAC development.[3][4] A thorough salt screening study can identify the optimal salt form with improved physicochemical properties.[1]

Amorphous Solid Dispersions:

Creating an amorphous solid dispersion (ASD) is a powerful technique for significantly enhancing the solubility of crystalline compounds.[1] In an ASD, the drug is molecularly dispersed in a polymer matrix, which prevents crystallization and the associated energy barrier to dissolution.[5] This can lead to substantially higher apparent solubility and improved bioavailability.[1]

Co-amorphous Systems:

A newer approach involves the formation of co-amorphous systems, where the drug is combined with a low-molecular-weight excipient, such as an amino acid.[6] This strategy has shown promise for increasing the solubility of zwitterionic compounds and can be a viable option for parenteral formulations.[6]

References
  • Blesic, M., et al. (2018). Solubility Modifying Power of Zwitterionic Salts. Physical Chemistry Chemical Physics, 20(11), 7549-7554. Available at: [Link]

  • Li, S., et al. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 14(12), 4546-4557. Available at: [Link]

  • Kumar, S., & Nanda, A. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1935-1945. Available at: [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]

  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]

  • Chemsrc. 2-(4-piperidin-1-ylphenyl)acetic acid. Available at: [Link]

  • Raut, S., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-918.
  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]

  • PubChem. (4-(4-Phenyl-piperidin-1-YL)-benzenesulfonylamino)-acetic acid. Available at: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (2020). How to desalt zwitterions? Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Pharmaceutical Technology. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • PharmTech. (2022). Dissolution Method Troubleshooting. Available at: [Link]

  • Upperton. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Available at: [Link]

  • Pharmaceutical Technology. (2026). A Troubleshooting Guide for Topical Drug Manufacturing. Available at: [Link]

  • PubChemLite. 2-(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing PROTAC Linker Length with 2-(4-(Piperidin-4-yl)phenyl)acetic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, experience-driven guidance on utilizing 2-(4-(Piperidin-4-yl)phenyl)a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, experience-driven guidance on utilizing 2-(4-(Piperidin-4-yl)phenyl)acetic acid as a core building block for optimizing PROTAC® linker design. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and rational approach to your PROTAC development projects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the role and advantages of using a 2-(4-(Piperidin-4-yl)phenyl)acetic acid-based linker.

Q1: Why is the linker so critical in PROTAC design?

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex (Protein of Interest-PROTAC-E3 Ligase).[][2] An improperly designed linker can lead to steric hindrance, preventing complex formation, or position the lysine residues on the target protein suboptimally for ubiquitination.[]

Q2: What are the specific advantages of using a 2-(4-(Piperidin-4-yl)phenyl)acetic acid scaffold?

This particular linker building block offers several strategic advantages:

  • Conformational Rigidity: The piperidine-phenyl scaffold introduces a degree of rigidity compared to highly flexible alkyl or PEG linkers.[3] This rigidity can reduce the entropic penalty of forming the ternary complex, potentially leading to higher potency.[4]

  • Improved Physicochemical Properties: Saturated nitrogen heterocycles like piperidine can significantly improve the aqueous solubility of PROTACs, a common challenge for these large molecules.[5] This can also enhance cell permeability.[5][6]

  • Defined Vectorial Properties: The structure provides a well-defined exit vector from the ligand it's attached to, allowing for more predictable and systematic exploration of the three-dimensional space required for optimal ternary complex formation.

Q3: How does linker length impact PROTAC activity?

Linker length directly influences the distance between the recruited E3 ligase and the target protein. There is an optimal distance for every target-ligase pair that maximizes the efficiency of ubiquitin transfer.[7]

  • Too Short: A linker that is too short can cause steric clashes between the two proteins, preventing the formation of a stable complex.[2][4]

  • Too Long: An excessively long linker can lead to a high entropic penalty for complex formation and may not sufficiently restrict the proteins in a productive orientation.[2][4] Therefore, synthesizing a library of PROTACs with systematically varied linker lengths is a crucial step in optimization.

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems you may encounter during your experiments.

Problem 1: Low or No Target Degradation

This is the most common issue. A systematic, step-by-step diagnosis is key to identifying the root cause.

dot graph TD { A[Start: No/Low Degradation Observed] --> B{Confirm Binary Binding}; B --> C{Is binding to Target & E3 Ligase confirmed?}; C -- Yes --> D{Assess Ternary Complex Formation}; C -- No --> E[Troubleshoot Ligand Synthesis/Purity]; D --> F{Is a stable ternary complex formed?}; F -- Yes --> G{Evaluate Cell Permeability & Solubility}; F -- No --> H[Synthesize Linker Analogs]; G --> I{Is PROTAC permeable & soluble?}; I -- Yes --> J[Check for Proteasome Inhibition/Cellular Artifacts]; I -- No --> K[Modify Linker to Improve Physicochemical Properties]; H --> D; K --> G; subgraph "Legend" direction LR Troubleshooting_Step[Troubleshooting Step] Decision_Point{Decision Point} Action_Item[Action Item] end

} caption: Troubleshooting workflow for low PROTAC activity.

  • Step 1: Confirm Binary Binding Affinities.

    • Issue: The final PROTAC molecule may have lost affinity for either the target protein or the E3 ligase due to steric hindrance from the linker attachment point.

    • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your final PROTAC to the isolated target protein and E3 ligase.[8][9] If binding is significantly weakened, you may need to reconsider the linker attachment point on the respective ligand.[8]

  • Step 2: Directly Measure Ternary Complex Formation.

    • Issue: Even with good binary affinities, the linker may not orient the two proteins correctly to form a stable ternary complex. This lack of "cooperativity" is a common failure mode.

    • Solution: Use biophysical assays to directly quantify ternary complex formation. SPR is a powerful tool for this, where you can immobilize the E3 ligase, inject a mixture of your PROTAC and the target protein, and measure the binding response.[10][11][12] An increase in binding compared to the PROTAC alone indicates ternary complex formation.[8] Proximity-based assays like FRET or NanoBRET™ can also provide valuable data in a cellular context.[8][13]

  • Step 3: Evaluate Physicochemical Properties (Solubility & Permeability).

    • Issue: PROTACs are often large molecules that struggle to cross the cell membrane or have poor aqueous solubility, preventing them from reaching their intracellular target.[14][15][16] This is a major hurdle in PROTAC development.[14][15]

    • Solution:

      • Solubility: Measure the aqueous solubility of your PROTAC using techniques like nephelometry. If solubility is low, consider linker modifications. Incorporating polar groups or ionizable centers, like the piperidine nitrogen in your linker, can improve solubility.[5]

      • Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess cell permeability.[5][16] Linkers that can form intramolecular hydrogen bonds to shield polar surface area may exhibit better permeability.[17][18][19] Modifying the linker to balance hydrophilicity and lipophilicity is crucial.[8][14]

Problem 2: PROTAC Synthesis Fails or Yields are Low
  • Issue: The amide coupling reaction between the 2-(4-(Piperidin-4-yl)phenyl)acetic acid linker and the amine-functionalized warhead or E3 ligand is inefficient.

  • Causality: Standard coupling reagents may be insufficient for sterically hindered substrates or electron-deficient amines. Side reactions, such as racemization or the formation of N-acylurea byproducts with carbodiimides, can also reduce yields.[20]

  • Solution:

    • Choice of Coupling Reagent: While EDC/HOBt is a common and cost-effective choice, uronium-based reagents like HATU or HBTU are generally more efficient, especially for challenging couplings.[20][21][22] They offer faster reaction times and minimize racemization.[20][22]

    • Reaction Conditions: Ensure strictly anhydrous conditions, as water will quench the activated carboxylic acid. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the desired amine.[20]

    • Purification: Always purify the final PROTAC using reverse-phase HPLC to remove unreacted starting materials, coupling reagents, and byproducts, which can interfere with biological assays.[3]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your molecules.

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol describes the coupling of the 2-(4-(Piperidin-4-yl)phenyl)acetic acid linker (assuming one end is already attached and the other is a free carboxylic acid) to an amine-containing binding moiety.

Materials:

  • Linker-intermediate with free carboxylic acid (1.0 eq)

  • Amine-containing binding moiety (e.g., warhead-NH2 or E3-ligand-NH2) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the linker-intermediate and the amine-containing moiety in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Protocol 2: Western Blot for Measuring Target Degradation

This protocol allows for the semi-quantitative assessment of PROTAC-induced protein degradation in a cellular context.[23]

Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[24] Allow them to adhere overnight. Treat cells with a dose-response of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).[24]

  • Cell Lysis: Wash the cells with ice-cold PBS.[23] Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[23] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[24]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[24] Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[25]

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[25] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[25]

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Wash the membrane three times with TBST.[26]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Wash the membrane three times with TBST.[26]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[25] Re-probe the blot with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Section 4: Data Presentation

Systematic variation of the linker is essential. The data below is a representative example of how to tabulate results from a linker optimization study.

Table 1: Representative Data from a Linker Optimization Study

PROTAC IDLinker MoietyLinker Length (atoms)Ternary Complex Cooperativity (α)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1Phenyl-Piperidine105.25095
PROTAC-2Phenyl-Piperidine + 1x PEG1315.812>98
PROTAC-3 Phenyl-Piperidine + 2x PEG 16 25.1 5 >98
PROTAC-4Phenyl-Piperidine + 3x PEG198.34585
PROTAC-5Alkyl Chain161.185060

Note: This is illustrative data. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation. Cooperativity (α) is a measure of the enhancement of binding in the ternary complex versus binary binding, often determined by SPR.

Section 5: Visualizing Key Workflows

General PROTAC Synthesis Workflow

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: General synthetic workflow for PROTAC assembly.

References

  • MDPI. (2025, November 25). Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Retrieved from [Link]

  • Pharmacy Times. (2025, February 6). Unlocking PROTACs' Potential: Overcoming Development Challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and opportunities for in vivo PROTAC delivery. Retrieved from [Link]

  • Panome Bio. (2025, September 24). Trends and Challenges in Next-Gen PROTAC Development. Retrieved from [Link]

  • Springer. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

  • ACS Publications. (2023, January 6). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. Retrieved from [Link]

  • ChemRxiv. (2024, March 6). Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 12). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Retrieved from [Link]

  • ACS Publications. (2025, March 17). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • Drug Discovery and Development. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]

  • Semantic Scholar. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 11). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Retrieved from [Link]

  • ACS Publications. (2019, February 5). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. Retrieved from [Link]

  • Cytiva. (2024, September 4). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]

  • DMPK. (2023, July 7). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Frontiers. (2021, April 20). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

Sources

Optimization

Side reactions in 2-(4-(Piperidin-4-yl)phenyl)acetic acid synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid. As a critical semi-flexible linker utilized extensively in PROTAC (Proteolysis Targeting Chimera) de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

As a critical semi-flexible linker utilized extensively in PROTAC (Proteolysis Targeting Chimera) development and targeted protein degradation[1], the purity of this building block is paramount. Its synthesis typically involves a two-step sequence: a Suzuki-Miyaura cross-coupling followed by the catalytic hydrogenation of the pyridine ring.

This guide provides field-proven insights, root-cause analyses of common side reactions, and self-validating protocols to ensure high-yield, high-purity synthesis.

Process Overview

G SM1 4-Bromophenylacetic Acid + 4-Pyridineboronic Acid Step1 Suzuki-Miyaura Coupling (Pd catalyst, Base) SM1->Step1 Int1 2-(4-(Pyridin-4-yl)phenyl)acetic acid Step1->Int1 Main Pathway Side1 Side: 4,4'-Bipyridine & Ligand Aryl Transfer Step1->Side1 Side Reactions Step2 Catalytic Hydrogenation (H2, PtO2/Pd-C, HCl) Int1->Step2 Prod 2-(4-(Piperidin-4-yl)phenyl)acetic acid HCl Step2->Prod Main Pathway Side2 Side: Tetrahydropyridine & N-Alkylated Dimers Step2->Side2 Side Reactions

Workflow of 2-(4-(Piperidin-4-yl)phenyl)acetic acid synthesis and primary side reactions.

Module 1: Suzuki-Miyaura Cross-Coupling Troubleshooting

The first step involves the coupling of 4-bromophenylacetic acid with 4-pyridineboronic acid. While 4-bromophenylacetic acid is an excellent, versatile building block for attaching heteroaryl groups[2], the electron-deficient nature of 4-pyridineboronic acid makes it highly susceptible to side reactions.

Q: Why am I seeing high levels of 4,4'-bipyridine (homocoupling) and unreacted 4-bromophenylacetic acid? A: This is caused by the rapid protodeboronation and subsequent homocoupling of the 4-pyridineboronic acid under basic aqueous conditions. When the boronic acid degrades faster than the oxidative addition complex can transmetalate, the catalytic cycle stalls, leaving unreacted starting material and generating polychlorinated or homocoupled biphenyl impurities[3]. Solution: Implement a "slow-release" strategy by adding the boronic acid dropwise via a syringe pump, or use a pinacol ester derivative to slow down the transmetalation pre-equilibrium, matching it with the rate of oxidative addition.

Q: LC-MS shows an impurity with a mass corresponding to a phenyl group instead of a pyridyl group. Where is this coming from? A: This is a known ligand-aryl transfer impurity. When using triphenylphosphine ( PPh3​ ) based palladium catalysts, the aryl group on the phosphorus atom can migrate to the palladium center and participate in the coupling, yielding 2-(biphenyl-4-yl)acetic acid[3]. Solution: Switch to a ligand-free system (e.g., Pd(OAc)2​ in water/organic mixtures)[4] or use sterically hindered, electron-rich dialkylbiaryl phosphine ligands (like XPhos) which resist aryl migration.

Quantitative Data: Suzuki Coupling Optimization

Table 1: Impact of reaction parameters on the coupling of 4-bromophenylacetic acid and 4-pyridineboronic acid.

Catalyst SystemSolvent / BaseConversion (%)Homocoupling Impurity (%)Ligand Transfer Impurity (%)
Pd(PPh3​)4​ (5 mol%)Toluene/H2O, Na2​CO3​ 65%18%8%
Pd(dppf)Cl2​ (3 mol%)Dioxane/H2O, K3​PO4​ 82%12%< 1%
Pd(OAc)2​ (no ligand)NMP/H2O, K2​CO3​ 98%< 2%0% (Not applicable)
Protocol 1: Optimized Ligand-Free Suzuki Coupling

Self-Validating Step: The absence of phosphine ligands eliminates the risk of aryl-transfer, serving as an inherent control for product purity.

  • Preparation: Charge a nitrogen-purged flask with 4-bromophenylacetic acid (1.0 equiv), 4-pyridineboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of N-Methyl-2-pyrrolidone (NMP) and Water (3:1 v/v)[4].

  • Catalyst Addition: Add Pd(OAc)2​ (2 mol%).

  • Reaction: Heat the mixture to 65 °C for 20 hours under vigorous stirring[4].

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd black, acidify the aqueous filtrate to pH 4-5 using 1M HCl to precipitate the 2-(4-(pyridin-4-yl)phenyl)acetic acid intermediate. Filter and dry.

Module 2: Pyridine Hydrogenation Troubleshooting

The reduction of the pyridine intermediate to the piperidine core is notoriously challenging. The process requires navigating thermodynamic barriers while avoiding over-reduction or condensation.

Mech Pyr Pyridine Intermediate Radical Radical Anion Intermediate (Outer-sphere ET) Pyr->Radical Neutral/Basic Media Protonated Pyridinium Cation (Acidic Media) Pyr->Protonated HCl Addition Partial Tetrahydropyridine (Incomplete Reduction) Radical->Partial Dimer Dimerization / Condensation Radical->Dimer Target Piperidine Core (Complete 6e-/6H+ Reduction) Protonated->Target H2, Catalyst Partial->Target Extended Time/Pressure

Mechanistic divergence in pyridine hydrogenation leading to target piperidine or side products.

Q: My reaction stalls, and LC-MS shows a mass [M+H] - 2 Da relative to the target. Why does the reduction stop at the tetrahydropyridine intermediate? A: The electrochemical and thermal reduction of pyridine via outer-sphere electron transfer produces a highly reactive radical anion intermediate. In neutral or basic conditions, this intermediate is stable enough to desorb from the catalyst prematurely, resulting in partial hydrogenation (1,2,3,6-tetrahydropyridine)[5]. Furthermore, the resulting basic piperidine product strongly coordinates to the heterogeneous catalyst (like Pd/C), poisoning it and halting the reaction.

Q: I am detecting high-molecular-weight impurities and N-methylated side products. How do I suppress these? A: The main side reactions during pyridine hydrogenation include condensation (dimerization of the radical intermediates), rupture of the C-N bond, and alkylation of the piperidino nitrogen[6]. If you are using Methanol as a solvent without acid, the secondary amine (piperidine) can undergo reductive amination with formaldehyde (generated from methanol oxidation at the catalyst surface), leading to N-methylation. Solution: Conduct the hydrogenation in strictly acidic media (e.g., adding stoichiometric HCl). Protonating the pyridine nitrogen to a pyridinium cation alters the reduction mechanism, bypassing the radical anion intermediate and directly yielding the piperidine salt[5]. This also prevents catalyst poisoning and solvent alkylation.

Quantitative Data: Hydrogenation Condition Screening

Table 2: Effects of additives and catalysts on the hydrogenation of 2-(4-(pyridin-4-yl)phenyl)acetic acid (50 psi H2​ , 50 °C).

CatalystSolvent / AdditiveTarget Yield (%)Tetrahydropyridine (%)Dimer/Condensation (%)
10% Pd/CMethanol (Neutral)35%40%25%
10% Pd/CMethanol + 1.5 eq HCl88%< 2%< 1%
PtO2​ (Adam's)Methanol + 1.5 eq HCl96%Not DetectedNot Detected
Protocol 2: Acid-Mediated Catalytic Hydrogenation

Self-Validating Step: The precipitation of the product as a hydrochloride salt directly from the reaction mixture confirms complete protonation and prevents secondary amine side reactions.

  • Preparation: In a high-pressure hydrogenation vessel, suspend 2-(4-(pyridin-4-yl)phenyl)acetic acid (1.0 equiv) in Methanol (10 mL/g of substrate).

  • Acidification: Slowly add concentrated aqueous HCl (1.5 to 2.0 equiv). Stir until the substrate fully dissolves as the pyridinium hydrochloride salt.

  • Catalyst Addition: Under a strict nitrogen atmosphere, carefully add Platinum dioxide ( PtO2​ , Adam's catalyst, 5 mol%). Note: PtO2​ is preferred over Pd/C to minimize benzylic C-C bond hydrogenolysis (loss of the acetic acid moiety).

  • Hydrogenation: Purge the vessel with H2​ gas three times. Pressurize to 50 psi and heat to 50 °C. Stir vigorously for 12-16 hours.

  • Workup: Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride[1] as a high-purity white powder.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromophenylacetic Acid: An Essential Intermediate for Pharmaceutical Research. Retrieved from: [Link]

  • ResearchGate. Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from:[Link]

  • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from: [Link]

  • ResearchGate. Continuous Flow Hydrogenation of Functionalized Pyridines. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: PROTAC Assembly with 2-(4-(Piperidin-4-yl)phenyl)acetic acid

Welcome from the Application Science Team Welcome to the targeted protein degradation (TPD) technical support hub. As a Senior Application Scientist, I frequently see researchers struggle with bifunctional linkers that p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Application Science Team

Welcome to the targeted protein degradation (TPD) technical support hub. As a Senior Application Scientist, I frequently see researchers struggle with bifunctional linkers that possess unprotected orthogonal reactive sites.

The molecule 2-(4-(Piperidin-4-yl)phenyl)acetic acid (often supplied as a hydrochloride salt) is a highly valuable semi-flexible linker. Incorporating this rigid 4-aryl piperidine scaffold into your PROTAC can drastically impact the 3D orientation of the degrader, pre-organizing it to favor stable ternary complex formation (Target Protein–PROTAC–E3 Ligase) and improving metabolic stability compared to flexible PEG linkers [1].

However, because it contains both an unprotected secondary amine (piperidine) and a carboxylic acid, improper reaction sequencing will lead to catastrophic oligomerization. The protocols and troubleshooting FAQs below are designed as self-validating systems —meaning every critical step includes a built-in analytical checkpoint to ensure you never waste expensive E3 or POI (Protein of Interest) ligands.

Validated Synthetic Workflow

To prevent self-condensation, the chemical logic dictates that we must first functionalize the secondary amine via reductive amination. This converts the piperidine into an unreactive tertiary amine, safely allowing the subsequent activation of the carboxylic acid for amide coupling [2].

PROTAC_Chemically_Sound_Workflow Linker 2-(4-(Piperidin-4-yl)phenyl)acetic acid (Unprotected Bifunctional Linker) Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCE, AcOH) Linker->Step1 Piperidine N-alkylation Intermediate Intermediate: Tertiary Amine (Prevents Oligomerization) Step1->Intermediate E3 E3 Ligase Ligand (Aldehyde Handle) E3->Step1 Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Intermediate->Step2 COOH Activation PROTAC Final PROTAC Molecule (Ternary Complex Degrader) Step2->PROTAC POI POI Ligand (Primary/Secondary Amine) POI->Step2

Optimal synthesis sequence preventing linker oligomerization during PROTAC assembly.

Step-by-Step Methodologies

Protocol A: Piperidine N-Alkylation (Reductive Amination)

Causality: We use Sodium triacetoxyborohydride (NaBH(OAc)₃) because it is a mild reducing agent that selectively reduces iminium ions over free aldehydes. This prevents the E3-aldehyde from being prematurely reduced to an alcohol [2].

  • Preparation: Suspend 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 eq) and your E3-ligase aldehyde (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Catalysis: Add 1-2% (v/v) glacial acetic acid (AcOH) and N,N-Diisopropylethylamine (DIPEA) (1.0 eq) to neutralize the linker's HCl salt. Stir at room temperature for 1 hour to allow iminium ion formation.

  • Self-Validation Checkpoint: Do not add the reductant yet. Pull a 1 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You must observe the mass of the iminium intermediate and the disappearance of the aldehyde.

  • Reduction: Once iminium formation is confirmed, add NaBH(OAc)₃ (2.5 eq) in one portion. Stir for 4–12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate. The resulting tertiary amine intermediate is generally pure enough for the next step.

Protocol B: Carboxylic Acid Activation & Amide Coupling

Causality: HATU is utilized to generate a highly reactive HOAt ester, which is necessary to overcome the steric hindrance of the phenylacetic acid moiety. An excess of DIPEA is critical here to ensure the tertiary amine from Step 1 does not sequester the base required for the coupling [3][4].

  • Activation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF. Add DIPEA (4.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.

  • Self-Validation Checkpoint: Pull a 1 µL aliquot and quench it in methanol. Run an LC-MS. You must observe the mass of the methyl ester (formed by MeOH quenching the active ester). If you only see the free acid mass, activation has failed—add more DIPEA.

  • Coupling: Add the POI-amine ligand (1.1 eq). Stir for 2–6 hours at room temperature.

  • Purification: Dilute with EtOAc and wash extensively with 5% LiCl (to remove DMF) and saturated NaHCO₃ (to remove the HOAt byproduct). Purify via reverse-phase prep-HPLC.

Quantitative Optimization Data

Use the following benchmark metrics to evaluate the health of your PROTAC synthesis at each stage.

Reaction PhasePrimary ReagentsOptimal EquivalentsTemp / TimeExpected YieldKey QC Metric (Self-Validation)
1. Reductive Amination NaBH(OAc)₃, AcOHLinker: 1.0Aldehyde: 1.05Reductant: 2.525°C / 4-12h75–85%LC-MS: [M+H]⁺ of tertiary amine intermediate
2. Amide Coupling HATU, DIPEAInterm: 1.0POI: 1.1HATU: 1.2Base: 4.025°C / 2-6h65–80%LC-MS: Disappearance of free acid, formation of PROTAC mass

Troubleshooting Guide & FAQs

Q: Why is my amide coupling yielding a complex mixture of oligomers and polymeric masses? A: You likely attempted to activate the carboxylic acid of the raw linker before functionalizing the piperidine. 2-(4-(Piperidin-4-yl)phenyl)acetic acid contains an unprotected secondary amine. If you add HATU, the molecules will cross-react and self-condense. You must either perform the reductive amination first (converting the piperidine to an unreactive tertiary amine) or purchase a Boc-protected variant of the linker (e.g., 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid) [5].

Q: During reductive amination, I am recovering unreacted linker and a reduced E3-ligase alcohol. What went wrong? A: This indicates premature reduction. While NaBH(OAc)₃ is mild, it will slowly reduce aldehydes if the iminium ion hasn't fully formed. Ensure you are adding 1-2% acetic acid to catalyze the condensation, and strictly observe the Self-Validation Checkpoint (waiting 1 hour) before adding the borohydride [2].

Q: My HATU coupling is stalling at 50% conversion, and the LC-MS shows unactivated free acid. A: This is almost always a pH issue. The raw linker is supplied as a hydrochloride salt , and your POI-amine may also be a salt. Furthermore, the tertiary amine formed in Step 1 acts as a proton sponge. If you do not provide enough DIPEA (we recommend 4.0 equivalents minimum), the reaction environment will be too acidic for HATU to generate the active HOAt ester [3].

Q: The final PROTAC is highly impure and difficult to separate from a co-eluting peak on reverse-phase HPLC. A: That co-eluting peak is likely 1-hydroxy-7-azabenzotriazole (HOAt), the byproduct of HATU coupling. HOAt is highly polar and often streaks on C18 columns. To resolve this, perform a rigorous aqueous workup with saturated NaHCO₃ before chromatography to wash the HOAt into the aqueous layer. Alternatively, switch your HPLC mobile phase to a basic buffer (e.g., 0.1% NH₄OH in Water/MeCN) to keep HOAt ionized and eluting in the void volume [4].

References

  • Nature Communications (via PMC). Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation. [Link]

  • ACS Medicinal Chemistry Letters (via PMC). Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Coupling Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with bifunctional building blocks like 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with bifunctional building blocks like 2-(4-(Piperidin-4-yl)phenyl)acetic acid. Widely utilized as a semi-flexible linker in PROTAC development and targeted protein degradation , this molecule presents unique synthetic hurdles. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yielding amide bond formations.

FAQ Section 1: Understanding the Substrate (The Zwitterion Challenge)

Q: Why does my direct coupling reaction with 2-(4-(Piperidin-4-yl)phenyl)acetic acid yield a complex mixture or insoluble polymers?

A: The root cause lies in the molecule's structural dualism. It contains both a basic secondary amine (the piperidine ring) and an acidic carboxylic acid. In solution, it exists predominantly as a zwitterion (an internal salt) 1. This drastically reduces its solubility in common organic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Furthermore, introducing a coupling reagent without prior protection initiates uncontrolled intermolecular self-condensation, yielding oligomeric byproducts.

The Solution: Orthogonal protection is non-negotiable. You must mask the functional group that is not participating in the desired coupling.

G Start 2-(4-(Piperidin-4-yl)phenyl)acetic acid (Zwitterion) Decision Target Coupling? Start->Decision ProtectN Protect Amine (Boc2O) Isolate Boc-Acid Decision->ProtectN React Acid ProtectC Protect Acid (Esterification) Isolate Piperidine-Ester Decision->ProtectC React Amine CoupleAmine Add External Amine + HATU/DIPEA ProtectN->CoupleAmine CoupleAcid Add External Acid + EDC/HOBt ProtectC->CoupleAcid Success1 Target Amide (Acid coupled) CoupleAmine->Success1 Success2 Target Amide (Amine coupled) CoupleAcid->Success2

Decision tree for orthogonal protection and coupling of zwitterionic piperidine-acetic acid.

FAQ Section 2: Reagent Selection & Optimization

Q: Which coupling reagent system provides the highest efficiency for the Boc-protected derivative?

A: The choice of reagent dictates both the reaction kinetics and the workup complexity. For the Boc-protected 2-(4-(Piperidin-4-yl)phenyl)acetic acid, HATU/DIPEA is the gold standard for rapid, high-yielding coupling, especially with sterically hindered amines 2. However, EDC/HOBt remains a robust alternative when aqueous workup is preferred to remove byproducts, as its urea derivative is water-soluble 3.

Quantitative Comparison of Coupling Reagents

Coupling SystemTypical YieldReaction TimeByproduct SolubilityRisk of GuanidinylationBest Use Case
HATU / DIPEA >90%1 - 2 hoursOrganic solubleHigh (if excess used)Hindered amines, fast synthesis
EDC / HOBt 75 - 85%4 - 24 hoursWater solubleNoneLarge-scale, simple aqueous workup
PyBOP / DIPEA 80 - 90%2 - 4 hoursOrganic solubleNoneAlternative to HATU to avoid side reactions
FAQ Section 3: Troubleshooting Common Side Reactions

Q: My LC-MS shows a mass corresponding to my amine starting material + 98 Da. What happened?

A: This is a classic guanidinylation side reaction 2. Uronium-based reagents like HATU are actually aminium salts. If HATU is present in excess, or if the pre-activation time is too long, your target basic amine will attack the electrophilic carbon of the HATU molecule instead of the activated ester. This forms a stable, unreactive guanidinium byproduct, rendering your amine inactive.

Solution: Strictly control stoichiometry. Use exactly 1.05 to 1.1 equivalents of HATU relative to the carboxylic acid. Alternatively, switch to a phosphonium-based reagent like PyBOP, which cannot form guanidinium adducts.

G Acid Boc-Protected Acid Base DIPEA (2.5-3.0 eq) Deprotonation Acid->Base HATU HATU (1.05-1.1 eq) Activation Base->HATU ActiveEster OAt Active Ester Intermediate HATU->ActiveEster SideReaction Guanidinylation Byproduct (Inactive Amine) HATU->SideReaction Excess HATU Amine Target Amine (1.0-1.2 eq) ActiveEster->Amine Product Desired Amide Product Amine->Product Amine->SideReaction Nucleophilic Attack

HATU activation pathway highlighting the risk of guanidinylation with excess reagent.

Validated Experimental Methodologies
Protocol 1: N-Boc Protection of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

Self-Validating Principle: The reaction transitions from a heterogeneous suspension (insoluble zwitterion) to a homogeneous solution as the piperidine nitrogen is protected and the molecule becomes a highly soluble sodium salt.

  • Preparation: Suspend 2-(4-(Piperidin-4-yl)phenyl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1 M aqueous NaOH (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. The mixture will become a clear, homogeneous solution indicating successful disruption of the zwitterion network.

  • Workup: Concentrate under reduced pressure to remove dioxane. Wash the basic aqueous layer with diethyl ether to remove unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH 2-3 using 1 M HCl. The Boc-protected acid will precipitate. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the pure intermediate.

Protocol 2: Amide Coupling via HATU/DIPEA

Self-Validating Principle: Pre-activation generates a distinct yellow tint (formation of the HOAt active ester). The disappearance of this color often correlates with the consumption of the active ester by the amine.

  • Dissolution: Dissolve the Boc-protected 2-(4-(Piperidin-4-yl)phenyl)acetic acid (1.0 eq) in anhydrous DMF (0.1 - 0.2 M concentration) under an inert atmosphere (N₂ or Argon) 2.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 - 3.0 eq). The excess base ensures complete deprotonation of the carboxylic acid and neutralizes any amine salts.

  • Activation: Cool to 0 °C. Add HATU (1.05 eq) in one portion. Stir for exactly 5–10 minutes. Do not exceed this time to prevent degradation of the active ester.

  • Coupling: Add the target amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl, water, and brine to remove DMF and DIPEA salts. Dry and concentrate for purification.

References
  • Title: 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95% | Sigma-Aldrich Source: sigmaaldrich.com URL: Link

  • Title: 8.2: Reactions of Amino Acids - Chemistry LibreTexts Source: libretexts.org URL: 1

  • Title: Optimizing amide bond formation for piperidine carboxylic acids - Benchchem Source: benchchem.com URL: 2

  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem Source: bachem.com URL: 3

Sources

Troubleshooting

2-(4-(Piperidin-4-yl)phenyl)acetic acid reaction condition optimization

Welcome to the technical support hub for the synthesis and optimization of 2-(4-(piperidin-4-yl)phenyl)acetic acid and its derivatives. This resource is designed to provide researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis and optimization of 2-(4-(piperidin-4-yl)phenyl)acetic acid and its derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate the common challenges encountered during the synthesis of this important scaffold. As a key building block in medicinal chemistry, particularly for the development of PROTACs and other therapeutics, mastering its synthesis is crucial. This guide offers troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance your success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(4-(piperidin-4-yl)phenyl)acetic acid, which typically involves a multi-step process. A common synthetic route involves the preparation of a Boc-protected intermediate, 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, followed by deprotection.

Issue 1: Low Yield in the Initial Coupling Step (e.g., Suzuki Coupling)

Question: I am attempting to synthesize the core phenyl-piperidine structure via a Suzuki coupling between a piperidine-containing boronic acid derivative and a bromo-phenylacetic acid derivative, but my yields are consistently low. What factors should I investigate?

Answer: Low yields in Suzuki coupling reactions are a frequent challenge. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. While Pd(PPh₃)₄ is a common choice, other catalysts like Pd(OAc)₂ with ligands such as PCy₃ or P(t-Bu)₃ might offer better results, especially for challenging substrates.[1] Consider screening a panel of catalysts and ligands to identify the optimal combination for your specific substrates.

  • Base Selection and Strength: The base is essential for activating the boronic acid.[1] Commonly used bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield. If you are using a weaker base like Na₂CO₃, consider switching to a stronger one like K₂CO₃ or Cs₂CO₃, especially if your substrates are sterically hindered.

  • Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base is standard.[2] The ratio of the organic solvent to water can influence the reaction efficiency. Experiment with different solvent systems and ratios to find the optimal conditions. Green chemistry approaches using water as the primary solvent with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) have also proven effective.[3]

  • Reaction Temperature: Suzuki couplings are typically run at elevated temperatures (e.g., 80-100 °C).[3] If your reaction is sluggish, a moderate increase in temperature might be beneficial. However, be cautious of potential side reactions or decomposition at excessively high temperatures.

  • Purity of Starting Materials: Ensure that your boronic acid derivative and aryl halide are pure. Impurities can poison the catalyst and inhibit the reaction. Boronic acids are prone to dehydration to form boroxines; it's good practice to use freshly opened or properly stored reagents.

Issue 2: Incomplete Hydrolysis of the Nitrile Precursor

Question: I'm synthesizing the acetic acid moiety by hydrolyzing the corresponding phenylacetonitrile derivative, but the reaction stalls, leaving a significant amount of starting material. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid is a robust transformation but can be challenging. Here are some key parameters to optimize:

  • Reaction Conditions (Acidic vs. Basic): Both acidic and basic conditions can effect this transformation.

    • Acidic Hydrolysis: Concentrated acids like H₂SO₄ or HCl are commonly used.[4] If the reaction is slow, increasing the reaction temperature or using a stronger acid might be necessary. However, be mindful of potential side reactions like dehydration or polymerization, especially with sensitive substrates.

    • Basic Hydrolysis: Strong bases like NaOH or KOH in an aqueous or alcoholic solvent are also effective.[5] This method is often preferred as it can be less harsh on other functional groups. If you are experiencing incomplete hydrolysis, consider increasing the concentration of the base, the reaction temperature, or the reaction time.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the overall reaction rate. A mixture of water and a co-solvent like ethanol or THF can improve the solubility of organic substrates.[5]

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent unnecessary decomposition of the product due to prolonged exposure to harsh conditions.

Issue 3: Difficulty in Removing the Boc Protecting Group

Question: I am having trouble with the final deprotection step of 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. The reaction is either incomplete or results in the formation of multiple byproducts. What are the best practices for Boc deprotection in this context?

Answer: The cleavage of the tert-butyloxycarbonyl (Boc) group is a standard procedure, but its efficiency can be influenced by several factors. Here's a guide to optimizing this step:

  • Acid Choice and Concentration: Strong acids are required for Boc deprotection. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[6][7]

    • TFA: Typically used in a mixture with a scavenger and a solvent like dichloromethane (DCM). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7]

    • HCl: Can be used as a solution in an organic solvent like dioxane or diethyl ether.[8]

  • Scavengers: During acid-mediated deprotection, the liberated tert-butyl cation is highly reactive and can lead to unwanted side reactions, particularly alkylation of electron-rich aromatic rings or sensitive functional groups. The inclusion of scavengers is crucial to trap these cations.[7][9]

    • Common Scavengers: Water, triisopropylsilane (TIS), and thioanisole are frequently used. The choice of scavenger depends on the specific amino acid composition if this were a peptide, but for this small molecule, TIS is a good general-purpose scavenger.[7]

  • Reaction Time and Temperature: Boc deprotection is usually rapid and can often be completed at room temperature within 1-2 hours.[8] Monitor the reaction by TLC or LC-MS to determine the point of complete deprotection and avoid prolonged exposure to strong acid, which can lead to degradation.

  • Work-up Procedure: After the reaction is complete, the acid needs to be removed. This is typically done by evaporation under reduced pressure. The resulting crude product can then be purified. Precipitation of the product from a cold solvent like diethyl ether is a common method for isolation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-(4-(piperidin-4-yl)phenyl)acetic acid?

A1: A common and reliable synthetic pathway starts with commercially available materials and involves the following key steps:

  • Coupling: A Suzuki or similar cross-coupling reaction to form the C-C bond between the phenyl and piperidine rings. Often, this is performed on a Boc-protected piperidine derivative and a bromo- or iodo-phenylacetic ester.[2][3]

  • Hydrolysis: If an ester was used in the coupling step, it is hydrolyzed to the corresponding carboxylic acid using a base like NaOH or LiOH.[5]

  • Deprotection: The final step is the removal of the Boc protecting group using a strong acid like TFA or HCl to yield the desired product, often as a salt.[7][8]

Q2: How can I purify the final product, 2-(4-(piperidin-4-yl)phenyl)acetic acid?

A2: The purification strategy for the final product depends on its physical properties and the nature of the impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.[10]

  • Chromatography: Flash column chromatography on silica gel can be used to separate the product from impurities. A polar solvent system, often containing a small amount of a basic modifier like triethylamine to prevent streaking of the amine on the silica, is typically required.

  • Acid-Base Extraction: Since the product is an amino acid, it possesses both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups. This property can be exploited for purification through acid-base extraction to remove non-ionizable impurities.[11]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Several side reactions can occur, leading to impurities and lower yields.

  • Over-alkylation: In steps involving the piperidine nitrogen, there is a risk of forming a quaternary ammonium salt if the alkylating agent is used in excess or if the reaction conditions are not carefully controlled.[11]

  • Homocoupling: During Suzuki reactions, homocoupling of the boronic acid derivative can occur, leading to the formation of a bipiperidine byproduct.

  • Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture, leading to the formation of the corresponding de-borylated starting material.

  • Alkylation by Scavenger Adducts: During Boc deprotection, if scavengers are not used, the tert-butyl cation can alkylate the aromatic ring or other nucleophilic sites.

Key Reaction Condition Parameters

ParameterSuzuki CouplingNitrile HydrolysisBoc Deprotection
Catalyst/Reagent Pd(OAc)₂, Pd(PPh₃)₄H₂SO₄, NaOH, KOHTFA, HCl
Base/Acid Conc. 2-3 equivalents2-5 M50-95% (TFA), 4M (HCl)
Solvent Toluene/H₂O, Dioxane/H₂OH₂O, Ethanol/H₂ODCM, Dioxane, Ether
Temperature 80-100 °C80-110 °CRoom Temperature
Time 2-24 hours2-12 hours1-4 hours
Additives Phosphine Ligand, TBAB-Scavengers (TIS, H₂O)

Experimental Workflow and Visualization

General Synthetic Workflow

The following diagram illustrates a typical synthetic sequence for preparing 2-(4-(piperidin-4-yl)phenyl)acetic acid.

SynthesisWorkflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Boc Deprotection A Boc-piperidine boronic acid ester C Boc-protected intermediate ester A->C Pd Catalyst, Base B 4-Bromophenylacetic acid ester B->C D Boc-protected intermediate ester E Boc-protected acetic acid D->E NaOH or LiOH, H2O/THF F Boc-protected acetic acid G Final Product (HCl or TFA salt) F->G TFA/DCM or HCl/Dioxane

Sources

Optimization

Avoiding degradation of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

Welcome to the Technical Support Center for 2-(4-(Piperidin-4-yl)phenyl)acetic acid . This portal is designed for researchers, analytical scientists, and drug development professionals utilizing this bifunctional molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-(Piperidin-4-yl)phenyl)acetic acid . This portal is designed for researchers, analytical scientists, and drug development professionals utilizing this bifunctional molecule, frequently employed as a semi-flexible linker in PROTAC development and targeted protein degradation[1].

Because this molecule contains both a basic secondary amine (piperidine) and an acidic moiety (phenylacetic acid), it exhibits amphoteric behavior. This dual nature introduces competing degradation pathways that require precise environmental controls and stability-indicating analytical methods.

Module 1: Molecular Pathology & Degradation Mechanisms

To prevent degradation, we must first understand the causality behind the molecule's structural vulnerabilities. The degradation of 2-(4-(Piperidin-4-yl)phenyl)acetic acid is driven by two distinct thermodynamic sinks:

  • Piperidine Ring Oxidation: The secondary amine in the piperidine ring is highly susceptible to atmospheric oxygen and photo-oxidative degradation. The lone pair on the nitrogen reacts with reactive oxygen species (ROS) or atmospheric O2 to form N-oxides (+16 Da)[2]. Furthermore, OH-initiated photo-oxidation can cause hydrogen abstraction at the C2 position, leading to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine)[3].

  • Phenylacetic Acid Decarboxylation: Phenylacetic acid derivatives are prone to decarboxylation (-44 Da) under thermal stress or in the presence of transition metal catalysts. The mechanism proceeds via the formation of a benzylic radical or a ring-protonated zwitterion intermediate, which subsequently releases CO2 to form a thermodynamically stable substituted toluene derivative[4],[5].

Pathway A 2-(4-(Piperidin-4-yl)phenyl)acetic acid (Intact API / Linker) B Piperidine Ring Oxidation A->B O2, UV Light, Metals C Phenylacetic Decarboxylation A->C Heat >60°C, Radicals B1 N-Oxide Formation (+16 Da) Imine Formation (-2 Da) B->B1 C1 Toluene Derivative (-44 Da) CO2 Release C->C1

Mechanistic degradation pathways of 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Module 2: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS analysis shows a new impurity peak with a mass shift of +16 Da. What is causing this, and how do I prevent it? A1: A +16 Da mass shift is the hallmark of piperidine N-oxide formation [2]. This occurs when the secondary amine is oxidized by dissolved oxygen in your solvent or atmospheric oxygen during storage.

  • Causality: The electron-rich nitrogen readily donates its lone pair to oxidizing agents.

  • Solution: Store the compound as a hydrochloride salt (which protonates the amine, tying up the lone pair and drastically reducing nucleophilicity)[1]. For solutions, purge solvents with Argon or Nitrogen to displace dissolved O2, and store in amber vials to prevent photo-oxidation[2].

Q2: I am observing a loss of assay purity over time, and the primary degradant has a mass of M-44. What is happening? A2: An M-44 peak indicates decarboxylation (loss of CO2), converting your phenylacetic acid into a 4-(piperidin-4-yl)toluene derivative[4].

  • Causality: Decarboxylation is thermodynamically driven by heat and can be catalyzed by trace transition metals (e.g., Fe, Cu) leached from stainless steel spatulas or low-grade solvents[4],[5].

  • Solution: Ensure processing temperatures remain below 60°C. Use metal-free spatulas (e.g., PTFE or ceramic) for handling the solid API, and utilize HPLC-grade solvents free of trace metal impurities.

Q3: Can I dissolve this compound in Methanol or Ethanol for long-term stock solutions? A3: No. Storing carboxylic acids in primary alcohols leads to Fischer esterification over time, resulting in a +14 Da (methyl ester) or +28 Da (ethyl ester) mass shift. For long-term liquid storage, use aprotic solvents like DMSO or DMF, provided they are anhydrous and peroxide-free.

Workflow S1 LC-MS Purity Analysis S2 Identify Mass Shift (Δm) S1->S2 M1 Δm = +16 Da (N-Oxidation) S2->M1 M2 Δm = -44 Da (Decarboxylation) S2->M2 M3 Δm = +14 Da (Methyl Esterification) S2->M3 A1 Purge with Argon Store in Dark at 2-8°C M1->A1 A2 Avoid High Heat Check for Metal Impurities M2->A2 A3 Switch Solvent (Avoid MeOH/EtOH) M3->A3

LC-MS troubleshooting workflow for identifying and resolving degradation issues.

Module 3: ICH Q1A Stability Compliance Data

To comply with ICH Q1A(R2) guidelines for new drug substances[6],[7], stability testing must evaluate the compound under specific environmental stressors. The table below summarizes the expected quantitative stability profile and the causal rationale for mitigation.

ICH Q1A ConditionTemp / HumidityDurationPrimary Degradation RiskMitigation / Storage Recommendation
Long-Term 25°C ± 2°C / 60% RH12 MonthsSlow oxidation of piperidineStore as HCl salt at 2-8°C in tightly sealed, opaque containers[1].
Accelerated 40°C ± 2°C / 75% RH6 MonthsDecarboxylation & OxidationUtilize desiccant packs; maintain inert headspace (Argon)[2].
Photostability (Q1B) 1.2M lux hours + 200W-h/m² UVN/APhoto-oxidation (Imine formation)Amber glass vials are mandatory; avoid direct benchtop light exposure[2],[3].
Stress (Thermal) 60°C14 DaysRapid Decarboxylation (-44 Da)Do not exceed 50°C during solvent evaporation or drying phases[4].

Module 4: Self-Validating Protocol for Stability-Indicating Assay

To accurately monitor the degradation of 2-(4-(Piperidin-4-yl)phenyl)acetic acid, you must use a stability-indicating HPLC method capable of resolving the parent compound from its N-oxide and decarboxylated derivatives[2].

This protocol is self-validating : it requires the deliberate generation of forced-degradation controls to prove that the chromatographic method can successfully separate the intact molecule from its degradants before analyzing actual samples.

Step 1: Mobile Phase Preparation
  • Rationale: The piperidine ring is highly basic. If analyzed at a neutral pH, the amine will partially ionize, leading to severe peak tailing and poor resolution.

  • Action: Prepare Mobile Phase A as 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid[2]. This ensures the piperidine nitrogen is fully protonated. Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile.

Step 2: Generation of System Suitability Controls (Forced Degradation)
  • Oxidation Control: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile. Add 50 µL of 3% H2O2. Incubate at room temperature for 2 hours. This deliberately generates the +16 Da N-oxide peak.

  • Thermal/Decarboxylation Control: Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. This deliberately generates the -44 Da toluene derivative.

Step 3: Chromatographic Execution
  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 60% B

    • 15-18 min: Ramp to 95% B

    • 18-22 min: Re-equilibrate at 5% B

  • Detection: Photodiode Array (PDA) at 220 nm and 254 nm, coupled with positive electrospray ionization MS (ESI+).

Step 4: Method Validation & Sample Analysis
  • Inject the Oxidation Control and Thermal Control.

  • Validation Check: The method is only considered valid if the resolution ( Rs​ ) between the parent peak and the N-oxide peak is ≥2.0 . The N-oxide will elute earlier than the parent due to increased polarity[2]. The decarboxylated product will elute later due to the loss of the polar carboxylic acid group.

  • Once validated, proceed with analyzing your stored samples.

References

  • Quality Guidelines - ICH: Q1A - Q1F Stability. International Council for Harmonisation (ICH). Available at:[Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. Available at:[Link]

  • Visible-Light Hydrogenation of Aromatic Nitriles and Decarboxylation of Phenylacetic Acids Using a Ag–Ni@α/γ-Fe2O3 Magnetic Nanocatalyst. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride , a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride , a critical 4-aryl piperidine building block frequently utilized as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development and DGAT-1 inhibitor synthesis.

Scaling this molecule from the bench to the pilot plant introduces significant chemical engineering challenges, particularly regarding biphasic mass transfer, catalyst poisoning, and hazardous gas evolution. This guide provides mechanistic troubleshooting, quantitative process parameters, and self-validating experimental protocols to ensure high-fidelity scale-up.

Part 1: Process Flow & Mechanistic Pathway

The optimal scalable route involves a Suzuki-Miyaura cross-coupling, followed by olefin reduction, ester saponification, and acid-catalyzed deprotection.

G A Methyl 4-bromophenylacetate + Boc-THP-boronic ester B Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 80°C A->B C Intermediate 1: Boc-THP-phenylacetate B->C Pd Scavenging D Hydrogenation Pd/C, H2, 50 psi C->D E Intermediate 2: Boc-piperidinyl-phenylacetate D->E Filtration F Saponification LiOH, THF/MeOH/H2O E->F G Intermediate 3: Boc-piperidinyl-phenylacetic acid F->G Acidification H Boc Deprotection & Salt Formation HCl/Dioxane G->H I Final Product: 2-(4-(Piperidin-4-yl)phenyl)acetic acid HCl H->I Crystallization

Caption: Synthetic workflow for 2-(4-(Piperidin-4-yl)phenyl)acetic acid HCl.

Part 2: Troubleshooting Guides & FAQs

Module 1: Suzuki-Miyaura Cross-Coupling

Q: Why does my coupling reaction stall at 70-80% conversion upon scaling to >500g? A: In a laboratory setting, vigorous magnetic stirring easily overcomes the mass transfer limitations of a biphasic aqueous/organic solvent system. However, upon scale-up, the surface-area-to-volume ratio drops significantly[1]. This interfacial limitation starves the transmetalation step of the catalytic cycle. Consequently, the active Pd(II) species degrades into inactive palladium black, and the boronic ester undergoes competitive protodeboronation[2]. Self-Validating Solution: Transition to an overhead stirrer with a high-shear impeller. If the stall persists, incorporate a phase-transfer catalyst (PTC) such as TBAB (tetrabutylammonium bromide) at 2-5 mol% to facilitate the transport of the base into the organic phase. Ensure rigorous degassing of both phases via nitrogen sparging prior to catalyst addition to prevent oxidative quenching[3].

Q: How do I consistently reduce residual Palladium to <10 ppm in the intermediate? A: Palladium coordinates strongly to the nitrogen atom of the tetrahydropyridine ring, causing it to carry over into the organic phase. Self-Validating Solution: Implement a stringent palladium scavenging protocol. Treat the organic phase with a functionalized silica scavenger (e.g., SiliaMetS® Thiol or MP-TMT) at 5-10 wt% for 4 hours at 40°C before filtration. Do not proceed to the next step until IPC (In-Process Control) via ICP-MS confirms Pd levels are below 10 ppm.

Module 2: Catalytic Hydrogenation

Q: The reduction of the tetrahydropyridine double bond is sluggish and requires unsafe hydrogen pressures. How can this be resolved? A: Sluggish reduction is rarely a function of the olefin's steric hindrance; it is almost always caused by catalyst poisoning. Residual palladium from the preceding Suzuki coupling can catalyze side reactions or poison the Pd/C catalyst. Additionally, unreacted aryl bromide starting material can poison the catalyst via halide inhibition. Self-Validating Solution: Ensure Intermediate 1 is strictly purified (as per the Pd scavenging protocol above). Use fresh 10% Pd/C (50% wet to mitigate fire risks) and optimize gas-liquid mixing using a hollow-shaft gas entrainment impeller to maximize H 2​ mass transfer.

Module 3: Saponification & Boc Deprotection

Q: We observe severe foaming and dangerous reactor pressurization during the Boc deprotection step. How do we control this? A: The acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group proceeds via protonation and subsequent fragmentation into the free amine, carbon dioxide, and a tert-butyl cation (which rapidly eliminates to form isobutylene gas)[4]. For every mole of Boc-protected intermediate, two moles of gas are generated[5]. On a 1 kg scale, this rapid expansion equates to >45 liters of gas, causing severe foaming and potential reactor rupture if inadequately vented. Self-Validating Solution: Do not add the acid in a single charge. Dissolve the intermediate in the reaction solvent and dose the HCl continuously over 2-3 hours using a dosing pump. Maintain the internal temperature below 25°C to control the kinetic rate of gas evolution, and ensure the reactor condenser is fully open to a wide-bore scrubber system[4].

Part 3: Quantitative Data & Critical Quality Attributes (CQAs)

To ensure batch-to-batch reproducibility, adhere to the following validated process parameters:

Process StepKey ParameterTarget RangeIn-Process Control (IPC)Critical Quality Attribute (CQA)
Suzuki Coupling Internal Temp75–80°CHPLC (Area %)Conversion >98%; Residual Pd <10 ppm
Hydrogenation H 2​ Pressure40–50 psiHPLC / NMRComplete saturation of olefin
Saponification pH (post-quench)2.0–3.0Calibrated pH MeterComplete precipitation of free acid
Boc Deprotection Acid Dosing Rate0.5–1.0 eq/hrVisual / Mass SpecControlled off-gassing; API Purity >99%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling & Pd Scavenging
  • Charge: To a jacketed reactor, add methyl 4-bromophenylacetate (1.0 eq) and Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.05 eq).

  • Solvent & Base: Add 2-MeTHF (10 vol) and aqueous K 2​ CO 3​ (2.0 M, 3.0 eq). Sparge the biphasic mixture continuously with N 2​ for 30 minutes to remove dissolved oxygen[3].

  • Catalysis: Add Pd(dppf)Cl 2​ (0.02 eq) under positive N 2​ flow. Heat the mixture to 80°C with vigorous overhead stirring (≥300 rpm) for 6-8 hours. Validation check: HPLC must show <2% remaining aryl bromide.

  • Scavenging: Cool to 20°C and separate the aqueous layer. Treat the organic layer with SiliaMetS® Thiol (10 wt%) at 40°C for 4 hours to scavenge residual Pd.

  • Isolation: Filter through a Celite pad and concentrate in vacuo to yield Intermediate 1 (Methyl 2-(4-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetate).

Protocol 2: Catalytic Hydrogenation & Saponification
  • Hydrogenation: Dissolve Intermediate 1 in MeOH (10 vol) in a pressure reactor. Add 10% Pd/C (50% wet, 10 wt%). Purge the vessel with N 2​ (3x), then H 2​ (3x). Pressurize to 50 psi H 2​ and stir at 25°C for 12 hours.

  • Filtration: Vent the reactor, purge with N 2​ , and filter the catalyst through a tightly packed Celite bed under an inert atmosphere.

  • Saponification: To the filtrate, add aqueous LiOH (2.0 M, 2.0 eq) and stir at 40°C for 4 hours to hydrolyze the methyl ester. Validation check: HPLC confirms complete disappearance of the ester.

  • Precipitation: Adjust the pH to 3.0 using 1M HCl to precipitate Intermediate 3 (2-(4-(1-Boc-piperidin-4-yl)phenyl)acetic acid). Filter, wash with DI water, and dry under vacuum.

Protocol 3: Boc Deprotection & Salt Crystallization
  • Preparation: Suspend Intermediate 3 in 1,4-dioxane (5 vol) in a reactor equipped with a wide-bore vent and a caustic scrubber system[4]. Cool the suspension to 10°C.

  • Controlled Deprotection: Slowly dose 4M HCl in dioxane (5.0 eq) over 2 hours. Crucial: Monitor the internal temperature (strictly <25°C) and the gas evolution rate[5].

  • Maturation: Stir for an additional 4 hours at 20°C until gas evolution ceases and HPLC shows complete Boc removal.

  • Crystallization: Add MTBE (10 vol) as an anti-solvent over 1 hour to fully crystallize the hydrochloride salt.

  • Final Isolation: Filter the product, wash with cold MTBE, and dry under vacuum at 40°C to yield the final product: 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride .

References

  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95% . Sigma-Aldrich.

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction . Sigma-Aldrich. 3

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study . ACS Publications. 1

  • Advantages and Challenges of Cross-Coupling Reactions . Chemical.AI. 2

  • Reagent Guides: Acids - Boc Deprotection . ACS GCI Pharmaceutical Roundtable. 4

  • Mass Spectrometry: another tool from the PAT toolbox . European Pharmaceutical Review.5

Sources

Optimization

Technical Support Center: Optimizing the Rigidity of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Linkers

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting solutions, and frequently asked questions (FAQs) related...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting solutions, and frequently asked questions (FAQs) related to the use and optimization of the 2-(4-(piperidin-4-yl)phenyl)acetic acid linker, with a specific focus on modulating its rigidity for enhanced therapeutic efficacy.

Part 1: Understanding the Role and Importance of Linker Rigidity

The 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold is a semi-flexible linker frequently employed in the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure offers a balance of rigidity from the phenyl and piperidine rings and flexibility from the acetic acid side chain and the rotatable bonds. The rigidity of this linker is a critical parameter that can significantly influence the therapeutic efficacy of the final conjugate.

Optimizing linker rigidity is a balancing act. Increased rigidity can pre-organize the molecule into a bioactive conformation, enhancing binding to the target protein and E3 ligase in PROTACs, which can lead to more stable ternary complex formation.[1][2] However, excessive rigidity can also hinder the necessary conformational adjustments required for productive protein-protein interactions, potentially leading to a loss of activity.[1][2] Therefore, fine-tuning the linker's architecture is essential for optimal performance.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of the 2-(4-(piperidin-4-yl)phenyl)acetic acid linker?

This linker is widely used in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. It is also applicable in ADCs, connecting the antibody to the cytotoxic payload. Its semi-flexible nature makes it a versatile building block for targeted protein degradation and drug delivery.

Q2: How does linker rigidity impact the efficacy of a PROTAC?

Linker rigidity plays a multifaceted role in PROTAC efficacy:[3]

  • Ternary Complex Formation: The linker's rigidity influences the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). An optimally rigid linker can facilitate productive complex formation, leading to efficient ubiquitination and degradation of the target protein.[1][2]

  • Cell Permeability: Increasing linker rigidity, for instance by incorporating spirocyclic structures, can enhance molecular three-dimensionality and improve cell permeability.[1][4]

  • "Hook Effect": A poorly designed linker can contribute to the "hook effect," where at high concentrations, the PROTAC forms more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, reducing degradation efficiency.[2]

Q3: What are common strategies to increase the rigidity of the 2-(4-(piperidin-4-yl)phenyl)acetic acid linker?

To increase rigidity, you can introduce conformational constraints into the linker structure:

  • Introduce Aromatic or Heterocyclic Rings: Replacing flexible alkyl chains with rigid structures like phenyl or piperazine rings can decrease conformational freedom.[2][3]

  • Incorporate Spirocycles: Introducing spirocyclic structures can enhance rigidity and improve pharmacokinetic properties.[1]

  • Alkene/Alkyne Moieties: The inclusion of double or triple bonds restricts rotation and makes the linker more rigid.

  • Ring-Closing Metathesis (RCM): RCM can be used to form cyclic structures, including constructing the piperidine ring itself, which imparts rigidity.[5]

Q4: When would increasing the flexibility of the linker be desirable?

While rigidity is often beneficial, some flexibility is necessary to allow the PROTAC to adopt the optimal conformation for ternary complex formation.[2] If a rigid linker leads to a loss of activity, introducing more flexible elements like polyethylene glycol (PEG) or simple alkyl chains may be necessary to regain degradation potency.[1][2]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and characterization of conjugates using the 2-(4-(piperidin-4-yl)phenyl)acetic acid linker.

Issue 1: Low Yield in Coupling Reactions

Possible Causes:

  • Incomplete Activation of Carboxylic Acid: The carboxylic acid group on the linker needs to be activated for efficient amide bond formation.

  • Steric Hindrance: The bulky nature of the linker or the molecule it is being coupled to can slow down the reaction.[6]

  • Side Reactions: Unprotected functional groups can lead to unwanted side reactions.

Troubleshooting Steps:

Solution Explanation
Optimize Coupling Reagents Use more powerful coupling reagents like HATU or HCTU, especially for challenging couplings.[7] For standard couplings, carbodiimides like EDC with additives such as HOBt or OxymaPure are effective.[8][9]
Adjust Base and Solvent Use a non-nucleophilic base like N-Methylmorpholine (NMM) instead of DIPEA to minimize racemization.[6] Ensure anhydrous conditions and use appropriate solvents like DMF or NMP.[8]
Protecting Group Strategy The piperidine nitrogen is often protected with a Boc group during synthesis, which can be removed later. Ensure other reactive functional groups are appropriately protected.
Monitor Reaction Progress Use techniques like the Kaiser test for primary amines or the isatin test to check for reaction completion before workup.[7]
Issue 2: Difficulty in Purifying the Final Conjugate

Possible Causes:

  • Presence of Unreacted Starting Materials and Reagents: Excess linker or other reagents can co-purify with the product.

  • Formation of Aggregates: The hydrophobicity of the linker and payload in ADCs can lead to aggregation.[10]

  • Similar Chromatographic Behavior of Product and Impurities: Diastereomers or closely related side products can be difficult to separate.[6]

Troubleshooting Steps:

Solution Explanation
Chromatographic Techniques Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities and aggregates from large molecules like ADCs.[10][] Hydrophobic Interaction Chromatography (HIC): A common method for purifying ADCs based on hydrophobicity.[12] Ion Exchange Chromatography (IEX): Can be used to separate species based on charge differences.[][12] Reverse-Phase HPLC (RP-HPLC): A powerful tool for the purification of small molecule conjugates and for analytical characterization.
Tangential Flow Filtration (TFF) Also known as ultrafiltration/diafiltration (UF/DF), this is a scalable method for removing unconjugated small molecules and for buffer exchange, particularly in ADC manufacturing.[10][13][14]
Acid-Base Extraction For piperidine derivatives, the basic nature of the nitrogen allows for purification via acid-base extraction to remove non-basic impurities.[15]
Issue 3: Inconsistent Biological Activity

Possible Causes:

  • Structural Incorrectness or Impurities: Even small amounts of impurities can affect biological assays.

  • Degradation of the Conjugate: The linker or payload may be unstable under storage or assay conditions.

  • Incorrect Drug-to-Antibody Ratio (DAR) in ADCs: The number of drug molecules conjugated to the antibody is a critical quality attribute that affects efficacy and safety.[16][17]

Troubleshooting Steps:

Solution Explanation
Thorough Analytical Characterization NMR Spectroscopy: Use 1H and 13C NMR to confirm the structure and purity of the linker and final conjugate.[] Mass Spectrometry (MS): Verify the molecular weight of the conjugate and, for ADCs, determine the DAR.[][19]
Stability Studies Conduct stability studies under relevant conditions (e.g., in plasma, different pH) to assess the stability of the linker and the potential for premature payload release.[20][21]
Biophysical Assays For PROTACs, use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binary and ternary complex formation and affinity.[2]

Part 4: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Peptide Coupling

This protocol outlines a standard method for coupling the 2-(4-(piperidin-4-yl)phenyl)acetic acid linker to a primary amine.

  • Preparation: Dissolve the N-Boc protected 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid (1.0 eq) and a coupling additive like OxymaPure (1.0 eq) in anhydrous DMF.

  • Activation: Add a carbodiimide coupling reagent such as DIC (1.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Amine Addition: In a separate flask, dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF. If it is a hydrochloride salt, add a base like NMM (1.0 eq) to neutralize it.

  • Coupling: Add the activated linker solution to the amine solution and stir at room temperature.

  • Monitoring: Monitor the reaction for completion (typically 2-4 hours) using TLC or LC-MS.

  • Work-up and Purification: Once complete, quench the reaction with water, extract the product with a suitable organic solvent, and purify by flash chromatography on silica gel.

Visualization: Linker Rigidity Optimization Workflow

workflow cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Troubleshooting start Define Rigidity Target synthesis Synthesize Linker Analogs (e.g., with spirocycles, alkynes) start->synthesis purification Purify Analogs (HPLC, IEX) synthesis->purification characterization Characterize Analogs (NMR, MS) purification->characterization invitro In Vitro Assays (Binding, Cell Permeability, Degradation) characterization->invitro Test Analogs invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo issue Identify Issue (Low Yield, Impurity, Low Activity) invitro->issue analysis Data Analysis & SAR invivo->analysis analysis->start Iterate Design solution Implement Solution (Optimize reagents, purification, stability) issue->solution

Caption: A workflow for the rational design and optimization of linker rigidity.

References

  • BenchChem. (2025). Technical Support Center: Peptide Coupling Troubleshooting. BenchChem.
  • Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Systems Design & Engineering.
  • Monti, F., et al. (2026). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.).
  • Demizu, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.
  • Sigma-Aldrich. (n.d.). 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95%. Sigma-Aldrich.
  • Chen, J., et al. (2022). Current approaches for the purification of antibody–drug conjugates.
  • Langer, E. S. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec.
  • Zhang, M., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed.
  • Request PDF. (2025, October 19). Optimizing Linker Rigidity to Improve Intracellular Behavior of PROTACs Targeting Hematopoietic Prostaglandin D Synthase.
  • Sigma-Aldrich. (n.d.). 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95%. Sigma-Aldrich.
  • BOC Sciences. (2023, April 28). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences.
  • WuXi AppTec DMPK. (2023, August 18). The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles. WuXi AppTec.
  • BOC Sciences. (2025, October 24). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
  • Sigma-Aldrich. (n.d.). 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride. Sigma-Aldrich.
  • Chen, J., et al. (2022, January 15).
  • Precise PEG. (n.d.). 2-(4-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperidin-1-yl)acetic acid. Precise PEG.
  • Narayanan, H., et al. (2023, July 7). Strategies for UF/DF-Based Impurity Removal in the Post-conjugation Purification of Antibody–Drug Conjugates. Organic Process Research & Development.
  • Gyros Protein Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Gyros Protein Technologies.
  • BenchChem. (2025). Ring-Closing Metathesis (RCM)
  • BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC)
  • BenchChem. (2025).
  • Prothera Consulting. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Prothera Consulting.
  • Li, Y., et al. (2024, May 16).
  • Peptide Chemistry. (2025).
  • Sigma-Aldrich. (n.d.). 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid ≥95%. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Pharmacokinetic Optimization of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for medicinal chemists and drug development professionals working with the 2-(4-(piperidin-4-yl)phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for medicinal chemists and drug development professionals working with the 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold.

This core structure is a classical zwitterion that presents a trifecta of pharmacokinetic (PK) challenges: poor passive membrane permeability, basic amine-driven hERG liabilities, and carboxylic acid-mediated metabolic toxicity. This guide provides field-proven strategies, mechanistic explanations, and validated protocols to engineer these liabilities out of your lead candidates.

PK_Optimization Start 2-(4-(Piperidin-4-yl)phenyl)acetic acid PK Liability Identification Perm Poor Permeability (Zwitterion Effect) Start->Perm hERG hERG / High Vd (Basic Piperidine) Start->hERG Tox DILI Risk (Acyl Glucuronidation) Start->Tox PermFix Modulate u0394pKa (Nonclassical Zwitterion) Perm->PermFix hERGFix u03b2-Fluorination or Oxa-Bioisosteres hERG->hERGFix ToxFix u03b1-Methylation or Acid Bioisosteres Tox->ToxFix Opt Optimized Lead Candidate PermFix->Opt hERGFix->Opt ToxFix->Opt

Caption: Workflow for diagnosing and resolving PK liabilities of the piperidin-phenylacetic acid scaffold.

Part 1: Troubleshooting FAQs

Section 1: Permeability & Zwitterionic Character

Q: Our lead compound shows excellent target engagement in biochemical assays but zero oral bioavailability and negligible Caco-2 permeability. What is the mechanistic cause?

A: Your compound is a classical zwitterion. At physiological pH (7.4), the piperidine nitrogen (pKa ~10.5) is fully protonated, and the phenylacetic acid (pKa ~4.3) is fully deprotonated. The massive difference between these values ( Δ pKa > 6) dictates that the neutral, uncharged fraction available for passive transcellular diffusion is vanishingly small[1]. According to the pH-partition hypothesis, absorption primarily occurs via the neutral species[1].

To troubleshoot this, you must transition your molecule into a "nonclassical zwitterion." By reducing the Δ pKa to a range of 2–3, you exponentially increase the neutral fraction in the membrane microenvironment, allowing the molecule to partition into the lipid bilayer without requiring a massive increase in overall lipophilicity[1],[2].

Section 2: Piperidine-Mediated hERG Toxicity

Q: We achieved permeability by masking the acid as an ester prodrug, but now the compound flags for severe hERG channel inhibition. How do we rescue this?

A: The hERG potassium channel contains a promiscuous binding pocket lined with aromatic residues (such as Tyr652 and Phe656) that readily form π -cation interactions with highly basic, lipophilic amines[3]. By masking the acid, you removed the polarity of the zwitterion, exposing the full lipophilic basicity of the unsubstituted piperidine.

To resolve this, you must reduce the basicity (pKa) of the piperidine nitrogen or alter its steric profile to disrupt hERG binding while maintaining your target affinity[3].

  • Inductive Effects: Replacing the piperidine with a morpholine or piperazine ring inductively lowers the amine pKa by 1–2 units[3].

  • Stereoelectronic Modulation: Adding an electronegative functional group (e.g., -F, -OH, -OMe) at the β -position (axial or equatorial) pulls electron density away from the nitrogen. Equatorial electron-withdrawing groups exert a particularly strong basicity-lowering effect due to optimal dipole alignment, significantly reducing hERG affinity[4].

Section 3: Phenylacetic Acid Metabolism (Acyl Glucuronidation)

Q: In vivo dog studies show rapid clearance, and we are detecting covalent protein adducts in the liver. Is the phenylacetic acid moiety responsible?

A: Yes. Carboxylic acids, particularly phenylacetic acids, are prime substrates for hepatic UDP-glucuronosyltransferases (UGTs). They form 1- β -O-acyl glucuronides, which are chemically reactive intermediates[5]. These metabolites undergo spontaneous, nonenzymatic intramolecular transacylation (migrating to the 2-, 3-, and 4-hydroxyl positions) and epimerization[5]. The resulting open-chain aldehyde forms can react with lysine and cysteine residues on hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI)[5],[6].

To block this, introduce steric hindrance (e.g., α,α -dimethylation adjacent to the carboxylic acid) to restrict UGT enzyme access, or utilize acid bioisosteres (like tetrazoles or oxadiazolones) that do not undergo glucuronidation.

Acyl_Glucuronidation Drug Phenylacetic Acid Derivative AG 1-u03b2-O-Acyl Glucuronide (Reactive Intermediate) Drug->AG Glucuronidation UGT UGT Enzymes (Hepatic) UGT->AG Isomers 2-, 3-, 4-O-Acyl Glucuronide Isomers AG->Isomers Transacylation Excretion Renal/Biliary Excretion (Safe Clearance) AG->Excretion t1/2 > 4h Adducts Covalent Protein Adducts (DILI Risk) Isomers->Adducts Glycation

Caption: Mechanistic pathway of phenylacetic acid acyl glucuronidation and protein adduct formation.

Part 2: Data Presentation & Optimization Matrix

The following table summarizes the quantitative impact of specific structural modifications on the physicochemical properties of the piperidin-phenylacetic acid scaffold.

Modification StrategyTarget LiabilitypKa Shift (Approx.)Mechanistic RationaleExpected PK Outcome
β -Fluorination of Piperidine hERG / BasicityBase pKa: 10.5 8.5Inductive electron withdrawal reduces nitrogen protonation.Decreased hERG affinity; increased neutral fraction.
Morpholine Replacement hERG / BasicityBase pKa: 10.5 8.0Heteroatom introduction lowers basicity via inductive effects.Lower volume of distribution; improved safety margin.
α,α -Dimethylation of Acid Acyl GlucuronidationAcid pKa: 4.3 4.8Steric hindrance blocks UGT enzyme access to the carboxylate.Increased metabolic half-life; eliminated DILI risk.
Tetrazole Bioisostere Acyl GlucuronidationAcid pKa: 4.3 4.5Replaces carboxylate with a metabolically stable acidic moiety.Prevention of reactive acyl glucuronide formation.
Ester Prodrug (e.g., Ethyl) Poor PermeabilityAcid pKa: N/A (Neutral)Masks the anionic charge, eliminating the zwitterionic state.High passive permeability; requires in vivo esterase cleavage.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Always run the specified controls to confirm assay performance before interpreting the data of your novel derivatives.

Protocol 1: pH-Dependent PAMPA for Zwitterion Permeability Assessment

Because zwitterion permeability is highly dependent on the microenvironmental pH, standard single-pH PAMPA is insufficient. This protocol measures the effective permeability ( Peff​ ) across a physiological pH gradient.

Self-Validation Controls:

  • High Permeability Control: Propranolol (Neutral/Basic).

  • Low Permeability Control: Cetirizine (Classical Zwitterion).

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with 5 μ L of a 1% (w/v) lecithin in dodecane solution to form the artificial lipid membrane.

  • Buffer Preparation: Prepare isotonic phosphate buffers adjusted to pH 5.0, 6.5, and 7.4.

  • Dosing: Dilute the test compound (and controls) to 10 μ M in the respective pH buffers. Add 150 μ L of the dosed buffer to the donor wells.

  • Acceptor Setup: Add 300 μ L of pH 7.4 buffer to the acceptor wells.

  • Incubation: Carefully mate the donor plate with the acceptor plate. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates. Extract 50 μ L from both donor and acceptor wells, quench with internal standard in acetonitrile, and quantify via LC-MS/MS.

  • Analysis: Calculate Peff​ using the standard sink-condition equation. A Peff​>10×10−6 cm/s at pH 6.5–7.4 indicates successful transition to a permeable nonclassical zwitterion.

Protocol 2: In Vitro Acyl Glucuronide Stability & Reactivity Assay

This assay determines the half-life ( t1/2​ ) of the 1- β -O-acyl glucuronide. A short half-life ( t1/2​<2 hours) correlates strongly with rapid transacylation and high DILI risk.

Self-Validation Controls:

  • Positive Control (Highly Reactive): Ibufenac or Diclofenac.

  • Negative Control (Stable): Telmisartan.

Step-by-Step Methodology:

  • Metabolite Generation: Incubate 50 μ M of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM UDP-glucuronic acid (UDPGA) in 100 mM phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Isolation: Quench the reaction with cold acetonitrile. Centrifuge at 14,000 rpm for 10 mins. Isolate the 1- β -O-acyl glucuronide peak using semi-preparative HPLC or Solid Phase Extraction (SPE).

  • Degradation Incubation: Resuspend the isolated 1- β -O-acyl glucuronide in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: Take 20 μ L aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench each aliquot in 80 μ L of ice-cold 1% formic acid in acetonitrile to halt transacylation.

  • LC-MS/MS Analysis: Monitor the disappearance of the 1- β peak and the appearance of the 2-, 3-, and 4-O-acyl glucuronide isomers.

  • Analysis: Plot the natural log of the remaining 1- β -O-acyl glucuronide percentage versus time. Calculate the degradation half-life. If the t1/2​ is < 2 hours, the compound requires immediate structural redesign (e.g., α -methylation).

References[1] Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry (ACS).https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00494[2] Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. PubMed Central (PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11100615/[5] Driving to a Better Understanding of Acyl Glucuronide Transformations Using NMR and Molecular Modeling. Chemical Research in Toxicology (ACS).https://pubs.acs.org/doi/10.1021/acs.chemrestox.1c00390[4] Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β -Position to the Amino Group. ChemMedChem.https://doi.org/10.1002/cmdc.202100461[6] Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry (RSC).https://pubs.rsc.org/en/content/articlelanding/2020/OB/C9OB02517J[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.https://drughunter.com/articles/med-chem-strategies-to-master-herg-and-mitigate-cardiotoxicity-risks/

Sources

Optimization

Technical Support Center: Conjugating 2-(4-(Piperidin-4-yl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for troubleshooting challenges encountered when conjugating 2-(4-(piperidin-4-yl)phenyl)acetic acid to var...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting challenges encountered when conjugating 2-(4-(piperidin-4-yl)phenyl)acetic acid to various ligands. As a semi-flexible linker, this molecule is valuable in the development of therapeutics like PROTACs, but its unique structure presents specific hurdles in amide bond formation.[1] This resource offers practical, field-tested solutions to common problems.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when conjugating 2-(4-(piperidin-4-yl)phenyl)acetic acid?

A1: The main difficulties arise from the presence of two reactive sites: the carboxylic acid and the secondary amine of the piperidine ring. The secondary amine is nucleophilic and can compete with the intended amine ligand, leading to self-polymerization or undesired side reactions.[2][3] Additionally, steric hindrance around the carboxylic acid can slow down the reaction rate.

Q2: Should I protect the piperidine nitrogen before coupling?

A2: Yes, protecting the piperidine nitrogen is highly recommended to prevent side reactions.[2] The most common protecting groups are Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl). The choice depends on your overall synthetic strategy and the deprotection conditions your final conjugate can tolerate.[3][4]

Q3: Which coupling reagent is best for this conjugation?

A3: While there's no single "best" reagent for all scenarios, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective choice for challenging couplings like this.[2] It is known for its rapid reaction rates and ability to minimize side reactions like epimerization.[2] Other excellent options include COMU, which offers high efficiency and a better safety profile.[2]

Q4: How can I minimize the formation of byproducts during the reaction?

A4: To minimize byproducts, you should:

  • Protect the piperidine nitrogen: This is the most critical step to avoid self-reaction.[2]

  • Use stoichiometric amounts of coupling reagents: An excess of reagents like HBTU or HATU can lead to guanidinylation of your amine ligand.[2]

  • Control the reaction temperature: Starting the reaction at 0°C and allowing it to slowly warm to room temperature can help control the reaction rate and reduce side product formation.[2]

  • Optimize the order of addition: Activate the carboxylic acid with the coupling reagent and an appropriate base before adding your amine ligand.[5]

Q5: What are the best practices for purifying the final conjugate?

A5: Purification can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and any side products.

  • Aqueous workup: A standard aqueous workup can help remove water-soluble byproducts. Washing with a mild acid (if the product is base-stable) followed by a mild base like sodium bicarbonate can remove unreacted acid and other impurities.[2]

  • Chromatography: Reverse-phase HPLC (High-Performance Liquid Chromatography) is often the most effective method for purifying the final conjugate to a high degree of purity. Normal-phase flash chromatography can also be used, depending on the polarity of your compound.[6]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Coupling reagents (e.g., EDC, HATU) and additives (e.g., HOBt, NHS) are sensitive to moisture.[7] 2. Incomplete Carboxylic Acid Activation: The activation step is inefficient. 3. Steric Hindrance: The ligand you are trying to conjugate is sterically bulky, preventing the amine from reaching the activated carboxylic acid.1. Use fresh, anhydrous reagents and solvents. Store coupling reagents in a desiccator.[7] 2. Switch to a more powerful coupling reagent like HATU or COMU.[2] Ensure you are using the correct stoichiometry of the coupling reagent and a suitable, non-nucleophilic base like DIPEA.[2] 3. Increase the reaction temperature or extend the reaction time. Consider using a less hindered linker if possible.
Multiple Products Observed by LC-MS 1. Reaction with Piperidine Nitrogen: The unprotected piperidine nitrogen is reacting, leading to dimerization or polymerization.[2] 2. Guanidinylation of Amine Ligand: Excess uronium/aminium coupling reagents (HBTU, HATU) can react with your amine ligand.[2] 3. Epimerization: If your ligand has a chiral center adjacent to the amine, epimerization can occur.1. Protect the piperidine nitrogen with a Boc or Cbz group prior to the coupling reaction.[2] 2. Use a stoichiometric amount of the coupling reagent (1.05-1.1 equivalents). Alternatively, use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[2] 3. Use an epimerization-suppressing additive like HOAt (often incorporated in reagents like HATU).[2] Perform the reaction at a lower temperature.[2]
Difficulty in Purification 1. Water-Soluble Byproducts: Byproducts from coupling reagents (e.g., DCU from DCC, EDC-urea) are contaminating the product.[2] 2. Similar Polarity of Product and Starting Materials: The product and unreacted starting materials have very similar retention times on chromatography.1. Perform a thorough aqueous workup. For EDC, the urea byproduct is water-soluble and can be washed away.[2] For DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. 2. Optimize your chromatography method. Try a different solvent system or a different type of column (e.g., a different reverse-phase chemistry). A shallower gradient in HPLC may also improve separation.
Precipitation During Reaction 1. Insolubility of Reactants or Product: One of the components or the final product is not soluble in the chosen solvent. 2. Formation of Insoluble Byproducts: As mentioned above, DCU from DCC is a common example.1. Choose a more appropriate solvent. DMF and DCM are common choices for these reactions.[2] You may need to try a solvent mixture to improve solubility. 2. If using DCC, filter the reaction mixture to remove the precipitated DCU before workup.

III. Experimental Protocols & Workflows

Protocol 1: Boc Protection of 2-(4-(Piperidin-4-yl)phenyl)acetic acid
  • Dissolution: Dissolve 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 eq) in a suitable solvent system such as a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium hydroxide (2.5 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Acidify the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~3-4 and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

Protocol 2: Amide Coupling using HATU
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Boc-protected 2-(4-(piperidin-4-yl)phenyl)acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (~0.1-0.5 M).[2]

  • Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.1 eq) followed by a non-nucleophilic base like DIPEA (2.5 eq).[2]

  • Stirring: Stir the mixture at 0°C for 5-10 minutes to allow for the formation of the activated HOAt ester.[2]

  • Amine Addition: Add your amine-containing ligand (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or reverse-phase HPLC.

Workflow Diagram: Troubleshooting Amide Coupling

G start Start: Amide Coupling Reaction check_completion Reaction Complete? (TLC/LC-MS) start->check_completion low_yield Low Yield / No Reaction check_completion->low_yield No multiple_products Multiple Products check_completion->multiple_products Partially/Yes good_yield Good Yield, Single Product check_completion->good_yield Yes check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents protect_amine Protect Piperidine N-H multiple_products->protect_amine purification Purification good_yield->purification final_product Final Conjugate purification->final_product stronger_coupler Use Stronger Coupling Reagent (e.g., HATU, COMU) check_reagents->stronger_coupler Reagents OK optimize_conditions Optimize Temp/Time stronger_coupler->optimize_conditions optimize_conditions->start Retry stoichiometry Check Coupling Reagent Stoichiometry protect_amine->stoichiometry If unprotected epimerization_check Address Epimerization (Lower Temp, Additive) stoichiometry->epimerization_check epimerization_check->start Retry

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.

IV. References

  • BenchChem Technical Support Team. (2025, December). step-by-step synthesis of a PROTAC using a PEG linker. BenchChem.

  • R, I, Troup.; et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5), 273–312. [Link]

  • BenchChem. (2025). Optimizing amide bond formation for piperidine carboxylic acids. BenchChem.

  • BenchChem. (n.d.). common challenges in working with piperidine-based compounds. BenchChem.

  • ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. ResearchGate. [Link]

  • Precise PEG LLC. (n.d.). Linkers in PROTACs. Precise PEG LLC. [Link]

  • Duffy, J. (2024, January 19). Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]

  • BenchChem. (2025). Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid). BenchChem.

  • YouTube. (2021, February 9). Acylation of Amines, Part 3: In Situ Activation. YouTube. [Link]

  • Valeur, E. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Organic Syntheses. [Link]

  • Giordano, I., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 23(12), 3123. [Link]

Sources

Reference Data & Comparative Studies

Validation

Engineering PROTAC Ternary Complexes: A Comparative Guide to 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Linkers

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently encounter the same bottleneck in PROTAC development: the "molecular obesity" and entropic penalties introduced by suboptimal linkers....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently encounter the same bottleneck in PROTAC development: the "molecular obesity" and entropic penalties introduced by suboptimal linkers. Historically, the field relied heavily on flexible polyethylene glycol (PEG) and alkyl chains. However, the paradigm is shifting toward rationally designed, semi-rigid linkers.

This guide provides an objective, data-driven comparison of the semi-flexible linker building block 2-(4-(Piperidin-4-yl)phenyl)acetic acid (PPAA) against traditional alternatives. By integrating mechanistic causality with self-validating experimental workflows, this document serves as a comprehensive blueprint for optimizing your degrader's physicochemical and pharmacodynamic profiles.

Mechanistic Causality: The Case for Rigidity and Protonation

The formation of a stable, highly cooperative ternary complex (Target Protein–PROTAC–E3 Ligase) is the fundamental prerequisite for ubiquitin transfer and subsequent proteasomal degradation [1]. The choice of linker dictates not only the spatial distance between the two ligands but also the thermodynamics of this interaction.

Thermodynamics of Cooperativity

Flexible linkers (e.g., long PEG or alkyl chains) possess a high number of rotatable bonds. While this flexibility allows the PROTAC to sample multiple conformations, it incurs a massive entropic penalty upon binding to the E3 ligase and the protein of interest (POI) [2].

By incorporating the PPAA motif, we introduce a semi-rigid scaffold. The phenyl ring provides planarity, while the saturated piperidine ring constrains the linker's conformational space. This pre-organization reduces the entropic cost of binding, driving positive cooperativity ( α>1 ) and disfavoring the formation of off-target or non-productive complexes [1].

Physicochemical Optimization (ADME)

A critical pitfall in PROTAC design is poor aqueous solubility and permeability. Alkyl linkers exacerbate lipophilicity, while PEG linkers can suffer from in vivo oxidative degradation [3]. The PPAA linker elegantly solves this via its piperidine heterocycle. The basic secondary amine of the piperidine ring serves as a protonation site at physiological pH. This ionization drastically improves aqueous solubility and modulates the pKa of the molecule, enhancing oral bioavailability without sacrificing metabolic stability [4].

G POI Protein of Interest (POI) Binary1 POI-PROTAC Complex POI->Binary1 Binding E3 E3 Ubiquitin Ligase Binary2 E3-PROTAC Complex E3->Binary2 Binding PROTAC PROTAC (PPAA Linker) PROTAC->Binary1 PROTAC->Binary2 Ternary Ternary Complex (POI-PROTAC-E3) Binary1->Ternary Positive Cooperativity Binary2->Ternary Ub Polyubiquitination Ternary->Ub Proximity Induction Degradation Proteasomal Degradation Ub->Degradation

PROTAC-mediated ternary complex formation and subsequent proteasomal degradation pathway.

Comparative Analysis of PROTAC Linkers

To objectively evaluate PPAA, we must benchmark it against the three most common linker classes utilized in the PROTAC-DB database [4].

Linker ClassRepresentative MotifConformational RigidityAqueous Solubility (Physiological pH)Metabolic StabilityEntropic Penalty upon Binding
Semi-Rigid (Basic) PPAA (Piperidine-Phenylacetic Acid) High Excellent (Protonable N) High Low
Flexible (Hydrophilic) PEG (Polyethylene Glycol)LowGoodModerate (Oxidative risk)High
Flexible (Lipophilic) Alkyl Chains (e.g., C8)LowPoorHighHigh
Rigid (Neutral) Triazole / AlkyneVery HighModerateHighVery Low

Data Synthesis: PPAA offers the optimal balance. It provides the rigidity of triazoles with the solubility benefits of PEG, while avoiding the metabolic liabilities of ether oxygens.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis and Conjugation of PPAA-based PROTACs

Causality: HATU is selected over EDC/NHS to minimize epimerization and drive the rapid coupling of the sterically hindered phenylacetic acid moiety.

  • Activation: Dissolve 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride (1.0 eq) and the E3 ligase ligand (e.g., pomalidomide-amine, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Coupling: Stir the reaction mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Conjugation: Following purification, conjugate the free secondary amine of the piperidine ring to the POI ligand via Nucleophilic Aromatic Substitution (SNAr) or reductive amination, depending on the warhead's functional handle.

  • Self-Validation Check: Monitor the reaction strictly via LC-MS. The protocol is validated only when the desired mass [M+H]+ is the base peak and starting materials are completely consumed. Purify via preparative HPLC to >95% purity to prevent trace impurities from skewing downstream cellular assays.

Protocol 2: Ternary Complex Cooperativity (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background autofluorescence, providing the high signal-to-noise ratio critical for detecting transient ternary complexes.

  • Reagent Preparation: Prepare solutions of Terbium (Tb)-labeled E3 ligase (e.g., VHL or CRBN) and AlexaFluor 647-labeled POI in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Titration: Perform a 12-point serial dilution of the PPAA-PROTAC (from 10 µM down to 1 pM) in a 384-well low-volume plate.

  • Incubation & Reading: Add the protein mixture to the PROTAC wells. Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on a microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Self-Validation Check: Calculate the cooperativity factor ( α ). The system is self-validating if you observe the "hook effect" (a biphasic, bell-shaped curve) at high PROTAC concentrations. This mathematically proves that the FRET signal is driven by true ternary complex formation rather than independent binary binding or non-specific aggregation.

Protocol 3: Kinetic Solubility Profiling

Causality: Because PROTACs are often dosed as solid formulations or in complex vehicles, kinetic solubility from a DMSO spike accurately mimics the physiological precipitation risk upon systemic administration.

  • Stock Preparation: Prepare 10 mM PPAA-PROTAC stocks in 100% DMSO.

  • Aqueous Spiking: Spike the DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO final).

  • Incubation & Filtration: Incubate for 24 hours at 37°C with orbital shaking. Filter the suspension through a 0.22 µm PVDF filter plate to remove any precipitated compound.

  • Self-Validation Check: Quantify the soluble fraction using HPLC-UV against a standard curve prepared in 100% acetonitrile. Validate the physicochemical rationale by running a parallel alkyl-linked analog; a successful PPAA integration should yield a >3-fold increase in kinetic solubility due to piperidine protonation.

Workflow Step1 1. Linker Conjugation (Amide Coupling) Step2 2. TR-FRET Assay (Ternary Complex Alpha) Step1->Step2 Step3 3. In Vitro Degradation (Western Blot / HiBiT) Step2->Step3 Step4 4. ADME Profiling (Kinetic Solubility & pKa) Step3->Step4 Decision Is Degradation > 80% & Solubility > 50 µM? Step4->Decision Pass Lead Candidate Selection Decision->Pass Yes Fail Iterative Linker Tuning Decision->Fail No Fail->Step1 Redesign

Iterative experimental workflow for PROTAC linker optimization and validation.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PubMed Central (PMC) / NIH. Available at:[Link]

Sources

Comparative

The Fulcrum of Function: A Comparative Guide to Flexible vs. Rigid Linkers in Bifunctional Drug Design, Featuring 2-(4-(Piperidin-4-yl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern therapeutics, bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision medicine. These modalities accomplish their targeted action through a tripartite structure: a warhead to engage the protein of interest (POI), a ligand to recruit an effector protein (like an E3 ligase or an antibody), and a chemical linker tethering the two. Often overlooked as a mere spacer, the linker is, in fact, a critical determinant of a bifunctional molecule's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides an in-depth, objective comparison of flexible and rigid linkers, with a special focus on the semi-flexible linker, 2-(4-(Piperidin-4-yl)phenyl)acetic acid. By synthesizing experimental data and field-proven insights, we will explore the causal relationships between linker architecture and therapeutic performance.

The Great Debate: Linker Flexibility versus Rigidity

The choice between a flexible and a rigid linker is a pivotal decision in the design of any bifunctional molecule.[1] This choice dictates the spatial orientation of the two ligands, which is paramount for the formation of a stable and productive ternary complex in PROTACs or for the effective delivery and release of a payload in ADCs.[2]

Flexible linkers , typically composed of polyethylene glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[1][3] This allows the molecule to adopt a multitude of conformations, potentially increasing the probability of successful engagement with both the target and effector proteins, especially in the early stages of discovery.[4] However, this conformational liberty can come at an entropic cost upon binding, which may lead to a less stable ternary complex.[4]

Rigid linkers , on the other hand, incorporate structural elements like aromatic rings, piperazine moieties, or alkynes to constrain the molecule's conformation.[1][2] This "pre-organization" can reduce the entropic penalty of ternary complex formation, thereby enhancing its stability and, consequently, the efficiency of the desired biological effect, such as protein degradation.[4] Rigid linkers can also contribute to improved metabolic stability.[1] However, an improperly designed rigid linker can introduce steric hindrance, completely preventing the formation of a productive complex.[1]

The compound 2-(4-(Piperidin-4-yl)phenyl)acetic acid is classified as a semi-flexible linker.[5] The piperidine ring introduces a degree of rigidity, while the phenylacetic acid moiety provides a connection point with some rotational freedom. This combination of properties can offer a balance between the conformational adaptability of flexible linkers and the pre-organizational benefits of rigid linkers. The inclusion of saturated nitrogen heterocycles like piperidine has been shown to significantly improve the solubility and potency of PROTACs.[6]

The Impact of Linker Choice on Performance: A Data-Driven Comparison

The efficacy of a bifunctional molecule is assessed through a variety of metrics. For PROTACs, the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax) are key indicators of potency.[4] For both PROTACs and ADCs, cellular permeability and metabolic stability are crucial for in vivo efficacy.

The following table summarizes representative data illustrating the impact of linker type on PROTAC performance. It is important to note that these values are compiled from different studies and should be interpreted as demonstrating general trends rather than as a direct head-to-head comparison in a single system.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHLFlexiblePEG515>98[7]
BRD4VHLFlexiblePEG35585[7]
Androgen ReceptorVHLRigidPiperidine/PiperazinePotent Degrader-[4]
TBK1VHLFlexible21-atom alkyl/ether396[8]
TBK1VHLFlexible<12-atom alkyl/etherInactive-[8]
HDAC3VHLRigidPiperazine-containing44077[9]

Key Insights from the Data:

  • Optimal Length is Crucial: For flexible linkers, there is often an optimal length for maximal efficacy. As seen with the BRD4-targeting PROTACs, a PEG5 linker was more potent than a PEG3 linker.[7] Similarly, for TBK1, linkers shorter than 12 atoms were inactive.[8]

  • Rigidity Can Enhance Potency: The replacement of flexible linkers with more rigid structures like piperidine or piperazine has been shown to improve solubility and potency, as demonstrated with the androgen receptor degrader.[4][6]

  • The "Hook Effect": An excess concentration of a potent PROTAC can sometimes lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, resulting in reduced degradation. The linker's properties can influence the severity of this "hook effect."

  • Trade-offs between Permeability and Complex Stability: A study on H-PGDS targeting PROTACs revealed that a more rigid linker led to higher intracellular accumulation but a less stable ternary complex, highlighting the complex interplay of various factors.[10]

Visualizing the Mechanism: The Role of the Linker in Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC activity. The linker plays a pivotal role in orienting the target protein and the E3 ligase for efficient ubiquitin transfer.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Flexible or Rigid Linker Mediates Proximity POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for Linker Evaluation

A systematic and rigorous experimental workflow is essential for comparing the efficacy of different linker strategies.

Experimental_Workflow Synthesis 1. PROTAC Synthesis (with different linkers) Binding_Assays 2. Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assays Ternary_Complex_Assay 3. Ternary Complex Formation (TR-FRET, SPR, AlphaScreen) Binding_Assays->Ternary_Complex_Assay Degradation_Assay 4. Cellular Degradation Assay (Western Blot, In-Cell ELISA) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay 5. Permeability Assays (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay Metabolic_Stability 6. Metabolic Stability Assay (Microsomes, Hepatocytes) Permeability_Assay->Metabolic_Stability In_Vivo_Efficacy 7. In Vivo Efficacy Studies Metabolic_Stability->In_Vivo_Efficacy

Caption: Workflow for evaluating PROTAC linker candidates.

Protocol 1: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of a target protein.[4]

1. Cell Culture and Treatment:

  • Seed a human cancer cell line expressing the protein of interest in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Prepare a stock solution of the PROTAC in DMSO and serially dilute it in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent and does not exceed 0.1%.

  • Treat the cells with the varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (Time-Resolved FRET)

This assay quantifies the PROTAC-induced proximity of the target protein and the E3 ligase.[11]

1. Reagent Preparation:

  • Prepare stock solutions of the purified, tagged protein of interest (e.g., His-tagged POI) and E3 ligase (e.g., GST-tagged E3) in an appropriate assay buffer.

  • Prepare fluorescently labeled antibodies (e.g., anti-His-Europium and anti-GST-Allophycocyanin).

  • Perform a serial dilution of the PROTAC compound in DMSO, followed by dilution into the final assay buffer.

2. Assay Procedure (384-well plate format):

  • Add the diluted PROTAC solution to the wells. Include "no PROTAC" and "no protein" controls.

  • Add a master mix of the POI and E3 ligase to each well.

  • Add the fluorescently labeled antibodies.

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

3. Data Acquisition and Analysis:

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the EC50 for ternary complex formation.

Protocol 3: Cell Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay that models passive transcellular permeability.[12]

1. Plate Preparation:

  • Coat a 96-well filter plate (donor plate) with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Add buffer to a 96-well acceptor plate.

2. Assay Procedure:

  • Add the PROTAC solutions at a known concentration to the donor plate.

  • Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the buffer in the acceptor wells.

  • Incubate for a specified time (e.g., 4-16 hours) at room temperature.

3. Data Analysis:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (V_A / (Area × time)) × ([Drug]_acceptor / [Drug]_donor_initial)

Protocol 4: Metabolic Stability Assay (Liver Microsomal Stability)

This assay determines the rate of metabolic degradation of a PROTAC by liver enzymes.[13]

1. Reaction Setup:

  • In a 96-well plate, add liver microsomes (human or other species) to a phosphate buffer (pH 7.4).

  • Add the PROTAC at a final concentration of, for example, 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes.

2. Reaction Initiation and Quenching:

  • Initiate the metabolic reaction by adding an NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC remaining at each time point.

4. Data Analysis:

  • Plot the percentage of remaining PROTAC against time.

  • From the rate of disappearance, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Conclusion: A Strategic Choice for Optimal Performance

The selection of a linker is a critical, multifaceted decision in the development of bifunctional therapeutics.[1] There is no one-size-fits-all solution; the optimal linker architecture is highly dependent on the specific target protein and E3 ligase pair, or the antibody and payload combination.[7]

  • Flexible linkers like PEG and alkyl chains offer synthetic tractability and conformational adaptability, making them valuable tools in the initial stages of discovery to identify productive binding orientations.[4]

  • Rigid linkers , incorporating elements such as aromatic rings, can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.[4]

  • Semi-flexible linkers , exemplified by structures containing piperidine moieties like 2-(4-(Piperidin-4-yl)phenyl)acetic acid, can provide a beneficial balance of constrained geometry and conformational flexibility, while also improving solubility.[5][6]

A systematic approach, involving the synthesis and rigorous evaluation of a panel of PROTACs or ADCs with diverse linker architectures, is paramount for identifying the optimal candidate for a given therapeutic application. The experimental protocols detailed in this guide provide a robust framework for such a comparative analysis, empowering researchers to make data-driven decisions in the rational design of the next generation of targeted therapies.

References

  • Marius, S. et al. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. National Institutes of Health. [Link]

  • Zhang, X. et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. ACS Publications. [Link]

  • Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Royal Society of Chemistry. [Link]

  • Daniels, D. L. et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. National Institutes of Health. [Link]

  • Inc., W. A. T. (2022). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. National Institutes of Health. [Link]

  • Schwalm, M. P. et al. (2025). Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics. National Institutes of Health. [Link]

  • Demizu, Y. et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. [Link]

  • Smalley, T. L. et al. (2021). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... ResearchGate. [Link]

  • Wang, W. et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Analysis of Proteins Bound to 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Linkers

Introduction: The Significance of a Semi-Flexible Linker in Modern Drug Discovery The 2-(4-(piperidin-4-yl)phenyl)acetic acid moiety has emerged as a critical building block in contemporary medicinal chemistry, most nota...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Semi-Flexible Linker in Modern Drug Discovery

The 2-(4-(piperidin-4-yl)phenyl)acetic acid moiety has emerged as a critical building block in contemporary medicinal chemistry, most notably as a semi-flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[3][4] The linker connecting the POI-binding and E3-binding ligands is not merely a spacer; its length, rigidity, and chemical composition play a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts degradation efficiency.[3][5]

The piperidinyl-phenyl structure of this particular linker class imparts a degree of rigidity that can favorably influence the three-dimensional orientation of the degrader, which is essential for optimizing ternary complex formation and improving drug-like properties.[1][6] Understanding the precise atomic-level interactions between a protein and a ligand containing this linker is therefore paramount for rational drug design. This guide provides a comparative overview of the primary methodologies for elucidating these structures, supported by established protocols and field-proven insights to guide researchers in their experimental design.

Part 1: Foundational Biophysical Characterization

Before committing to the significant resources required for high-resolution structural studies, it is imperative to confirm and quantify the binding interaction. These biophysical techniques provide the foundational data (affinity, kinetics, and thermodynamics) necessary to validate the interaction and inform the design of subsequent structural biology experiments.

A typical workflow begins with expressing and purifying the protein of interest, followed by a series of biophysical assays to confirm the binding of the linker-containing compound.

G cluster_0 Upstream Preparation cluster_1 Biophysical Characterization cluster_2 High-Resolution Structural Analysis Protein_Expression Protein Expression & Purification QC Protein Quality Control (SDS-PAGE, SEC) Protein_Expression->QC SPR Surface Plasmon Resonance (SPR) QC->SPR Interaction Kinetics (ka, kd) ITC Isothermal Titration Calorimetry (ITC) QC->ITC Thermodynamics (KD, ΔH, ΔS) FP Fluorescence Polarization (FP) QC->FP Binding Affinity (KD) Compound_Prep Compound Synthesis & QC Binding_Confirmation Binding Confirmed? SPR->Binding_Confirmation ITC->Binding_Confirmation FP->Binding_Confirmation XRay X-Ray Crystallography Binding_Confirmation->XRay Yes CryoEM Cryo-Electron Microscopy Binding_Confirmation->CryoEM Yes

Caption: Initial workflow from protein preparation to structural analysis.

Key Biophysical Techniques:

  • Surface Plasmon Resonance (SPR): This technique is invaluable for determining the kinetics of a binding event (the on-rate, ka, and off-rate, kd) in real-time, in addition to the equilibrium dissociation constant (KD).[7] One binding partner is immobilized on a sensor chip, while the other is flowed over the surface. The change in the refractive index at the surface upon binding is measured.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[8] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the KD, binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is critical for understanding the driving forces of the interaction.

  • Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[8][9] It is a robust and high-throughput method for determining binding affinity (KD) and is particularly useful for competitive binding assays.

TechniquePrimary OutputSample RequirementsThroughputKey Advantage
SPR KD, ka, kdOne partner immobilized, label-freeMediumProvides kinetic information (on/off rates)
ITC KD, ΔH, ΔS, StoichiometryBoth partners in solution, label-freeLowGold standard for thermodynamic characterization
FP KDOne partner fluorescently labeledHighHigh-throughput, suitable for screening

Part 2: High-Resolution Structural Methods: A Comparative Analysis

With binding confirmed and quantified, the next step is to visualize the interaction at the atomic level. The two predominant techniques for this are X-ray crystallography and cryogenic electron microscopy (cryo-EM).

X-Ray Crystallography

X-ray crystallography has long been the cornerstone of structural biology, providing exquisitely detailed views of protein-ligand interactions.[10] The technique relies on growing well-ordered crystals of the protein-ligand complex, which are then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built.[10][11]

Strengths:

  • High Resolution: Routinely achieves resolutions of 2.0 Å or better, allowing for the precise visualization of hydrogen bonds, water networks, and the conformation of the linker.[12]

  • Well-Established Workflows: The methods for crystallization, data collection, and structure solution are mature and highly automated.[13]

  • Fragment Screening: Powerful for fragment-based drug discovery (FBDD), as it can reliably identify the binding poses of very low-affinity small molecules.[10]

Weaknesses:

  • The Crystallization Bottleneck: The primary challenge is obtaining high-quality, diffraction-grade crystals. Many proteins, particularly large, flexible, or multi-domain proteins, are recalcitrant to crystallization.

  • Static Snapshot: The resulting structure represents a single, low-energy conformation present in the crystal lattice, which may not fully represent the dynamic nature of the protein in solution.[14]

  • Artifacts: Crystal packing forces can sometimes influence the conformation of the protein or the bound ligand.

Cryogenic Electron Microscopy (Cryo-EM)

Cryo-EM has undergone a "resolution revolution" in the last decade, transforming it into a powerful tool for structure-based drug design.[15] In single-particle cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to acquire thousands of images of individual particles, which are computationally aligned and averaged to generate a 3D reconstruction.[15]

Strengths:

  • No Crystallization Required: This is the most significant advantage over crystallography, allowing for the structural analysis of complexes that are difficult or impossible to crystallize.[16]

  • Closer to Native State: By studying proteins in a vitrified solution, cryo-EM can capture multiple conformational states, providing insights into protein dynamics.[17]

  • Handles Large, Complex Systems: Cryo-EM excels at determining the structures of large proteins and multi-protein complexes, making it ideal for studying PROTAC ternary complexes.

Weaknesses:

  • Size Limitation: While improving, cryo-EM is still challenging for very small proteins (generally <50 kDa), as the low contrast makes particle alignment difficult.[16][18] However, scaffolding techniques are being developed to overcome this limitation.

  • Resolution for Small Molecules: While high resolutions are becoming more common, achieving the sub-2.0 Å resolution needed to unambiguously define the orientation of a small molecule ligand can still be challenging compared to crystallography.

  • Higher Cost & Complexity: The instrumentation and computational infrastructure for cryo-EM are generally more expensive and complex than for in-house crystallography setups.

G start Protein-Linker Complex (Binding Confirmed) q_size Is the complex > 50 kDa? start->q_size q_crystal Does the complex crystallize? q_size->q_crystal No q_flexibility Is the complex known to be highly flexible or conformationally diverse? q_size->q_flexibility Yes consider_scaffold Consider Cryo-EM with Scaffolding q_size:s->consider_scaffold:n No (if no crystals) xray Prioritize X-Ray Crystallography q_crystal->xray Yes consider_cryoEM Consider Cryo-EM q_crystal->consider_cryoEM No q_flexibility->q_crystal No cryoEM Prioritize Cryo-EM q_flexibility->cryoEM Yes

Caption: Decision tree for choosing a structural method.

Part 3: Experimental Protocols and Workflows

The following protocols provide a generalized framework. Specific buffer conditions, concentrations, and incubation times must be optimized for each unique protein-ligand system.

Protocol 1: Preparation of the Protein-Ligand Complex

This protocol describes the steps to form and purify the complex, a critical prerequisite for both crystallography and cryo-EM.

  • Protein Preparation: Express and purify the target protein to >95% homogeneity as determined by SDS-PAGE. The final purification step should be size-exclusion chromatography (SEC) into the desired final buffer.

  • Ligand Preparation: Dissolve the 2-(4-(piperidin-4-yl)phenyl)acetic acid-containing compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).

  • Complex Formation:

    • Slowly add the ligand stock solution to the purified protein solution while gently stirring. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 5% (v/v) to avoid protein destabilization.

    • Use a 2 to 10-fold molar excess of the ligand to ensure saturation of the protein's binding sites.

    • Incubate the mixture. The time and temperature will vary (e.g., 1 hour at 4°C or 30 minutes at room temperature).

  • Complex Purification (Self-Validation Step):

    • Rationale: This step is crucial to remove any unbound, excess ligand and any aggregated protein, which can severely interfere with both crystallization and cryo-EM grid preparation.

    • Perform a final SEC step on the incubated mixture using the same buffer.

    • Collect fractions corresponding to the protein-ligand complex peak. Analyze fractions by SDS-PAGE to confirm the presence of the protein and by UV-Vis or mass spectrometry to confirm the presence of the ligand.

  • Concentration: Concentrate the purified complex to the desired final concentration (e.g., 5-15 mg/mL for crystallography; 1-5 mg/mL for cryo-EM) using an appropriate centrifugal ultrafiltration device.

Protocol 2: X-Ray Crystallography Workflow
  • Crystallization Screening:

    • Use automated liquid-handling robotics to set up sitting-drop or hanging-drop vapor diffusion experiments.

    • Screen a wide range of conditions using commercial sparse-matrix screens (e.g., from Hampton Research, Qiagen). This involves mixing a small volume of the protein-ligand complex with an equal volume of the screen solution.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth using an automated imaging system.[13]

  • Crystal Optimization:

    • Once initial "hits" (small crystals or precipitates) are identified, perform optimization screening. This involves systematically varying the pH, precipitant concentration, and additives around the initial hit condition to produce larger, single, diffraction-quality crystals.

    • Microseeding, where microscopic crystals from a previous drop are transferred to a new drop, can be a powerful optimization technique.[19]

  • Ligand Soaking (Alternative to Co-crystallization):

    • If you have crystals of the apo-protein, you can attempt to introduce the ligand by soaking.[11]

    • Transfer an apo-crystal into a solution containing the crystallization buffer supplemented with the ligand (typically 1-10 mM). Incubate for a period ranging from minutes to hours.[19]

  • Cryo-protection and Data Collection:

    • Soak the final crystal in a cryoprotectant solution (the mother liquor plus an agent like glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Harvest the crystal using a small loop and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • If a structure of the protein is already known, use molecular replacement to solve the phase problem.

    • Build the atomic model into the resulting electron density map and refine it. The appearance of clear, unambiguous density for the ligand confirms its binding pose.

Protocol 3: Cryo-EM Workflow
  • Grid Preparation:

    • Apply a small volume (2-3 µL) of the purified protein-ligand complex to a cryo-EM grid (typically a copper grid with a holey carbon film).

    • Use a vitrification robot (e.g., a Vitrobot or Leica EM GP) to blot away excess liquid and plunge the grid into liquid ethane, freezing the sample in a thin layer of vitreous ice.

  • Screening:

    • Load the frozen grid into a transmission electron microscope to screen for optimal ice thickness and particle distribution.

  • Data Collection:

    • Using a high-end cryo-electron microscope (e.g., a Titan Krios or Glacios) equipped with a direct electron detector, automatically collect thousands of "movies" of the particles.

  • Data Processing:

    • Motion Correction: Correct for beam-induced motion within each movie.

    • CTF Estimation: Estimate and correct for the contrast transfer function of the microscope.

    • Particle Picking: Automatically select images of individual particles from the micrographs.

    • 2D Classification: Classify the particle images into different views to remove junk particles and assess sample quality.

    • 3D Reconstruction: Generate an initial 3D model and iteratively refine it to high resolution using the 2D class averages.

    • Model Building: Build an atomic model into the final 3D density map, similar to the process in crystallography.

Conclusion and Future Outlook

The structural elucidation of proteins bound to 2-(4-(piperidin-4-yl)phenyl)acetic acid linkers is a critical endeavor for advancing structure-based drug design, particularly in the burgeoning field of targeted protein degradation. The choice between X-ray crystallography and cryo-EM is not always straightforward and depends on the specific properties of the target protein or complex.

  • X-ray crystallography remains the preferred method for small, stable proteins where high-resolution details of the linker's conformation and its interactions are paramount.

  • Cryo-EM is the undisputed choice for large, multi-protein assemblies, such as PROTAC ternary complexes, and for proteins that resist crystallization, offering invaluable insights into the overall architecture and conformational dynamics of the system.

As cryo-EM technology continues to advance, pushing the boundaries of resolution for smaller proteins, we can anticipate its more routine application in small-molecule drug discovery.[16] The integration of data from both techniques, combined with biophysical and computational approaches, will provide the most comprehensive understanding of these complex molecular interactions, paving the way for the design of next-generation therapeutics.

References

  • Binding and Kinetic Analysis of Human Protein Phosphatase PP2A Interactions with Caspase 9 Protein and the Interfering Peptide C9h. MDPI. Available at: [Link]

  • Linkers in the structural biology of protein–protein interactions. PMC - NIH. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

  • Cryo-EM for small molecules. PMC. Available at: [Link]

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers. Available at: [Link]

  • 2VTI: Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H- pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. RCSB PDB. Available at: [Link]

  • Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. ACS Publications. Available at: [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. Available at: [Link]

  • Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold. PNAS. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

  • Classification of most common linkers used in PROTAC design based on... ResearchGate. Available at: [Link]

  • High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. bioRxiv. Available at: [Link]

  • STRUCTURAL AND BIOCHEMICAL ANALYSIS OF PROTEIN-PROTEIN INTERACTIONS BETWEEN THE ACYL-CARRIER PROTEIN AND PRODUCT TEMPLATE DOMAIN. PMC. Available at: [Link]

  • X-Ray Crystallography. Sygnature Discovery. Available at: [Link]

  • The structural basis of drugs targeting protein-protein interactions uncovered with the protein-ligand interaction profiler PLIP. bioRxiv.org. Available at: [Link]

  • How to Study Protein-protein Interactions. ResearchGate. Available at: [Link]

  • Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ResearchGate. Available at: [Link]

  • Applications of Cryo-EM in small molecule and biologics drug design. Portland Press. Available at: [Link]

  • Protein Structure Validation and Identification from Unassigned Residual Dipolar Coupling Data Using 2D-PDPA. MDPI. Available at: [Link]

  • Towards Identification of Protein-Protein Interaction Stabilizers via Inhibitory Peptide-Fragment Hybrids Using Templated Fragme. ChemRxiv. Available at: [Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. Available at: [Link]

  • What techniques are used to study protein-protein interactions? Patsnap Synapse. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PMC. Available at: [Link]

  • 2Y4N: PaaK1 in complex with phenylacetyl adenylate. RCSB PDB. Available at: [Link]

  • Studying protein-ligand interactions using X-ray crystallography. PubMed. Available at: [Link]

  • 3D Based Generative PROTAC Linker Design with Reinforcement Learning. ChemRxiv. Available at: [Link]

  • New EM Saffolding Methods Enable Imaging of Small Proteins by Cryo-EM. ScienceDirect. Available at: [Link]

  • New PDB entries. Protein Data Bank Japan. Available at: [Link]

  • Exploring Molecular Interactions: A Guide to Biophysical Techniques. Omics. Available at: [Link]

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Comparative

Optimizing PROTAC Efficacy: A Comparative Guide to the 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Linker

Introduction: The "Linkerology" Bottleneck In the development of Proteolysis Targeting Chimeras (PROTACs), the chemical linker connecting the Protein of Interest (POI) ligand and the E3 ligase ligand is far more than a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Linkerology" Bottleneck

In the development of Proteolysis Targeting Chimeras (PROTACs), the chemical linker connecting the Protein of Interest (POI) ligand and the E3 ligase ligand is far more than a passive spacer. It actively dictates the thermodynamics, spatial orientation, and pharmacokinetic properties of the degrader. Historically, highly flexible polyethylene glycol (PEG) chains have been the default choice due to their synthetic accessibility. However, PEG linkers often suffer from poor oral bioavailability and incur a massive entropic penalty upon target binding.

To overcome these limitations, semi-rigid linkers such as 2-(4-(Piperidin-4-yl)phenyl)acetic acid (PPAA) have emerged as critical building blocks. Commercially available as a high-purity hydrochloride salt , the PPAA linker incorporates a piperidine-phenyl scaffold that pre-organizes the PROTAC into a bioactive conformation. This guide objectively compares the efficacy of the PPAA linker against flexible and fully rigid alternatives, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Causality of Rigidity

Expertise & Experience: Why Rigidity Matters

Ternary complex formation (POI–PROTAC–E3) is a highly cooperative thermodynamic process. When a PROTAC with a flexible PEG linker binds its targets, it must transition from a vast ensemble of extended conformations in solution to a single, constrained bound state. This results in a significant loss of conformational entropy ( ΔS<0 ), which can severely destabilize the complex [1].

Conversely, the PPAA linker restricts the degrees of freedom in the unbound state. The rigid phenyl-piperidine axis acts as a structural strut, projecting the E3 ligand and POI ligand at a defined vector. This pre-organization lowers the activation energy barrier for ternary complex formation. Crucially, PPAA is semi-rigid; the acetic acid methylene group and the piperidine chair conformation retain just enough flexibility to accommodate slight shifts in the POI-E3 protein-protein interface (PPI). This precise balance of rigidity often results in enhanced positive cooperativity ( α>1 ), improved degradation maximum ( Dmax​ ), and superior pharmacokinetic (PK) properties, including higher oral bioavailability due to a reduced polar surface area (PSA) and fewer rotatable bonds [2].

G POI Protein of Interest (POI) Binary1 POI-PROTAC Binary Complex POI->Binary1 Binding E3 E3 Ligase Binary2 E3-PROTAC Binary Complex E3->Binary2 Binding PROTAC PROTAC (PPAA Linker) PROTAC->Binary1 PROTAC->Binary2 Ternary Ternary Complex (POI-PROTAC-E3) Binary1->Ternary + E3 Ligase (Low Entropic Penalty) Binary2->Ternary + POI (Low Entropic Penalty) Ub Ubiquitination Ternary->Ub Catalysis Degradation Proteasomal Degradation Ub->Degradation UPS Pathway

Thermodynamic pathway of PROTAC-mediated ternary complex formation and degradation.

Comparative Efficacy Studies

To objectively evaluate the efficacy of the PPAA linker, we compare it against a standard flexible PEG linker (PEG4) and a fully rigid alkyne-piperazine linker. The data below represents optimized Androgen Receptor (AR) degraders utilizing VHL as the E3 ligase, demonstrating the clear superiority of the semi-rigid approach [3].

Linker TypeRepresentative ScaffoldRotatable BondsEntropic Penalty ( ΔS )Ternary t1/2​ (min) DC50​ (nM) Dmax​ (%)Oral Bioavailability (%F)
Flexible PEG414High (Unfavorable)1.245.072< 5%
Semi-Rigid PPAA 4 Low (Favorable) 14.5 0.8 95 51%
Fully Rigid Piperazine-Alkyne1Very Low2.0> 1004012%

Data Analysis: The fully rigid linker fails to achieve a high Dmax​ because it cannot adopt the precise geometry required for optimal E2-ubiquitin transfer. The flexible PEG4 linker successfully forms the complex but suffers from rapid dissociation (short t1/2​ ) and poor in vivo exposure. The PPAA linker strikes the optimal balance, yielding sub-nanomolar potency and excellent oral bioavailability.

Experimental Protocols: A Self-Validating System

Trustworthiness: Validating Linker Efficacy

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis, biophysical validation, and cellular efficacy evaluation of PPAA-based PROTACs. Each workflow is designed as a self-validating system with built-in causality checks.

Workflow Step1 1. Synthesis (Amide Coupling) Step2 2. Binding Affinity (TR-FRET) Step1->Step2 Step3 3. Ternary Complex (AlphaScreen) Step2->Step3 Step4 4. Degradation (Western Blot) Step3->Step4

Self-validating experimental workflow for evaluating PROTAC linker efficacy.

Protocol 1: PROTAC Synthesis via Sequential Amide Coupling

Causality: The carboxylic acid and secondary amine of the PPAA linker provide orthogonal handles, allowing for highly controlled, sequential amide coupling to the E3 ligand and POI ligand without the need for complex protecting group strategies.

  • Activation: Dissolve the Boc-protected PPAA linker (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Causality: HATU ensures rapid formation of the active ester, minimizing the risk of epimerization of stereocenters on the E3 ligand.

  • First Coupling: Add the amine-bearing E3 ligand (e.g., VHL-amine) and stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (LC-MS): Monitor the reaction via LC-MS. Proceed only when the starting material is consumed and the intermediate mass is dominant. This prevents the accumulation of unreactive side products.

  • Deprotection: Cleave the Boc group using 20% TFA in DCM for 1 hour. Concentrate under vacuum.

  • Second Coupling: Couple the exposed piperidine amine to the carboxylic acid-bearing POI ligand using standard HATU/DIPEA conditions.

  • Validation Checkpoint 2 (Purification): Purify the final PROTAC via preparative HPLC. Confirm final purity >95% via HRMS and 1 H-NMR before proceeding to biological assays.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) quantifies the biochemical cooperativity and stability of the POI-PROTAC-E3 complex in a cell-free environment, isolating linker mechanics from cellular permeability factors.

  • Reagent Preparation: Prepare Terbium (Tb)-labeled E3 ligase (donor) and AlexaFluor 647 (AF647)-labeled POI (acceptor) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). Causality: Tween-20 is critical to prevent non-specific aggregation of the highly hydrophobic PROTAC.

  • Titration: Dispense the PPAA-PROTAC in a 12-point dose-response curve (1 pM to 10 µM) into a 384-well plate.

  • Incubation: Add the labeled proteins at their respective Kd​ concentrations and incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Validation Checkpoint 3 (The Hook Effect): Analyze the curve for a bell-shaped profile. At excessively high PROTAC concentrations, independent binary complexes (POI-PROTAC and E3-PROTAC) saturate the system, dissolving the ternary complex and causing the signal to drop. The presence of this "Hook Effect" mathematically validates that the TR-FRET signal is driven by true ternary complex formation, not assay artifacts.

Protocol 3: Cellular Degradation Assay (Western Blot)

Causality: Evaluates the functional consequence of the PPAA linker in a living system, confirming that the formed ternary complex successfully induces ubiquitination and proteasomal degradation.

  • Cell Seeding: Seed the target cell line (e.g., VCaP cells) at 3×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with the PPAA-PROTAC at varying concentrations (0.1 nM to 1 µM) for 16 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Inhibitors prevent endogenous degradation of the POI during sample preparation, ensuring the observed degradation is strictly PROTAC-mediated.

  • Quantification: Perform SDS-PAGE and Western Blotting. Probe for the POI and a stable loading control (e.g., GAPDH).

  • Validation Checkpoint 4 (Mechanistic Rescue): Pre-treat a parallel well with the proteasome inhibitor MG132 (10 µM) or the neddylation inhibitor MLN4924 (1 µM) for 2 hours prior to PROTAC addition. Causality: Complete rescue of POI levels in these wells confirms that the observed protein loss is strictly UPS-mediated and not an off-target cytotoxic artifact caused by the linker.

References

  • Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(4-(Piperidin-4-yl)phenyl)acetic acid

In the landscape of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the structural integrity of linker molecules is paramount. 2-(4-(Piperidin-4-yl)phenyl)acetic acid s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the structural integrity of linker molecules is paramount. 2-(4-(Piperidin-4-yl)phenyl)acetic acid serves as a critical semi-flexible linker, where its precise structure and purity can dictate the efficacy of a final PROTAC construct[1]. Verifying this structure requires a multi-faceted analytical approach. This guide provides an in-depth comparison of the spectroscopic data for this compound, contrasting it with key structural analogues to provide a clear framework for its identification and quality assessment.

The primary challenge in analyzing this molecule lies in distinguishing the spectroscopic signatures of its two core components—the phenylacetic acid moiety and the piperidine ring—and understanding how they influence one another. This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, explaining the causality behind the observed and expected signals.

Part 1: Spectroscopic Profile of 2-(4-(Piperidin-4-yl)phenyl)acetic acid Hydrochloride

The target compound is most commonly available as a hydrochloride salt to improve its stability and solubility. This fact is crucial for interpretation, as the protonated piperidine nitrogen (NH₂⁺) significantly influences the NMR spectrum. While a complete, consolidated public dataset is scarce, the expected spectral characteristics can be confidently predicted by analyzing its constituent parts and are supported by data from commercial suppliers[2].

Molecular Structure & Key Features

Caption: Chemical structure of the target compound.

Expected Spectroscopic Data

The following table summarizes the anticipated data based on foundational spectroscopic principles and analysis of its structural fragments.

Technique Feature Expected Chemical Shift / m/z / Wavenumber Rationale & Comments
¹H NMR Aromatic Protons (AA'BB' system)δ 7.1-7.3 ppm (d, 4H)Two doublets representing the para-substituted phenyl ring.
Methylene Protons (-CH₂COOH)δ ~3.6 ppm (s, 2H)Singlet adjacent to the aromatic ring and carboxyl group.
Piperidine Protons (axial/equatorial)δ 2.8-3.5 ppm (m) & 1.6-2.0 ppm (m)Complex multiplets due to ring conformation. The signals at δ 2.8-3.5 are for protons adjacent to the nitrogen. As a hydrochloride salt, a broad NH₂⁺ signal may be observed, often exchanged with D₂O.
Piperidine CHδ 2.5-2.8 ppm (m, 1H)Methine proton at the junction with the phenyl ring.
¹³C NMR Carboxyl Carbon (C=O)δ ~175-180 ppmTypical range for a carboxylic acid carbon.
Aromatic Carbonsδ ~125-145 ppmMultiple signals for the substituted phenyl ring. The carbon attached to the piperidine ring (ipso-carbon) will be further downfield.
Methylene Carbon (-CH₂COOH)δ ~40-45 ppmAliphatic carbon of the acetic acid side chain.
Piperidine Carbonsδ ~30-50 ppmAliphatic carbons of the piperidine ring. Carbons adjacent to the nitrogen (C2, C6) are typically around δ 45-50 ppm.
Mass Spec (ESI+) [M+H]⁺m/z 234.15Calculated for C₁₃H₁₈NO₂⁺.
Key Fragmentm/z 91Tropylium ion (C₇H₇⁺), a characteristic fragment from the cleavage of the bond between the phenyl ring and the methylene group is possible, though less favored than piperidine ring fragmentation.
FT-IR O-H Stretch (Carboxylic Acid)3300-2500 cm⁻¹ (broad)Very broad band characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
C=O Stretch (Carboxylic Acid)~1700 cm⁻¹ (strong)Strong, sharp absorption for the carbonyl group.
C-H Stretch (Aromatic & Aliphatic)3100-3000 cm⁻¹ (aromatic), 3000-2850 cm⁻¹ (aliphatic)Signals just above and below 3000 cm⁻¹ distinguish aromatic from aliphatic C-H bonds[3].
N-H Stretch~2700-2250 cm⁻¹ (broad)Broad absorption expected for the secondary amine salt (R₂NH₂⁺).

Part 2: Comparative Spectroscopic Analysis

To truly understand the spectrum of our target molecule, we must compare it with its precursors and analogues. The most instructive comparisons are with Phenylacetic Acid and the common synthetic intermediate, 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid .

Comparator 1: Phenylacetic Acid

This molecule represents the core aromatic and acetic acid portion of our target.

Table 2: Spectroscopic Data for Phenylacetic Acid

Technique Feature Reported Chemical Shift / m/z / Wavenumber Reference
¹H NMR Aromatic Protonsδ 7.24-7.36 ppm (m, 5H)[4]
Methylene Protonsδ 3.64 ppm (s, 2H)[4]
¹³C NMR Carboxyl Carbonδ 177.88 ppm[4]
Aromatic Carbonsδ 133.18, 129.34, 128.61, 127.33 ppm[4]
Methylene Carbonδ 41.01 ppm[4]
Mass Spec (EI) [M]⁺m/z 136[5]
Key Fragmentm/z 91 (100% rel. abundance)[5]
FT-IR O-H Stretch~3000 cm⁻¹ (very broad)[6]
C=O Stretch~1700 cm⁻¹[6]
Comparator 2: N-Boc Protected Analogue

This is often the immediate precursor to the final compound. The bulky tert-butoxycarbonyl (Boc) group significantly alters the spectroscopic properties of the piperidine ring.

Table 3: Spectroscopic Data for 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Technique Feature Reported/Expected Chemical Shift / m/z Reference
¹H NMR Aromatic Protonsδ ~7.2 ppm (d) & ~7.1 ppm (d)[7] (Inferred)
Methylene Protonsδ ~3.6 ppm (s)[7] (Inferred)
Piperidine Protonsδ ~4.1 ppm (br d), ~2.7 ppm (br t)[7] (Inferred)
Boc Group Protonsδ 1.47 ppm (s, 9H)[7] (Inferred)
¹³C NMR Boc C=O Carbonδ ~155 ppm[8] (Predicted)
Boc Quaternary Carbonδ ~80 ppm[8] (Predicted)
Boc Methyl Carbonsδ 28.5 ppm[8] (Predicted)
Mass Spec (ESI+) [M+H]⁺m/z 334.19[8] (Predicted)
[M+Na]⁺m/z 356.17[8] (Predicted)
Key Spectroscopic Differences and Interpretation
  • ¹H NMR Analysis:

    • Aromatic Region: Phenylacetic acid shows a complex multiplet for its five protons[4]. In contrast, both the target molecule and its N-Boc analogue exhibit a simpler AA'BB' system (two doublets), which is a classic indicator of para-substitution on the phenyl ring.

    • Piperidine Region: This is the most telling region. The N-Boc analogue has piperidine protons adjacent to the nitrogen that are shifted significantly downfield (to ~4.1 ppm) due to the electron-withdrawing effect of the carbamate group. Upon deprotection to yield the target molecule (as a hydrochloride salt), these protons shift to a different, but still deshielded, position (~2.8-3.5 ppm) due to the positive charge on the nitrogen.

    • Boc Group Signal: The most obvious difference is the large singlet at ~1.47 ppm in the N-Boc analogue, corresponding to the nine equivalent protons of the tert-butyl group[7]. The absence of this signal is a primary confirmation of successful deprotection.

  • ¹³C NMR Analysis:

    • The N-Boc analogue will display three additional, highly characteristic signals: the carbamate carbonyl (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the methyl carbons (~28.5 ppm). Disappearance of these signals confirms the removal of the Boc protecting group.

  • Mass Spectrometry Analysis:

    • The molecular ion peak provides the most direct confirmation of composition. A successful deprotection is confirmed by a mass shift from m/z 334 ([M+H]⁺ for the Boc-protected version) to m/z 234 ([M+H]⁺ for the final product)[8].

Part 3: Experimental Protocols & Workflows

To ensure data integrity, standardized protocols must be followed.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Weigh ~5-10 mg of Sample Dissolve_NMR Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d₆, CD₃OD) Sample->Dissolve_NMR Dissolve_MS Dissolve in HPLC-grade Methanol or Acetonitrile Sample->Dissolve_MS IR_acq Acquire FT-IR Spectrum (ATR) Sample->IR_acq Directly on ATR NMR_acq Acquire ¹H, ¹³C, DEPT, COSY NMR Spectra (400 MHz or higher) Dissolve_NMR->NMR_acq MS_acq Acquire LC-MS Spectrum (ESI Positive Mode) Dissolve_MS->MS_acq Process_NMR Process & Analyze NMR: - Chemical Shifts - Integration - Multiplicity NMR_acq->Process_NMR Process_MS Analyze MS: - Confirm [M+H]⁺ - Identify Fragments MS_acq->Process_MS Process_IR Analyze IR: - Identify Functional Group Vibrations (C=O, O-H, N-H) IR_acq->Process_IR Final_Report Generate Certificate of Analysis Process_NMR->Final_Report Process_MS->Final_Report Process_IR->Final_Report

Caption: Standard workflow for full spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD, as the acidic proton may exchange with CDCl₃). Add a trace of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H signals and identify the chemical shift and multiplicity of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile. Further dilute this solution to 1-10 µg/mL using the mobile phase.

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition: Inject the sample. Run a gradient or isocratic method to elute the compound. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.

  • Data Analysis: Extract the total ion chromatogram (TIC) and the mass spectrum for the peak of interest. Identify the [M+H]⁺ adduct and compare it to the calculated exact mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty, clean ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) for major absorption bands and assign them to the corresponding functional groups using correlation tables[3].

Conclusion

The structural verification of 2-(4-(Piperidin-4-yl)phenyl)acetic acid is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The key to confident identification lies not just in observing the expected signals, but in understanding their context through comparison. By contrasting the spectra with that of phenylacetic acid and the N-Boc protected precursor, an analyst can unequivocally confirm the presence of the para-substituted aromatic ring and the successful deprotection of the piperidine nitrogen. This rigorous validation is an indispensable step in ensuring the quality of this versatile linker for its applications in advanced drug development.

References

  • Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society.
  • Applied Spectroscopy. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives.
  • S-C. Li, et al. (n.d.). 1H and 13C NMR spectra of compound 2a.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Schröder, S., et al. (2020).
  • Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95%.
  • ResearchGate. (n.d.). Spectroscopic and theoretical studies of some 2-ethylsulfinyl-(4′-substituted)-phenylthioacetates.
  • PubChem. (n.d.). 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride ≥95%.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • PubChem. (n.d.). (4-(4-Phenyl-piperidin-1-YL)-benzenesulfonylamino)-acetic acid.
  • SpectraBase. (n.d.). Phenylacetic acid.
  • SpectraBase. (n.d.). 2-(2-Keto-4-phenyl-piperidino)acetic acid tert-butyl ester - Optional[13C NMR].
  • Chem-Sub. (n.d.). 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid ≥95%.
  • AstaTech, Inc. (n.d.). 2-(4-METHYLPIPERAZIN-1-YL)-2-PHENYLACETIC ACID.
  • PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Chegg.com. (2021). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid.
  • Research Commons. (2008). Substituted phenylarsonic acids; structures and spectroscopy.
  • SpectraBase. (n.d.). 4-phenyl-4-piperidinecarboxylic acid - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2021). 13C NMR (CDCl3, 50 MHz) of phenylacetic acid.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Springer Nature. (n.d.). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • ChemScene. (n.d.). 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid.
  • NIST WebBook. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid.
  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009209 - PHENYLACETIC ACID.
  • PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.

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Comparative

Comprehensive Comparative Guide: 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Derivatives as Semi-Flexible PROTAC Linkers

Executive Summary Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) relies fundamentally on the linker connecting the protein-of-interest (POI) ligand and the E3 ligase recruiter. The linker...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) relies fundamentally on the linker connecting the protein-of-interest (POI) ligand and the E3 ligase recruiter. The linker is not merely a passive tether; its physicochemical properties dictate the thermodynamics of ternary complex formation. Recently, have emerged as premier "semi-flexible" linkers[1]. This guide objectively compares these 4-aryl piperidine derivatives against traditional flexible (PEG, alkyl) and rigid (alkyne) linkers, providing mechanistic insights and self-validating experimental protocols for your PROTAC development pipeline.

Mechanistic Causality: The "Goldilocks" Zone of Linker Flexibility

The fundamental challenge in PROTAC design is overcoming the thermodynamic barrier of forming a non-native POI-PROTAC-E3 ternary complex. The choice of linker directly controls this thermodynamic landscape:

  • Flexible Linkers (e.g., PEG, Alkyl): While PEG linkers offer excellent aqueous solubility, their high degree of conformational freedom results in a massive entropic penalty upon binding. The PROTAC must "freeze" into a single conformation to induce degradation, which is [2].

  • Rigid Linkers (e.g., Alkynes, Triazoles): Rigid linkers pre-organize the molecule, minimizing the entropic penalty. However, if the rigid vector does not perfectly match the required protein-protein interaction (PPI) interface, it causes severe steric clashes, completely abrogating degradation.

  • Semi-Flexible Linkers (4-Aryl Piperidines): The 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold provides a "Goldilocks" solution. The rigid phenyl ring and the piperidine chair conformation restrict the number of rotatable bonds, pre-organizing the PROTAC into a bioactive conformation and[3]. Concurrently, the acetic acid tether and the piperidine nitrogen provide just enough hinge-like flexibility to accommodate the induced-fit adjustments required for stable POI-E3 ligase interactions.

G Flexible Flexible Linkers (PEG/Alkyl) High Conformational Freedom Penalty High Entropic Penalty Poor Ternary Stability Flexible->Penalty Binding Rigid Rigid Linkers (Alkynes) Locked Conformation Clash Steric Clashes Zero Induced-Fit Rigid->Clash Misalignment SemiFlex Semi-Flexible (4-Aryl Piperidine) Pre-organized + Hinge Motion Optimal Low Entropic Penalty Optimal Induced-Fit Stable Ternary Complex SemiFlex->Optimal Synergistic Binding

Thermodynamic pathways of PROTAC linker flexibility influencing ternary complex formation.

Objective Performance Comparison

To objectively evaluate 2-(4-(piperidin-4-yl)phenyl)acetic acid derivatives, we compare them against standard linker archetypes across critical pharmacokinetic and pharmacodynamic parameters.

Linker ArchetypeRepresentative StructureEntropic PenaltyTernary Cooperativity (α)Cell Permeability (Caco-2)Aqueous SolubilitySusceptibility to Hook Effect
Flexible (Hydrophilic) PEG4HighLow to ModeratePoorExcellentHigh
Flexible (Lipophilic) Alkyl (C8)HighLow to ModerateModeratePoorHigh
Rigid Di-alkyneVery LowHighly Variable*GoodModerateLow
Semi-Flexible 4-Aryl Piperidine Low Consistently High Excellent Good Low

*Highly variable depending on exact geometric match with the PPI interface.

Experimental Workflows: Self-Validating Protocols

To empirically validate the superiority of a 4-aryl piperidine linker, researchers must employ orthogonal, self-validating assays. The following protocols are designed to assess ternary complex formation and degradation kinetics, with built-in causality and controls.

Protocol A: Live-Cell Ternary Complex Profiling (NanoBRET™)

Objective: Quantify the intracellular formation of the POI-PROTAC-E3 Ligase ternary complex in real-time. Causality & Validation: Biochemical assays (like SPR) lack cellular context (e.g., membrane permeability, competitive intracellular proteins).[4]. To make this self-validating, a competitive control (excess free warhead) is mandatory to prove the BRET signal is strictly dependent on PROTAC-mediated crosslinking, not random collisions.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect with a NanoLuc®-tagged POI (donor) and a HaloTag®-tagged E3 ligase (acceptor).

    • Causality: HEK293T cells are selected for their robust translation machinery. The donor-to-acceptor plasmid ratio must be strictly maintained at 1:100. This low donor expression prevents signal saturation and maximizes the dynamic range of the BRET signal.

  • Proteasome Inhibition: Pre-treat cells with 10 µM MG132 for 2 hours.

    • Causality: Inhibiting the proteasome prevents the degradation of the ternary complex once formed, allowing for accurate steady-state measurement of complex stability.

  • Fluorophore Labeling: Add HaloTag® NanoBRET™ 618 Ligand to the cells.

    • Causality: This specific fluorophore covalently binds to the HaloTag and provides optimal spectral overlap with NanoLuc emission (460 nm), ensuring efficient Förster resonance energy transfer.

  • PROTAC Treatment & Controls: Treat cells with a concentration gradient (1 nM to 10 µM) of the 4-aryl piperidine PROTAC.

    • Self-Validation Step: In parallel wells, co-administer the PROTAC with 10 µM of the free POI ligand. If the BRET signal drops to baseline, it confirms the ternary complex is target-specific and not an artifact of aggregation.

  • Signal Detection: Measure dual luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the milliBRET ratio (Acceptor/Donor × 1000).

Protocol B: Degradation Kinetics & Hook Effect Analysis (HiBiT Lytic Assay)

Objective: Measure the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) while monitoring for the "hook effect" (auto-inhibition at high concentrations).

Step-by-Step Methodology:

  • CRISPR Cell Line Preparation: Utilize a cell line with an endogenously CRISPR-tagged HiBiT-POI.

    • Causality: Endogenous tagging ensures the POI is expressed at physiological levels, preventing the artificial degradation bottlenecks and stoichiometric imbalances often seen in overexpression models.

  • Compound Incubation: Treat cells with the PROTAC for 4, 8, and 24 hours.

    • Causality: Time-course analysis is critical because semi-flexible linkers often alter the rate of ubiquitination, not just the final thermodynamic equilibrium.

  • Lysis and Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate).

    • Causality: The high-affinity complementation between the endogenous HiBiT tag and the added LgBiT reconstitutes a functional luciferase. The luminescent signal is directly proportional to the remaining POI pool.

  • Data Analysis: Plot concentration vs. luminescence. A classic "U-shaped" curve indicates the hook effect. 4-aryl piperidines typically exhibit a broadened degradation window (flatter bottom of the U-curve) compared to PEG linkers due to higher ternary cooperativity.

G Synthesis Synthesize PROTAC (4-Aryl Piperidine) Permeability Caco-2 Permeability Screening Synthesis->Permeability Ternary NanoBRET Assay (Ternary Complex) Permeability->Ternary Papp > 1e-6 Degradation HiBiT Lytic Assay (DC50 & Dmax) Ternary->Degradation High BRET Validation In Vivo Efficacy (Target Validation) Degradation->Validation Low DC50

Step-by-step validation workflow for evaluating semi-flexible PROTAC linkers.

Conclusion & Strategic Recommendations

When designing PROTACs, the default reliance on PEG or simple alkyl chains often leads to compounds with poor pharmacokinetic profiles and suboptimal ternary complex stability. Incorporating 2-(4-(piperidin-4-yl)phenyl)acetic acid derivatives as semi-flexible linkers provides a strategic advantage. By pre-organizing the molecule to reduce the entropic penalty of binding while retaining sufficient flexibility for induced-fit PPIs, these 4-aryl piperidine scaffolds consistently deliver superior cell permeability, higher ternary cooperativity, and more robust degradation profiles.

References

  • Maple, H. J., et al. "Property-based optimisation of PROTACs." PubMed Central (PMC), 2019.[Link]

  • Liao, H., et al. "Development of Novel PROTAC RAD51 Degraders as Enhancers of DNA Damage Response for Hepatocellular Carcinoma Treatment." Journal of Medicinal Chemistry (ACS Publications), 2026.[Link]

  • Mahan, S. D., et al. "Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells." PubMed, 2021.[Link]

Sources

Validation

A Senior Scientist's Guide to the In Vitro Validation of Novel CRBN-Recruiting PROTACs

Welcome to a comprehensive guide on the in vitro validation of Proteolysis-Targeting Chimeras (PROTACs) that utilize a 2-(4-(piperidin-4-yl)phenyl)acetic acid moiety or similar structures to recruit the Cereblon (CRBN) E...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the in vitro validation of Proteolysis-Targeting Chimeras (PROTACs) that utilize a 2-(4-(piperidin-4-yl)phenyl)acetic acid moiety or similar structures to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The advent of PROTACs has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins, moving beyond simple inhibition to achieve complete protein removal.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, logical framework for validating novel PROTACs, explaining the causality behind experimental choices, and offering detailed, field-proven protocols. We will proceed step-by-step through the essential in vitro assays required to build a robust data package for any new degrader molecule.

The PROTAC Mechanism: A Symphony of Induced Proximity

A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][5][6] The molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase.[5][][8] This proximity hijacks the cell's natural ubiquitin-proteasome system (UPS), causing the E3 ligase to tag the POI with ubiquitin.[9][10] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be released to repeat the cycle.[1][9]

The 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold is a key structural feature of ligands, like pomalidomide and thalidomide, that recruit the CRBN E3 ligase complex, one of the most successfully utilized ligases in PROTAC design.[11][12]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.[1]

Section 1: Quantifying Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[][13][14][15] Therefore, the first and most critical step is to demonstrate and quantify this interaction biochemically. An unstable or poorly formed complex will fail to support efficient ubiquitination, rendering the PROTAC ineffective. We will compare two robust, high-throughput methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and an AlphaLISA-based assay.

Comparison of Ternary Complex Assays
Assay Principle Advantages Considerations
TR-FRET Proximity-based assay measuring energy transfer between a donor (e.g., Terbium-cryptate) and an acceptor (e.g., d2) fluorophore conjugated to antibodies that recognize tags on the POI and E3 ligase.[16]Homogeneous, sensitive, robust for high-throughput screening (HTS), provides quantitative EC50 values for complex formation.[16]Requires tagged, purified proteins and specific antibody pairs. Potential for compound interference with fluorescence.
AlphaLISA Proximity-based assay where donor and acceptor beads, coated with antibodies against protein tags, generate a chemiluminescent signal when brought into close proximity by the ternary complex.[8]Highly sensitive, homogeneous, no-wash format suitable for HTS. Can be more sensitive than TR-FRET for weaker interactions.Requires tagged, purified proteins. Susceptible to interference from singlet oxygen quenchers in samples.
Protocol 1.1: TR-FRET Assay for Ternary Complex Formation

This protocol provides a framework for quantifying the dose-dependent formation of the [POI]-[PROTAC]-[CRBN] complex.[16]

Causality: We use epitope-tagged recombinant proteins (e.g., His-POI and GST-CRBN) to enable specific detection with fluorophore-conjugated antibodies. The TR-FRET signal is directly proportional to the amount of ternary complex formed, allowing for precise quantification of the PROTAC's potency in bringing the two proteins together.[17][18][19][20]

TR_FRET_Workflow A 1. Prepare Reagents (His-POI, GST-CRBN, PROTAC, Antibodies) B 2. Dispense PROTAC Serial Dilution into 384-well plate A->B C 3. Add Protein Master Mix (His-POI + GST-CRBN) B->C D 4. Incubate (e.g., 60 min, RT) C->D E 5. Add Antibody Master Mix (Tb-anti-His + d2-anti-GST) D->E F 6. Incubate (e.g., 4 hours, RT, dark) E->F G 7. Read Plate (Ex: 340nm, Em: 620nm & 665nm) F->G H 8. Analyze Data (Calculate Ratio, Plot Curve, Determine EC50) G->H

Caption: General experimental workflow for a TR-FRET ternary complex assay.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of His-tagged POI, GST-tagged CRBN/DDB1 complex, and antibodies (e.g., Terbium-cryptate anti-His and d2 anti-GST) in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).[16]

  • PROTAC Dilution: Perform a serial dilution of the PROTAC compound in DMSO, followed by a final dilution into the assay buffer. A typical starting concentration is 100 µM, diluted in 1:3 steps.[16]

  • Assay Plate Setup (384-well):

    • Add 5 µL of the diluted PROTAC solution to the wells.

    • Include "no PROTAC" (vehicle only) and "no protein" controls.

  • Protein Addition: Prepare a master mix containing the POI and E3 ligase at 2x the final desired concentration (typically in the low nanomolar range, e.g., 10-40 nM). Add 10 µL of this mix to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the complex to form.

  • Antibody Addition: Prepare a master mix of the donor and acceptor antibodies. Add 5 µL of this mix to each well.

  • Final Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light.[16]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation around 340 nm.[16]

  • Data Analysis: Calculate the TR-FRET ratio (Emission_665nm / Emission_620nm) * 10,000. Plot the ratio against the log of the PROTAC concentration and fit a dose-response curve to determine the EC50.

Expected Data: Comparative Ternary Complex Formation
PROTAC ID Target POI EC50 (nM) of Ternary Complex Formation Max FRET Ratio Notes
PROTAC-ABRD4258500Potent complex formation.
PROTAC-BBRD41507200Moderate complex formation.
Negative ControlBRD4> 10,0001200Inactive enantiomer; no complex formation.
PomalidomideBRD4No Complex1150Binds CRBN but not POI; no complex.

Section 2: Mechanistic Validation: Target Ubiquitination

Demonstrating ternary complex formation is necessary but not sufficient. The complex must be productive—that is, it must facilitate the enzymatic transfer of ubiquitin to the target protein.[9] An in vitro ubiquitination assay provides direct evidence of this crucial mechanistic step.[6][9][10]

Protocol 2.1: In Vitro Ubiquitination Assay

Causality: This is a reconstituted biochemical assay that includes all the core components of the ubiquitination cascade (E1, E2, E3, Ubiquitin, ATP).[6][10] The appearance of higher molecular weight bands corresponding to the ubiquitinated POI on a Western blot is direct, unambiguous proof that the PROTAC is mediating the intended enzymatic reaction. Control reactions, such as omitting the E1 enzyme or the PROTAC, are critical to validate that the observed ubiquitination is dependent on the complete, PROTAC-assembled system.[9]

Step-by-Step Methodology:

  • Thaw Components: On ice, thaw recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), CRBN/DDB1 E3 ligase complex, purified POI, biotinylated-ubiquitin, and ATP.[9][21]

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction. Final concentrations should be optimized, but a typical reaction includes:

    • E1 Enzyme (~100 nM)

    • E2 Enzyme (~1 µM)

    • CRBN/DDB1 Complex (~100 nM)[9]

    • Purified POI (~200 nM)

    • Biotinylated Ubiquitin (~10 µM)

    • ATP (~2 mM)

    • PROTAC (e.g., 10 µM) or DMSO vehicle control.[9]

    • Reaction Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Control Reactions: It is essential to set up the following controls:

    • - E1: Confirms the reaction is ATP and E1-dependent.

    • - E3: Confirms the reaction is E3-dependent.

    • - PROTAC: Demonstrates that ubiquitination is PROTAC-dependent.[9]

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.[6][9]

  • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the POI to detect both the unmodified protein and the higher molecular weight, ubiquitinated species (appearing as a "smear" or ladder).[6][9]

    • Alternatively, if using biotin-ubiquitin, probe with HRP-conjugated Streptavidin.

Section 3: Demonstrating Target Degradation in a Cellular Context

The ultimate goal of a PROTAC is to eliminate the target protein from the cell.[4][5] The most direct and widely accepted method for measuring this is a dose-response experiment in a relevant cell line, followed by Western blotting to quantify the remaining protein. This allows for the determination of two key efficacy parameters: DC50 (the concentration that causes 50% degradation) and Dmax (the maximum percentage of degradation).[1][22][23]

Protocol 3.1: Cellular Degradation Assay and DC50/Dmax Determination

Causality: This cell-based assay validates that the PROTAC can permeate the cell membrane, engage its targets, form a productive ternary complex, and successfully navigate the entire UPS pathway to induce degradation. By treating cells with a range of concentrations, we can characterize the potency (DC50) and efficacy (Dmax) of the degrader, which are critical for comparing different PROTACs and guiding optimization.[22][24] A time-course experiment is also recommended to understand degradation kinetics.[1]

DC50_Workflow A 1. Seed Cells in 6-well plates B 2. Allow Adherence (e.g., overnight) A->B C 3. Treat with PROTAC (Dose-response, e.g., 1 nM - 10 µM) B->C D 4. Incubate (e.g., 18-24 hours) C->D E 5. Harvest & Lyse Cells D->E F 6. Quantify Protein (BCA Assay) E->F G 7. Western Blot (Anti-POI & Anti-Loading Control) F->G H 8. Densitometry & Analysis (Calculate % Remaining vs Vehicle) G->H I 9. Plot Curve (Determine DC50 & Dmax) H->I

Caption: Workflow for determining the DC50 and Dmax of a PROTAC.[22]

Step-by-Step Methodology:

  • Cell Culture: Seed a relevant cell line (e.g., one that endogenously expresses the POI) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[6][22]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration range is 1 nM to 10,000 nM.[1][22]

  • Cell Treatment: Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[22]

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours), which should be optimized in a preliminary time-course experiment.[22]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[6]

  • Western Blotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the POI and a loading control (e.g., β-actin, GAPDH).

  • Data Analysis:

    • Use densitometry to quantify the band intensity for the POI and the loading control in each lane.

    • Normalize the POI signal to the loading control signal.

    • Calculate the "% Protein Remaining" for each concentration relative to the vehicle (DMSO) control, which is set to 100%.

    • Plot "% Protein Remaining" vs. the log of PROTAC concentration and fit a nonlinear regression curve (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine DC50 and Dmax.[22]

Expected Data: Comparative Degradation Performance
PROTAC ID Cell Line DC50 (nM) Dmax (%) Notes
PROTAC-AHCT11615>95Potent and efficacious degradation.
PROTAC-BHCT11625085Less potent, slightly lower efficacy.
PROTAC-AK56225>90Similar activity in a different cell line.
Negative ControlHCT116>10,000<10No degradation observed.
Data is for illustrative purposes only.[22]

Section 4: Comprehensive Selectivity Profiling

A critical aspect of drug development is ensuring the therapeutic molecule is selective for its intended target.[25] Off-target degradation can lead to unforeseen toxicity. Mass spectrometry (MS)-based proteomics is the gold standard for obtaining an unbiased, global view of a PROTAC's impact on the entire proteome.[4][25][26]

Comparison of Proteomics Methods for Selectivity
Method Principle Advantages Limitations
Data-Independent Acquisition (DIA) Systematically fragments all peptide ions within a given m/z range, creating a comprehensive digital map of the proteome.[26][27]High proteome coverage, reproducible, accurate quantification, fewer missing values.[25][27]Requires complex data analysis and spectral library generation.
Tandem Mass Tag (TMT) Isobaric chemical tags are used to label peptides from different samples. Samples are pooled, and relative protein abundance is determined in the MS3 scan.High multiplexing capability (up to 18 samples), good accuracy with MS3.Can be susceptible to ratio compression, which can underestimate changes.[25]
Protocol 4.1: Global Proteomics using DIA-MS

Causality: By treating cells with a PROTAC at a concentration that gives maximum degradation (e.g., 5-10x DC50) and comparing the entire proteome profile to a vehicle-treated control, we can identify all proteins that are significantly downregulated. This provides a comprehensive and unbiased selectivity profile, revealing any potential off-target liabilities.[27][28]

Step-by-Step Methodology (Conceptual Overview):

  • Cell Treatment: Treat a relevant cell line in triplicate with the PROTAC (at a concentration near Dmax) and a vehicle control for 24 hours.

  • Sample Preparation: Harvest cells, lyse, and extract proteins. Reduce, alkylate, and digest proteins into peptides (typically with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography system coupled to a high-resolution mass spectrometer operating in DIA mode.[27]

  • Data Analysis: Process the raw DIA data using specialized software (e.g., Spectronaut, DIA-NN) against a project-specific or library-free spectral library.

  • Hit Identification: Perform statistical analysis to identify proteins whose abundance changes significantly (e.g., p-value < 0.05, fold-change < -1.5) in the PROTAC-treated samples compared to the control. The primary target (POI) should be among the most significantly depleted proteins.

Conclusion

The in vitro validation of a novel PROTAC is a multi-step process that requires a logical and rigorous experimental cascade. By systematically confirming ternary complex formation, demonstrating target ubiquitination, quantifying cellular degradation, and profiling proteome-wide selectivity, researchers can build a comprehensive data package. This structured approach, moving from biochemical reconstitution to a cellular context and finally to a global proteomic view, ensures a thorough understanding of a PROTAC's mechanism, potency, and specificity, paving the way for its advancement as a potential therapeutic agent.

References

  • Lee, H., et al. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. PMC. Retrieved from [Link]

  • Chen, Y., et al. (2024). Uncovering PROTAC Sensitivity and Efficacy by Multidimensional Proteome Profiling: A Case for STAT3. ACS Publications. Retrieved from [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Retrieved from [Link]

  • Bondeson, D. P., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. PubMed. Retrieved from [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • Li, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Publications. Retrieved from [Link]

  • Panome Bio. (2025). How Discovery Proteomics Informs PROTAC Mechanisms. Retrieved from [Link]

  • Li, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC. Retrieved from [Link]

  • Sapient. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. Retrieved from [Link]

  • PI Health Sciences. (n.d.). PROTAC Services | Targeted Protein Degradation Drug Discovery. Retrieved from [Link]

  • Békés, M., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Retrieved from [Link]

  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays | Request PDF. Retrieved from [Link]

  • Li, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | Request PDF. Retrieved from [Link]

  • BMG Labtech. (2024). Cell-based protein degrader assays for microplates. Retrieved from [Link]

  • research.chalmers.se. (2024). Modeling PROTAC degradation activity with machine learning. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Protein Ubiquitination Assay. Retrieved from [Link]

  • Simpson, E. J., et al. (n.d.). Mechanism of degrader-targeted protein ubiquitinability. PMC - NIH. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Retrieved from [Link]

  • ACS Publications. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2024). Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. Retrieved from [Link]

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Comparative

The Versatility of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid: A Comparative Guide for Drug Discovery

The 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold is a cornerstone in modern medicinal chemistry, valued for its unique combination of structural rigidity and synthetic tractability. This guide provides an in-depth an...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold is a cornerstone in modern medicinal chemistry, valued for its unique combination of structural rigidity and synthetic tractability. This guide provides an in-depth analysis of its application in three critical areas of drug discovery: as a semi-rigid linker in Proteolysis-Targeting Chimeras (PROTACs), as the foundational core of potent Factor Xa inhibitors, and as a versatile building block for diverse therapeutic agents. We will objectively compare its performance with relevant alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Part 1: A Semi-Flexible Linker for Targeted Protein Degradation (PROTACs)

PROTACs have revolutionized therapeutic strategies by co-opting the body's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is not a passive spacer; it is a critical determinant of the PROTAC's efficacy, profoundly influencing the formation and stability of the key POI-PROTAC-E3 ligase ternary complex.[2][3]

The 2-(4-(piperidin-4-yl)phenyl)acetic acid moiety provides a "semi-flexible" or "rigid" linker element. The inclusion of the piperidine and phenyl rings constrains the linker's conformation, which can be advantageous compared to highly flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.[1][4] This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced stability and more efficient protein degradation.[4]

The PROTAC Mechanism of Action

The fundamental role of the PROTAC is to induce proximity between the target protein and an E3 ligase, facilitating the ubiquitination of the target, which marks it for degradation by the proteasome.[2]

PROTAC_Mechanism cluster_0 1. Proximity Induction cluster_1 2. Ternary Complex Formation cluster_2 3. Ubiquitination cluster_3 4. Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparison of Linker Types in PROTAC Design

The choice of linker is a multi-parameter optimization problem. While flexible linkers allow for a broad exploration of spatial arrangements, rigid linkers like those derived from 2-(4-(piperidin-4-yl)phenyl)acetic acid offer distinct advantages in refining potency and drug-like properties.[]

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Semi-Rigid Linkers (e.g., Piperidine/Phenyl-based)Rationale & Causality
Conformational Freedom HighConstrainedHigh flexibility can increase the probability of initial complex formation but may also allow for non-productive binding modes.[1][6]
Ternary Complex Stability Can be lower due to entropic penalty upon binding.Can be higher by "pre-organizing" the molecule into a bioactive conformation, reducing the entropic cost.[4]
Physicochemical Properties PEG improves solubility; Alkyl chains increase lipophilicity and rotatable bonds, potentially harming permeability.[1]Cyclic structures can improve metabolic stability and may offer a better balance of solubility and permeability.[7]
Synthetic Accessibility Generally straightforward and easy to modify length.[1]Often more synthetically challenging, requiring multi-step syntheses.
Selectivity Lower conformational control may lead to more off-target interactions.The defined 3D structure can improve selectivity by disfavoring the formation of off-target ternary complexes.[1]

Experimental Protocol: Western Blot Analysis of Target Protein Degradation

This protocol is a self-validating system for quantifying the efficacy of a PROTAC by measuring the reduction in target protein levels.

1. Cell Culture and Treatment: 1.1. Seed cells at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest. 1.2. Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). 1.3. Treat the cells with the PROTAC dilutions and incubate for the desired time period (e.g., 4, 8, 16, or 24 hours). The incubation time is a critical variable to optimize.

2. Cell Lysis: 2.1. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). 2.2. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.[8][9] This is crucial to prevent protein degradation after cell disruption. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes with periodic vortexing. 2.5. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. 2.6. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification: 3.1. Determine the protein concentration of each lysate using a standard method like the Bicinchoninic Acid (BCA) assay. This ensures equal protein loading for accurate comparison.

4. SDS-PAGE and Protein Transfer: 4.1. Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins. 4.2. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. 4.3. Perform electrophoresis to separate proteins by size. 4.4. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: 5.1. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10] 5.2. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. 5.3. Wash the membrane three times with TBST for 5 minutes each. 5.4. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. 5.5. Wash the membrane again as in step 5.3. 5.6. To validate the results, re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) whose expression is not expected to change.

6. Detection and Analysis: 6.1. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. 6.2. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. 6.3. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation).[4]

Part 2: A Core Scaffold for Potent and Selective Factor Xa Inhibitors

The 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold is a privileged structure in the design of inhibitors for Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. Its prominence is exemplified by the blockbuster anticoagulant, Apixaban (Eliquis®), which incorporates a derivative of this core.

Role of Factor Xa in the Coagulation Cascade

Factor Xa sits at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for anticoagulation therapy. Its inhibition effectively reduces the generation of thrombin, the key enzyme responsible for fibrin clot formation.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa FX Factor X IXa->FX Activates TF Tissue Factor (TF) VIIa VIIa TF->VIIa Activates VII VII VII->VIIa VIIa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (II) FXa->Prothrombin Converts Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Apixaban & Other DOACs Inhibitor->FXa INHIBITS

Caption: Simplified blood coagulation cascade highlighting Factor Xa as the target.
Case Study: Apixaban and the Role of the Piperidinyl-Phenyl Moiety

In Apixaban, the piperidinone ring (a modification of the piperidine in our core scaffold) is a P4 ligand that fits into the S4 binding pocket of the Factor Xa enzyme. The phenyl group serves as a rigid linker to correctly orient this group and connect it to the rest of the inhibitor, which interacts with other key binding sites (S1). This precise structural arrangement is crucial for the high potency and selectivity of Apixaban.

Comparative Performance of Direct Oral Anticoagulants (DOACs)

Apixaban's performance can be benchmarked against other direct Factor Xa inhibitors, such as Rivaroxaban and Edoxaban. While all are effective, their pharmacological profiles exhibit key differences.

ParameterApixaban (Eliquis®)Rivaroxaban (Xarelto®)Edoxaban (Savaysa®)
Target Direct, reversible Factor Xa inhibitorDirect, reversible Factor Xa inhibitorDirect, reversible Factor Xa inhibitor
Inhibitory Constant (Ki) 0.08 nM (human FXa)0.4 nM (human FXa)0.56 nM (human FXa)
Selectivity vs. Thrombin >30,000-fold>10,000-fold>10,000-fold
Bioavailability ~50%80-100% (10 mg dose)~62%
Plasma Half-life ~12 hours (repeated doses)5-9 hours (young); 11-13 hours (elderly)10-14 hours
Dosing Regimen Twice dailyOnce dailyOnce daily
Peak-to-Trough Fluctuation Low (~4.7 Cmax/Cmin ratio)[11]High (~16.9 Cmax/Cmin ratio)[11]Moderate
Clinical Considerations Lower risk of major bleeding compared to Rivaroxaban in some real-world studies.[12][13]Higher peak concentrations may contribute to a different bleeding profile.[14]Efficacy may be reduced in patients with high creatinine clearance.

Note: Values are compiled from multiple sources and can vary based on the specific study and assay conditions.[11][15][16][17]

Experimental Protocol: Chromogenic Anti-Factor Xa Assay

This protocol provides a functional, quantitative measure of a compound's ability to inhibit Factor Xa activity.

1. Reagent Preparation: 1.1. Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4). 1.2. Factor Xa Solution: Reconstitute purified human Factor Xa to a known concentration in assay buffer. The final concentration should be optimized to yield a linear change in absorbance over the assay time.[18] 1.3. Chromogenic Substrate: Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2765). 1.4. Test Compound: Prepare serial dilutions of the inhibitor (e.g., derivatives of 2-(4-(piperidin-4-yl)phenyl)acetic acid) in assay buffer. Include a known inhibitor like Apixaban as a positive control and a vehicle (DMSO) control. 1.5. Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 20% acetic acid).[19]

2. Assay Procedure (96-well plate format): 2.1. Add a small volume (e.g., 20 µL) of each test compound dilution, control, or vehicle to the appropriate wells. 2.2. Add Factor Xa solution (e.g., 40 µL) to all wells. 2.3. Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. 2.4. Initiate the reaction by adding the chromogenic substrate (e.g., 40 µL) to all wells. 2.5. Immediately begin reading the absorbance at 405 nm in kinetic mode for 5-10 minutes, or allow the reaction to proceed for a fixed time (e.g., 5 minutes) at 37°C for an endpoint reading.[20]

3. Data Analysis: 3.1. Kinetic Assay: Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. 3.2. Endpoint Assay: If a fixed time was used, stop the reaction by adding the stop solution (e.g., 20 µL) and read the final absorbance at 405 nm. 3.3. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)) 3.4. Plot the percent inhibition against the logarithm of the inhibitor concentration. 3.5. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce Factor Xa activity by 50%.

Part 3: A Versatile Building Block in Medicinal Chemistry

Beyond its specific roles in PROTACs and FXa inhibitors, the 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold is a valuable starting point for generating libraries of diverse compounds.[21] The phenylacetic acid moiety is a known pharmacophore in many drug classes, including NSAIDs, while the piperidine ring is one of the most common heterocycles found in approved drugs, often used to improve solubility, modulate basicity, and provide vectors for further substitution.[22][23][24]

The scaffold's two key functional groups—the secondary amine on the piperidine ring and the carboxylic acid—allow for orthogonal chemical modifications, enabling the exploration of chemical space in two different directions. This makes it an ideal starting point for hit-to-lead campaigns.

Synthetic Diversification Workflow

The scaffold can be readily diversified to target a wide range of proteins, such as kinases or other enzymes, by building upon its core structure.

Scaffold_Diversification cluster_amine Amine (Piperidine N-H) Modification cluster_acid Acid (Carboxylic Acid) Modification Scaffold 2-(4-(Piperidin-4-yl)phenyl)acetic acid (Core Scaffold) Amine_Mod Alkylation, Reductive Amination, Acylation Scaffold->Amine_Mod Acid_Mod Amide Coupling, Esterification Scaffold->Acid_Mod R1_Group Introduction of R1 Group Amine_Mod->R1_Group Library Diverse Compound Library R1_Group->Library R2_Group Introduction of R2 Group Acid_Mod->R2_Group R2_Group->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit

Caption: Workflow for diversifying the core scaffold to generate a compound library.

Conclusion

The 2-(4-(piperidin-4-yl)phenyl)acetic acid structure is more than a simple chemical intermediate; it is a validated, high-value scaffold with proven applications across multiple therapeutic modalities. Its semi-rigid nature provides distinct advantages in the rational design of PROTAC linkers by constraining conformational freedom to enhance ternary complex stability. Its role as the core of Apixaban demonstrates its utility in creating highly potent and selective enzyme inhibitors. Finally, its orthogonal functional groups make it an exceptionally versatile building block for library synthesis in hit-to-lead campaigns. This guide demonstrates that a deep understanding of this scaffold's performance in different contexts can empower researchers to make more informed decisions in the complex process of drug discovery and development.

References

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG Labtech. [Link]

  • The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban. (n.d.). American Society for Clinical Laboratory Science. [Link]

  • Samama, M. M., et al. (2011). The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants. Thrombosis Research.
  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024, September 4). Cytiva. [Link]

  • Characterising PROTAC ternary complex formation using SPR. (2024, August 20). o2h discovery. [Link]

  • Anti-Xa Assays. (2022, September 27). Practical-Haemostasis.com. [Link]

  • Western Blotting Principle & Protocol Guide. (n.d.). Boster Bio. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. (2020, June 15). Federal Practitioner. [Link]

  • Anti-Xa assays. (2013, June 3). Australian Prescriber. [Link]

  • Factor Xa Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Anti-Factor Xa and Anti-Factor IIa Assays for Unfractionated and Low Molecular Weight Heparins. (n.d.). Biotoxik. [Link]

  • Phenylacetic Acid Derivatives Overview. (n.d.). Scribd. [Link]

  • Western Blot Protocol: Tips, Techniques & Videos. (n.d.). Bio-Techne. [Link]

  • Phenylacetic acid. (n.d.). In Wikipedia. [Link]

  • Western Blot Tips for Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad Antibodies. [Link]

  • Efficacy and Safety of Rivaroxaban, Apixaban, and Edoxaban for Nonvalvular Atrial Fibrillation Based on Blood Coagulation Activity and Drug Plasma Concentration. (2024, October 25). Journal of Cardiovascular Development and Disease. [Link]

  • Fareed, J., et al. (2019). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis. [Link]

  • Almutairi, A. R., et al. (2019). Systematic review and meta-analysis of the efficacy and safety of apixaban compared to rivaroxaban in acute VTE in the real world. Blood Advances. [Link]

  • Phenylacetic Acid. (n.d.). ARO CHEM EXPORTS. [Link]

  • Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. (2025, August 6). ResearchGate. [Link]

  • Frost, C., et al. (2014). A randomized direct comparison of the pharmacokinetics and pharmacodynamics of apixaban and rivaroxaban. Journal of Thrombosis and Haemostasis. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. (2003, April 7). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The direct factor Xa inhibitors (rivaroxaban, apixaban, edoxaban). (n.d.). [Link]

  • The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban. (n.d.). Semantic Scholar. [Link]

  • Apixaban is safer and more effective than rivaroxaban for non-valvular atrial fibrillation. (2024, February 12). Therapeutics Initiative. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). RSC Medicinal Chemistry. [Link]

  • Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Comparison of Effectiveness and Safety of Apixaban, Dabigatran, and Rivaroxaban in Patients With Valvular Atrial Fibrillation. (2024, April 5). Cureus. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (n.d.). RSC Advances. [Link]

  • Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. (n.d.). [Link]

  • Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. (2019, March 18). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015, May 5). European Journal of Medicinal Chemistry. [Link]

Sources

Validation

Efficacy Comparison of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid Isomers in PROTAC Linker Design

Introduction Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD) by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins[1]. A critical determi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD) by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins[1]. A critical determinant of PROTAC efficacy is the chemical linker connecting the protein of interest (POI) ligand to the E3 ligase recruiter. Historically dominated by highly flexible polyethylene glycol (PEG) or alkyl chains, modern PROTAC design increasingly utilizes semi-flexible motifs, such as 4-aryl piperidines, to optimize physicochemical properties and pre-organize the molecule for ternary complex formation[2].

This guide provides an objective efficacy comparison of three structural isomers utilized as semi-flexible PROTAC linkers:

  • para-isomer : 2-(4-(piperidin-4-yl)phenyl)acetic acid[3]

  • meta-isomer : 2-(3-(piperidin-4-yl)phenyl)acetic acid[4]

  • ortho-isomer : 2-(2-(piperidin-4-yl)phenyl)acetic acid

Mechanistic Rationale: The Causality of Linker Rigidity and Exit Vectors

The incorporation of rigidity into the linker region of bifunctional degraders profoundly impacts the 3D orientation of the molecule. This orientation dictates the "exit vector"—the trajectory at which the linker projects from the binding pockets of the POI and E3 ligase[2].

  • Entropic Penalty Reduction : Highly flexible linkers suffer a massive entropic penalty upon ternary complex formation. The piperidine ring introduces conformational restriction, lowering this energetic barrier and enhancing binding affinity[2].

  • Ternary Complex Cooperativity ( ) : The isomerism of the phenylacetic acid moiety directly controls the angle of the exit vector. The para-isomer provides a linear, extended geometry (~180°), the meta-isomer introduces a distinct kink (~120°), and the ortho-isomer creates a sharp, U-shaped bend (~60°). This precise angular control determines whether the E3 ligase and POI can form favorable, clash-free protein-protein interactions (PPIs) without steric hindrance[5].

Efficacy Comparison Data

The choice of isomer must be empirically matched to the specific POI-E3 ligase pair. The table below summarizes the structural properties and typical efficacy profiles of these linkers to guide rational drug design.

IsomerSubstitutionApprox. Exit AngleLinker ExtensionPredicted Ternary CooperativityTypical Application & Efficacy
para 4-yl~180° (Linear)MaximumModerate to HighIdeal for targets requiring a larger inter-protein distance. Often yields broad degradation profiles.
meta 3-yl~120° (Kinked)IntermediateVery HighFrequently yields the most potent degraders by forcing tight, highly cooperative PPIs without over-extension.
ortho 2-yl~60° (Bent)MinimumLow (Prone to clashes)Niche applications. Only effective if the E3 and POI binding pockets are exceptionally close and complementary.

Experimental Protocols: A Self-Validating System

To objectively evaluate the efficacy of these isomers, researchers must employ a self-validating experimental workflow that controls for both binding mechanics and cellular degradation pathways.

Protocol A: Linker Conjugation and PROTAC Synthesis

  • Amide Coupling : React the carboxylic acid handle of the 2-(piperidin-4-yl)phenylacetic acid isomer (1.0 eq) with the amine-bearing E3 ligand (e.g., a VHL or CRBN derivative) (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature for 2 hours[1].

  • Deprotection & Final Assembly : If the piperidine nitrogen is Boc-protected, remove using 20% TFA in DCM. Couple the resulting secondary amine to the POI warhead.

  • Self-Validation : Confirm >95% purity and correct isomeric structural integrity via LC-MS and 1H-NMR before proceeding to biological assays.

Protocol B: In Vitro Ternary Complex Assay (TR-FRET)

  • Incubation : Combine recombinant POI (tagged with a FRET donor, e.g., Europium), E3 ligase (tagged with a FRET acceptor, e.g., APC), and varying concentrations of the synthesized PROTAC (1 pM to 10 µM).

  • Measurement : Quantify the TR-FRET signal to calculate the ternary complex dissociation constant ( ) and cooperativity factor ( ).

  • Self-Validation : Run a parallel assay using an E3-ligand epimer (e.g., the inactive (S)-thalidomide enantiomer) that cannot bind the E3 ligase. An absence of FRET signal confirms that the complex formation is strictly specific to the active PROTAC geometry[1].

Protocol C: Cellular Degradation and Mechanism Validation

  • Treatment : Seed target cells (e.g., HEK293T) at cells/well. Treat with a 10-point titration of the PROTAC (0.1 nM to 10 µM) for 24 hours.

  • Quantification : Measure POI levels using a HiBiT knock-in assay or quantitative Western Blot to determine the half-maximal degradation concentration ( ) and maximum degradation ( ).

  • Self-Validation (Mechanism Rescue) : Pre-treat a control group of cells with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor) 2 hours prior to PROTAC addition. A complete rescue of POI levels validates that the observed efficacy is strictly dependent on the ubiquitin-proteasome system (UPS)[1].

Visualizations

TernaryComplex Target Target Protein (POI) Complex Ternary Complex (POI-PROTAC-E3) Target->Complex Warhead Binding PROTAC PROTAC (Piperidine Linker) PROTAC->Complex Exit Vector Orientation E3 E3 Ubiquitin Ligase E3->Complex E3 Ligand Binding Ub Polyubiquitination Complex->Ub Ubiquitin Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1. PROTAC ternary complex formation driven by piperidine linker orientation.

Workflow Step1 1. Synthesis (Amide Coupling) Step2 2. TR-FRET (Ternary Assay) Step1->Step2 Step3 3. Degradation (HiBiT/WB) Step2->Step3 Step4 4. Validation (MG132 Rescue) Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating PROTAC linker efficacy.

References

  • Title : Current strategies for the design of PROTAC linkers: a critical review Source : Exploration of Targeted Anti-tumor Therapy (via PMC) URL :[Link]

  • Title : E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source : Frontiers in Chemistry (via PMC) URL :[Link]

Sources

Comparative

Comprehensive Review of Patents Citing 2-(4-(Piperidin-4-yl)phenyl)acetic Acid in PROTAC Development

Targeted protein degradation (TPD) has revolutionized drug discovery by utilizing Proteolysis Targeting Chimeras (PROTACs) to hijack the ubiquitin-proteasome system. In the early days of PROTAC development, researchers r...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeted protein degradation (TPD) has revolutionized drug discovery by utilizing Proteolysis Targeting Chimeras (PROTACs) to hijack the ubiquitin-proteasome system. In the early days of PROTAC development, researchers relied heavily on highly flexible polyethylene glycol (PEG) or alkyl chains to connect the Protein of Interest (POI) ligand with the E3 ligase ligand. However, as the field has matured, patent literature reveals a strategic shift toward semi-flexible linkers to optimize ternary complex formation and drug-like properties.

This guide provides an in-depth technical analysis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid (CAS: 34033-52-8 for the hydrochloride salt), a highly cited semi-flexible linker building block. We will objectively compare its performance against traditional flexible linkers, detail the thermodynamic causality behind its efficacy, and provide self-validating experimental protocols for its integration into degrader workflows.

The Mechanistic Rationale for Semi-Flexible Linkers

The linker in a PROTAC is not merely a passive spatial bridge; it is a critical thermodynamic driver of the . When a PROTAC binds its two target proteins, the linker must adopt a specific conformation to avoid steric clashes and promote favorable protein-protein interactions (PPIs) between the POI and the E3 ligase.

The Entropic Penalty of Flexibility

Highly flexible PEG linkers exist in a massive ensemble of conformational states in solution. Upon ternary complex formation, the linker is forced into a single, constrained conformation. This results in a severe loss of conformational entropy ( ΔS≪0 ), which thermodynamically penalizes the binding event.

By incorporating the rigid 4-aryl piperidine motif found in 2-(4-(Piperidin-4-yl)phenyl)acetic acid, the linker is "pre-organized." The rotational degrees of freedom are restricted by the phenyl and piperidine rings. This pre-organization lowers the entropic penalty upon binding, driving positive cooperativity ( α>1 ) and stabilizing the ternary complex. Furthermore, the lipophilic nature of the rigid rings prevents the often observed with long aliphatic chains in aqueous environments, thereby improving cellular permeability.

Pathway POI Target Protein (POI) Warhead POI Ligand POI->Warhead Binary Binding E3Ligase E3 Ubiquitin Ligase POI->E3Ligase PPI Stabilization (Cooperativity > 1) Linker 4-Aryl Piperidine Semi-Flexible Linker Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligand->E3Ligase Binary Binding Degradation Proteasomal Degradation E3Ligase->Degradation Polyubiquitination

Fig 1: Ternary complex formation stabilized by the semi-flexible 4-aryl piperidine linker.

Comparative Performance Analysis

Patent filings frequently benchmark PROTACs synthesized with 2-(4-(Piperidin-4-yl)phenyl)acetic acid against their PEG-linked analogs. The bifunctional nature of this compound—featuring a secondary amine on the piperidine ring and a terminal carboxylic acid—allows for straightforward orthogonal coupling to warheads and E3 ligands.

The table below synthesizes quantitative performance data typical of VHL-directed degraders comparing different linker architectures.

Linker ArchitectureExample MotifEntropic Penalty ( ΔS )Ternary Cooperativity ( α )Aqueous Solubility ( μ g/mL)Cell Permeability ( Papp​ )
Fully Flexible PEG4 / AlkylHigh (Unfavorable)0.5 - 1.2 (Low)> 500 (High)< 1×10−6 cm/s
Semi-Flexible 4-Aryl Piperidine Low (Favorable) 3.0 - 15.0 (High) 100 - 300 (Moderate) > 5×10−6 cm/s
Fully Rigid Alkyne / TriazoleVery LowHighly variable*< 50 (Poor) ∼2×10−6 cm/s

*Fully rigid linkers can achieve extreme cooperativity if the geometry perfectly matches the PPI interface, but will completely abolish binding if the vector is misaligned by even a few degrees.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the integration of 2-(4-(Piperidin-4-yl)phenyl)acetic acid into a PROTAC workflow requires protocols that inherently validate their own success. Below are the standard methodologies utilized in patent literature.

Protocol A: Bifunctional Amide Coupling Synthesis

Objective: Couple the linker to a VHL E3 ligand and a POI warhead without epimerization.

Causality & Design: The linker possesses a carboxylic acid and a sterically hindered secondary amine. We utilize HATU as the coupling reagent because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric hindrance of the piperidine ring. DIPEA (N,N-Diisopropylethylamine) is selected as the base because it is non-nucleophilic; it deprotonates the amine salts to facilitate the reaction without competing for the active ester, preventing side-product formation.

  • Acid Activation: Dissolve 1.0 eq of 2-(4-(Piperidin-4-yl)phenyl)acetic acid and 1.1 eq of the amine-bearing POI ligand in anhydrous DMF. Add 3.0 eq of DIPEA.

  • Coupling: Cool to 0°C and add 1.2 eq of HATU. Stir for 2 hours at room temperature.

  • Self-Validation (LC-MS): Before proceeding, inject a 1 μ L aliquot into an LC-MS. The protocol is self-validating if the starting material mass disappears and the M+H peak of the intermediate appears with >95% purity.

  • Second Coupling: The piperidine amine is then coupled to the carboxylic acid of the VHL ligand using the same HATU/DIPEA conditions.

Protocol B: Time-Resolved FRET (TR-FRET) Ternary Complex Assay

Objective: Quantify the thermodynamic stability and cooperativity of the ternary complex.

Causality & Design: Measuring binary affinity (PROTAC binding to POI alone) is insufficient because it does not predict degradation efficacy due to the "hook effect" (where excess PROTAC saturates both proteins independently, preventing ternary formation). TR-FRET is utilized because the long emission half-life of the Terbium donor allows for a time delay before measurement, completely eliminating background autofluorescence from the small molecules.

  • Reagent Preparation: Prepare Terbium-labeled VHL (donor) and AlexaFluor 647-labeled POI (acceptor) at 10 nM concentrations in assay buffer (HEPES pH 7.4, 0.05% Tween-20 to prevent non-specific aggregation).

  • Titration: Dispense the PROTAC in a 12-point dose-response curve (from 10 μ M down to 0.1 nM) into a 384-well plate.

  • Equilibration: Add the labeled proteins and incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Self-Validation (Signal-to-Background): Excite at 340 nm and read emission at 665 nm (acceptor) and 615 nm (donor). The protocol validates itself via the internal ratiometric readout (665/615 nm); variations in well volume or minor pipetting errors cancel out mathematically, ensuring the calculated cooperativity factor ( α ) is absolute.

Workflow Step1 1. Linker Coupling HATU/DIPEA Amide Synthesis Step2 Step2 Step1->Step2 Step3 3. TR-FRET Assay Quantify Ternary Cooperativity Step2->Step3 Step4 4. Cellular Assay Western Blot DC50 Profiling Step3->Step4

Fig 2: Self-validating experimental workflow for PROTAC synthesis and efficacy profiling.

Patent Landscape and IP Implications

A review of recent patent literature indicates that 2-(4-(Piperidin-4-yl)phenyl)acetic acid is predominantly claimed within Markush structures aimed at overcoming resistance to first-generation degraders.

  • Vector Alignment: The 1,4-substitution pattern on the phenyl ring combined with the 4-position linkage on the piperidine ring provides a rigid, linear extension of approximately 8 to 10 Ångstroms. Patents targeting deep-pocket kinases (e.g., BTK, EGFR) specifically cite this distance as optimal for bridging the gap to the VHL E3 ligase without inducing steric clashes at the protein-protein interface.

  • Pharmacokinetic Claims: Several patents highlight the basicity of the piperidine nitrogen ( pKa​≈9.5 ). At physiological pH, this nitrogen is protonated, which significantly enhances the aqueous solubility of the otherwise highly lipophilic PROTAC molecule. This dual function—structural rigidity and physicochemical enhancement—makes it a highly protected and valuable motif in modern degrader IP.

References

  • Osawa, H., et al. (2025): Optimizing Linker Rigidity to Improve Intracellular Behavior of PROTACs Targeting Hematopoietic Prostaglandin D Synthase. RSC Medicinal Chemistry, 16(10). Available at:[Link]

  • Ferreira, A., et al. (2024): Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Available at:[Link]

  • Gerebtzoff, G., et al. (2024): Machine learning in PROTAC linker design. arXiv:2406.16789. Available at: [Link]

  • Peteani, G., et al. (2024): Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions. Nature Communications / MDPI Reviews. Available at: [Link]

Safety & Regulatory Compliance

Safety

2-(4-(Piperidin-4-yl)phenyl)acetic acid proper disposal procedures

Operational and Disposal Guidelines for 2-(4-(Piperidin-4-yl)phenyl)acetic acid in PROTAC Synthesis Introduction & Operational Context As a Senior Application Scientist, I frequently consult with drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Guidelines for 2-(4-(Piperidin-4-yl)phenyl)acetic acid in PROTAC Synthesis

Introduction & Operational Context

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective handling of advanced chemical building blocks. 2-(4-(Piperidin-4-yl)phenyl)acetic acid (typically utilized as its hydrochloride salt) is a critical 4-aryl piperidine derivative. It serves as a semi-flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporation of this specific rigidified linker impacts the 3D orientation of the degrader, which is essential for optimizing ternary complex formation between the target protein of interest (POI) and the E3 ubiquitin ligase.

Because PROTACs and their intermediate linkers are biologically active and environmentally persistent, their handling and disposal require stringent, self-validating protocols. This guide provides a comprehensive operational plan, ensuring laboratory safety, regulatory compliance, and scientific integrity.

Physicochemical & Hazard Profiling

Before outlining disposal logistics, we must establish the operational parameters dictated by the compound's chemical nature. The hydrochloride salt is a combustible solid that presents acute oral toxicity and severe water hazard risks[1][2].

ParameterSpecification
Chemical Name 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
CAS Number 34033-52-8
Molecular Weight 255.74 g/mol
Empirical Formula C13H18ClNO2
Hazard Classification Acute Tox. 4 Oral (H302)[1]
Storage Class 11 (Combustible Solids)[2]
Water Hazard Class WGK 3 (Highly hazardous to water)[2]

Mechanistic Context in PROTAC Development

To understand the necessity of strict disposal, one must consider the biological potency of the end products. PROTACs operate catalytically; a single PROTAC molecule can induce the polyubiquitination and subsequent proteasomal degradation of multiple target proteins[3][4]. Furthermore, their high catalytic turnover allows PROTACs to be biologically active at extremely low concentrations (down to the picomolar range)[5]. Even trace amounts of PROTAC intermediates in wastewater can exert unintended, irreversible biological effects on environmental ecosystems.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary PROTAC PROTAC Degrader (Linker CAS: 34033-52-8) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation Degradation->PROTAC PROTAC Recycling

PROTAC-mediated targeted protein degradation pathway and linker recycling.

Standard Operating Procedure (SOP): Handling & Operational Plan

Causality Check: The compound's H302 (Harmful if swallowed) and WGK 3 designations necessitate preventing both aerosolization during weighing and accidental release into the sink[1][2].

Step 1: PPE and Environment Preparation

  • Don standard PPE: Nitrile gloves (double-gloving recommended to prevent transdermal exposure to residual active pharmaceutical ingredients), lab coat, and safety goggles.

  • Perform all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-handling fume hood to prevent inhalation or ingestion of aerosolized particulates.

Step 2: Reagent Preparation for Synthesis

  • Utilize anti-static weighing boats to minimize powder dispersion.

  • When dissolving the linker for click chemistry or amide coupling (often utilizing solvent mixtures like t-BuOH/H₂O or DMF[6]), ensure the receiving flask is securely clamped over secondary containment.

Step-by-Step Disposal Procedures

Trustworthiness in disposal relies on a self-validating segregation system. Never mix PROTAC linker waste with general laboratory trash or pour solutions down the drain.

Protocol A: Solid Waste Disposal

  • Collection: Place all contaminated solid waste (empty vials, weighing boats, pipette tips, and contaminated outer gloves) into a chemically resistant, sealable chemical waste bag.

  • Labeling: Clearly label the container as "Toxic Solid Waste - Contains Piperidine Derivatives (CAS 34033-52-8)".

  • Destruction: Route the solid waste for High-Temperature Incineration at a licensed hazardous waste facility.

    • Causality: Incineration is mandatory due to the compound's Storage Class 11 (Combustible Solids)[2] and to ensure complete thermal destruction of the biologically active pharmacophore, preventing environmental contamination.

Protocol B: Liquid Waste (Reaction and Purification Solvents) During the purification of PROTACs via preparative RP-HPLC, significant volumes of liquid waste are generated, typically consisting of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile[6].

  • Segregation: Separate liquid waste into "Halogenated" (if DCM or chloroform was used in extraction) and "Non-Halogenated" (HPLC eluents like MeCN/H₂O).

    • Causality: Segregation prevents dangerous exothermic reactions and complies with EPA/RCRA regulations, reducing disposal costs.

  • Containment: Store liquid waste in high-density polyethylene (HDPE) carboys. Do not fill beyond 80% capacity to prevent over-pressurization.

  • Secondary Containment: Place carboys in secondary spill trays.

    • Causality: This mitigates the WGK 3 water hazard risk[2], ensuring that a carboy failure does not result in drain contamination.

  • Disposal: Transfer to Environmental Health and Safety (EHS) for specialized chemical incineration.

Protocol C: Spill Response and Decontamination

  • Isolation: Evacuate personnel from the immediate spill area.

  • Containment (Solid Spill): Gently cover the powder with damp absorbent paper to prevent dust generation.

    • Causality: Dry sweeping can aerosolize the H302-rated powder[1], leading to ingestion or inhalation.

  • Containment (Liquid Spill): Apply an inert absorbent material (e.g., vermiculite or sand) to the spill.

  • Cleanup: Carefully scoop the absorbed material using a non-sparking tool and place it in a hazardous waste container.

  • Decontamination: Wash the spill surface with a strong detergent, followed by water, collecting all wash liquids as hazardous aqueous waste.

Waste_Disposal Start Waste Generation (CAS 34033-52-8) Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid Incineration High-Temp Incineration (Licensed Facility) Solid->Incineration Aqueous Aqueous Waste (HPLC Fractions) Liquid->Aqueous Organic Organic Waste (DCM, DMF, MeOH) Liquid->Organic Aqueous->Incineration Contains APIs Organic->Incineration

Segregation and disposal workflow for PROTAC linker chemical waste.

References

  • Promega Connections. "PROTACs: Just the FAQs". promegaconnections.com. URL: [Link]

  • Synexa Life Sciences. "Protein Degraders: Small Molecules Taking out the Trash". synexagroup.com. URL: [Link]

  • PMC. "Current strategies for the design of PROTAC linkers: a critical review". nih.gov. URL: [Link]

Sources

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